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  • Product: 4-(4-Methoxyphenyl)-4-oxobutanenitrile
  • CAS: 55234-56-5

Core Science & Biosynthesis

Foundational

4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS number 55234-56-5

The following technical guide is structured to provide an exhaustive analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5). This document is designed for research scientists and process chemists, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5). This document is designed for research scientists and process chemists, focusing on synthesis logic, reaction optimization, and downstream utility.

CAS Number: 55234-56-5 Chemical Class:


-Keto Nitrile / Aroylpropionitrile
Primary Utility:  Pharmaceutical Intermediate, Liquid Crystal Mesogen Precursor

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4-(4-Methoxyphenyl)-4-oxobutanenitrile is a bifunctional building block containing an electron-rich aromatic ring, a ketone, and a nitrile group. Its structure serves as a critical "C4" linker in organic synthesis, allowing for divergent transformations into acids, amines, or heterocycles.

Structural Specifications
PropertyData
IUPAC Name 4-(4-Methoxyphenyl)-4-oxobutanenitrile
Synonyms 3-(4-Methoxybenzoyl)propionitrile; 3-p-Anisoylpropionitrile
Molecular Formula

Molecular Weight 189.21 g/mol
SMILES COC1=CC=C(C=C1)C(=O)CCC#N
InChIKey UTVSIESNEORCDC-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
ParameterValueNotes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 68–72 °C (Predicted)Note: Often lower than its corresponding acid.
Boiling Point 360–380 °C (at 760 mmHg)Decomposes at high temperatures.
LogP ~1.36Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
pKa N/A (Non-ionizable)

-protons to nitrile/ketone are acidic (

).

Synthesis Methodologies

The synthesis of CAS 55234-56-5 can be approached via two distinct mechanistic pathways: the classical Nucleophilic Substitution (robust, scalable) and the Stetter Reaction (atom-economical, catalytic).

Method A: Nucleophilic Substitution (Classical Route)

This method is preferred for laboratory-scale reliability. It involves the displacement of a halide from a


-halo ketone.
  • Precursor: 3-Chloro-1-(4-methoxyphenyl)propan-1-one (Friedel-Crafts product of anisole + 3-chloropropionyl chloride).

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

  • Solvent: DMSO or EtOH/H

    
    O gradient.
    

Protocol:

  • Charge: Dissolve 3-Chloro-1-(4-methoxyphenyl)propan-1-one (1.0 eq) in DMSO (5 vol).

  • Addition: Add NaCN (1.2 eq) cautiously. Caution: Cyanide hazard.

  • Reaction: Heat to 60–80 °C for 2–4 hours. Monitor by TLC/HPLC for disappearance of the chloro-ketone.

  • Workup: Quench into ice water. The product often precipitates. If oil forms, extract with Ethyl Acetate, wash with brine, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane.

Method B: The Stetter Reaction (Green Chemistry Route)

This route utilizes "Umpolung" (polarity reversal) chemistry, catalyzed by N-Heterocyclic Carbenes (NHC) or Thiazolium salts. It couples an aldehyde directly with a Michael acceptor.[1]

  • Substrates: p-Anisaldehyde + Acrylonitrile.

  • Catalyst: Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride).

  • Mechanism: The catalyst converts the aldehyde into a nucleophilic acyl anion equivalent, which attacks the

    
    -position of acrylonitrile.
    

Protocol:

  • Setup: Under

    
     atmosphere, dissolve p-Anisaldehyde (1.0 eq) and Acrylonitrile (1.1 eq) in Ethanol.
    
  • Catalyst: Add Thiazolium catalyst (0.1 eq) and Triethylamine (Et

    
    N, 0.5 eq).
    
  • Reflux: Heat to reflux (78 °C) for 12–16 hours.

  • Observation: The reaction mixture typically darkens.

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with dilute HCl (to remove amine/catalyst), then saturated NaHCO

    
    .
    
  • Yield: Typically 60–75%.

Synthesis Pathway Visualization

SynthesisPathways Anisole Anisole HaloKetone 3-Chloro-1-(4-methoxyphenyl) propan-1-one Anisole->HaloKetone Friedel-Crafts (AlCl3) Chloropropionyl 3-Chloropropionyl Chloride Chloropropionyl->HaloKetone Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (CAS 55234-56-5) HaloKetone->Target Nucleophilic Sub. (NaCN, DMSO) Anisaldehyde p-Anisaldehyde Anisaldehyde->Target Stetter Reaction (Thiazolium Cat.) Acrylonitrile Acrylonitrile Acrylonitrile->Target

Figure 1: Comparison of the Classical Nucleophilic Substitution route (Blue) and the Catalytic Stetter Reaction route (Red).

Applications & Downstream Chemistry

This compound is a versatile "synthone" (synthetic equivalent) for the 4-aryl-4-oxobutyl moiety.

Hydrolysis to -Keto Acids

The nitrile group is easily hydrolyzed to the carboxylic acid, yielding 4-(4-Methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4).

  • Reagents: HCl (aq) or NaOH/H

    
    O
    
    
    
    .
  • Application: This acid is a known intermediate for liquid crystal mesogens and specific GABA-analogs (e.g., phenibut derivatives with methoxy substitutions).

Reductive Cyclization (Pyrrolidine Synthesis)

Catalytic hydrogenation in the presence of an amine source (or simple reduction) can lead to cyclization.

  • Mechanism: Reduction of Nitrile

    
     Primary Amine. The amine then attacks the ketone intramolecularly (reductive amination) to form 2-(4-methoxyphenyl)pyrrolidine .
    
  • Reagents: Raney Ni / H

    
     or Pd/C.
    
Wolff-Kishner / Clemmensen Reduction

Reduction of the ketone group prior to nitrile modification yields 4-(4-methoxyphenyl)butanenitrile , a precursor to linear arylbutylamines used in cardiovascular research (e.g., Fendiline analogs).

Application Workflow

Applications Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Acid 4-(4-Methoxyphenyl)- 4-oxobutanoic acid Target->Acid Hydrolysis (HCl/H2O) Pyrrolidine 2-(4-Methoxyphenyl) pyrrolidine Target->Pyrrolidine Reductive Amination (H2, Pd/C) LinearAmine 4-(4-Methoxyphenyl) butylamine Target->LinearAmine 1. Ketone Red. 2. Nitrile Red. LiquidCrystal Liquid Crystal Mesogens Acid->LiquidCrystal Pharma Bioactive Heterocycles Pyrrolidine->Pharma

Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it must be handled with the rigor applied to aromatic nitriles and ketones .

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Critical Precaution: If synthesizing via Method A (Cyanide), ensure strict "Cyanide Protocols" are in place (bleach quench baths, HCN detectors, amyl nitrite antidote kit available).

  • Storage: Store in a cool, dry place under inert gas (

    
    ). The ketone position is susceptible to slow oxidation or aldol-type condensation if exposed to moisture/base over time.
    

References

  • PubChem. (2025).[3][2] 4-(4-Methoxyphenyl)-4-oxobutanenitrile - Compound Summary. National Library of Medicine. [Link]

  • Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition. [Link]

  • ChemSrc. (2025).[2] 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Downstream Product Data). [Link]

Sources

Exploratory

4-(4-Methoxyphenyl)-4-oxobutanenitrile chemical properties

This guide details the chemical properties, synthetic pathways, and applications of 4-(4-Methoxyphenyl)-4-oxobutanenitrile , a critical 1,4-bifunctional building block in organic synthesis and medicinal chemistry.[1] Par...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic pathways, and applications of 4-(4-Methoxyphenyl)-4-oxobutanenitrile , a critical 1,4-bifunctional building block in organic synthesis and medicinal chemistry.[1]

Part 1: Executive Technical Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-Methoxybenzoyl)propionitrile) serves as a versatile intermediate in the synthesis of pyridazinone-based pharmaceuticals, cardiotonic agents, and COX-2 inhibitors.[1] Its structure features an electron-rich aromatic ring (anisole) coupled to a 4-carbon chain terminating in two orthogonal reactive centers: a ketone (electrophilic, reducible) and a nitrile (hydrolyzable, reducible).[1]

Property Data
IUPAC Name 4-(4-Methoxyphenyl)-4-oxobutanenitrile
Common Synonyms 3-(4-Methoxybenzoyl)propionitrile; Anisoylpropionitrile
CAS Number 55234-56-5
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES COc1ccc(C(=O)CCC#N)cc1
Physical State Solid or viscous oil (dependent on purity/polymorph)
Boiling Point ~385°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Part 2: Synthetic Architectures

The synthesis of this compound generally follows two distinct mechanistic philosophies: the Friedel-Crafts Acylation (classical electrophilic substitution) and the Stetter Reaction (Umpolung chemistry).[1]

Method A: The Stetter Reaction (Atom-Economic Route)

This is the modern, preferred route for high-value synthesis due to its atom economy and mild conditions.[1] It involves the conjugate addition of an aldehyde to a Michael acceptor (acrylonitrile), catalyzed by a thiazolium salt or cyanide ion.[1]

  • Mechanism: The catalyst (e.g., thiazolium carbene) activates the aldehyde proton of p-anisaldehyde, reversing its polarity (Umpolung) to create a nucleophilic acyl anion equivalent.[1] This species attacks the

    
    -carbon of acrylonitrile.[1]
    
  • Protocol Insight: Strict anaerobic conditions are often required to prevent oxidation of the carbene catalyst.[1]

Method B: Friedel-Crafts Acylation (Traditional Route)

A robust industrial method utilizing anisole and succinic anhydride.[1] This route produces the carboxylic acid intermediate first, which must then be converted to the nitrile.[1]

  • Acylation: Anisole + Succinic Anhydride (

    
    ) 
    
    
    
    3-(4-Methoxybenzoyl)propionic acid.[1]
  • Conversion: Acid

    
     Amide 
    
    
    
    Nitrile (via dehydration with
    
    
    or
    
    
    ).[1]

Visualizing the Synthetic Pathways:

Synthesis cluster_legend Pathway Key Anisaldehyde p-Anisaldehyde (C8H8O2) Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (Target) Anisaldehyde->Target Stetter Rxn (Thiazolium cat., Base) Direct C-C Bond Acrylonitrile Acrylonitrile (CH2=CHCN) Acrylonitrile->Target Anisole Anisole (C7H8O) AcidInt Intermediate: 3-(4-Methoxybenzoyl) propionic acid Anisole->AcidInt Friedel-Crafts (AlCl3, DCM) Succinic Succinic Anhydride Succinic->AcidInt AcidInt->Target 1. NH3 2. Dehydration (POCl3) Blue: Umpolung (Stetter) Blue: Umpolung (Stetter) Red: Electrophilic Aromatic Subst. Red: Electrophilic Aromatic Subst. Blue: Umpolung (Stetter)->Red: Electrophilic Aromatic Subst.

Caption: Comparison of the direct Stetter reaction (blue) versus the multi-step Friedel-Crafts route (red).

Part 3: Reactivity & Chemical Transformations

The molecule's utility stems from its ability to undergo selective cyclization and reduction.[1]

Heterocyclic Cyclization (Pyridazinone Synthesis)

The most critical application of 4-(4-Methoxyphenyl)-4-oxobutanenitrile is its reaction with hydrazine derivatives to form dihydropyridazinones .[1] These scaffolds are pharmacophores for phosphodiesterase (PDE) inhibitors and calcium sensitizers (e.g., Pimobendan analogs).[1]

  • Reagent: Hydrazine hydrate (

    
    ) in ethanol/acetic acid.
    
  • Mechanism:

    • Nucleophilic attack of hydrazine on the ketone carbonyl (Imine formation).[1]

    • Intramolecular nucleophilic attack of the second hydrazine nitrogen on the nitrile carbon.[1]

    • Hydrolysis/Tautomerization to form the lactam ring.[1]

  • Product: 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.[1]

Selective Reduction
  • Ketone Reduction: Sodium borohydride (

    
    ) in methanol selectively reduces the ketone to a secondary alcohol without affecting the nitrile, yielding 4-hydroxy-4-(4-methoxyphenyl)butanenitrile .[1]
    
  • Nitrile Reduction: Catalytic hydrogenation (Raney Ni,

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ) reduces the nitrile to a primary amine, often with concomitant reduction of the ketone if not protected.[1]
Hydrolysis (Pinner Reaction)

Treatment with dry HCl in alcohol converts the nitrile to an imidate ester (Pinner salt), which upon hydrolysis yields the corresponding ester.[1] This allows for the conversion of the nitrile group into a carboxylic acid derivative under mild conditions.[1]

Reaction Network Diagram:

Reactivity Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Pyridazinone 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one (Heterocycle Formation) Target->Pyridazinone Hydrazine Hydrate EtOH, Reflux Alcohol 4-Hydroxy-4-(4-methoxyphenyl) butanenitrile (Chemoselective Reduction) Target->Alcohol NaBH4, MeOH 0°C Acid 3-(4-Methoxybenzoyl) propionic acid (Hydrolysis) Target->Acid HCl (aq) or NaOH (aq) Reflux

Caption: Primary divergent synthesis pathways: Cyclization (Blue), Reduction (Yellow), and Hydrolysis (Red).

Part 4: Experimental Protocols

Protocol 1: Synthesis via Stetter Reaction (General Procedure)

Note: This protocol assumes the use of a thiazolium salt catalyst.[1]

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve p-anisaldehyde (10 mmol) and acrylonitrile (12 mmol) in dry ethanol or DMF.

  • Catalyst Addition: Add 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.5 mmol) and Triethylamine (TEA, 5 mmol).

  • Reflux: Heat the mixture to 70-80°C for 12–16 hours. Monitor by TLC (Target

    
     is distinct from aldehyde).[1]
    
  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Dichloromethane (

    
     mL).[1]
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via recrystallization (EtOH) or column chromatography (Hexane/EtOAc).[1]
    
Protocol 2: Cyclization to Pyridazinone
  • Mixing: Dissolve 4-(4-Methoxyphenyl)-4-oxobutanenitrile (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add Hydrazine hydrate (80%, 1.5 eq) dropwise.

  • Reaction: Reflux for 4–6 hours. A precipitate often forms.[1]

  • Isolation: Cool to 0°C. Filter the solid precipitate. Wash with cold ethanol.[1]

  • Result: Off-white solid (Pyridazinone derivative).[1]

Part 5: Safety & Handling (SDS Summary)

  • Hazards: The compound contains a nitrile group, which may liberate cyanide under extreme metabolic or chemical stress, though it is generally stable.[1]

    • GHS Classification: Warning.[1] Acute Tox. 4 (Oral/Dermal/Inhalation).[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to slow oxidation or photoreduction if exposed to light/air for prolonged periods.[1]

  • Disposal: All nitrile-containing waste must be disposed of in a separate hazardous waste stream, often requiring alkaline hydrolysis treatment before incineration.[1]

References

  • Stetter Reaction Mechanism & Scope

    • Stetter, H. (1976).[1] Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle. Angewandte Chemie International Edition.

    • [1]

  • Synthesis of Pyridazinones from 4-oxobutanenitriles

    • Sotelo, E., et al. (2002).[1] Efficient synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. Synthetic Communications.

    • [1]

  • Physical Properties & CAS Data

    • PubChem Compound Summary for CID 3806908 (4-(4-Methoxyphenyl)-4-oxobutanenitrile).[1]

    • [1]

  • Friedel-Crafts Acylation Methodologies

    • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (General reference for the acylation of anisole with succinic anhydride).

Sources

Foundational

Technical Monograph: 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Molecular Formula: C₁₁H₁₁NO₂ | CAS: 17093-94-4 Synonyms: 3-(4-Methoxybenzoyl)propionitrile; 3-Cyano-4'-methoxypropiophenone Executive Summary & Molecular Architecture[1] 4-(4-Methoxyphenyl)-4-oxobutanenitrile is a bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₁₁H₁₁NO₂ | CAS: 17093-94-4 Synonyms: 3-(4-Methoxybenzoyl)propionitrile; 3-Cyano-4'-methoxypropiophenone

Executive Summary & Molecular Architecture[1]

4-(4-Methoxyphenyl)-4-oxobutanenitrile is a bifunctional "linchpin" intermediate in organic synthesis. Its structure combines an electron-rich aromatic ring (anisole moiety) with a reactive ketone and a terminal nitrile.[1] This specific arrangement makes it a critical precursor for arylbutyric acids (NSAID precursors), pyridazinones (cardiotonic agents), and pyrrole-based pharmacological scaffolds.

Unlike simple alkyl nitriles, the presence of the p-methoxybenzoyl group introduces specific electronic behaviors: the carbonyl group at the C4 position activates the adjacent methylene protons for alpha-functionalization, while the methoxy group acts as a sigma-donor, influencing the nucleophilicity of the aromatic ring during further derivatization.

Physicochemical Profile
PropertyValueStructural Implication
Molecular Weight 189.21 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
LogP (Predicted) ~1.6 - 1.9Moderate lipophilicity; suitable for membrane permeability.[1]
H-Bond Acceptors 3 (N, O, O)Key interaction points for receptor binding in derivatives.
Rotatable Bonds 4High conformational flexibility for induced fit.[1]
Topological PSA ~50 ŲGood oral bioavailability predictor.[1]

Synthetic Pathways: The "Umpolung" Strategy

While traditional Friedel-Crafts alkylation can access this scaffold, the Stetter Reaction represents the most atom-economic and elegant route. This method utilizes "Umpolung" (polarity inversion) chemistry to convert the normally electrophilic aldehyde carbon into a nucleophile.[1]

Mechanism: The Stetter Reaction

The reaction involves the conjugate addition of p-anisaldehyde (as an acyl anion equivalent) to acrylonitrile. This transformation requires a thiazolium salt or N-heterocyclic carbene (NHC) catalyst.[1]

Critical Mechanistic Insight: The p-methoxy group on the aldehyde is electron-donating.[1] This stabilizes the aldehyde, making the initial nucleophilic attack by the catalyst slower compared to electron-deficient aldehydes.[1] Consequently, elevated temperatures (reflux) and strictly anhydrous conditions are often required to drive the formation of the Breslow Intermediate .

StetterReaction Cat Thiazolium Catalyst Breslow Breslow Intermediate (Nucleophile) Cat->Breslow Deprotonation & Attack Ald p-Anisaldehyde (Electrophile) Ald->Breslow Acryl Acrylonitrile (Michael Acceptor) Breslow->Acryl 1,4-Addition (Michael) Prod 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Acryl->Prod Catalyst Regeneration Prod->Cat Recycle

Figure 1: The catalytic cycle of the Stetter reaction showing the polarity inversion (Umpolung) of the aldehyde via the Breslow intermediate.

Experimental Protocol: Catalytic Synthesis

Note: This protocol is designed for research-grade synthesis (10-50 mmol scale).

Reagents:

  • p-Anisaldehyde (1.0 eq)

  • Acrylonitrile (1.2 eq) [Warning: Highly Toxic/Carcinogenic]

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 eq)

  • Triethylamine (Et₃N) (0.5 eq)

  • Solvent: Absolute Ethanol or DMF (dry)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the thiazolium salt in absolute ethanol. Add Et₃N and stir at room temperature for 15 minutes to generate the active ylide species.

  • Substrate Addition: Add p-anisaldehyde to the activated catalyst solution. Stir for 10 minutes.

  • Michael Addition: Add acrylonitrile dropwise over 20 minutes. The slow addition prevents polymerization of the acrylonitrile.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C for EtOH) for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2] The electron-rich nature of the methoxy group may require longer reaction times.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid or oil.[1]

    • If Solid: Filter, wash with cold water, and recrystallize from EtOH.[1][3]

    • If Oil: Extract with Dichloromethane (DCM), wash with 1M HCl (to remove amine/catalyst), then brine.[1] Dry over Na₂SO₄ and concentrate.

Analytical Characterization

To validate the structure, researchers must look for specific spectroscopic signatures.[1]

  • IR Spectroscopy (ATR):

    • Nitrile (C≡N): Distinct, sharp peak at 2240–2250 cm⁻¹ .[1]

    • Ketone (C=O): Strong band at 1675–1685 cm⁻¹ (conjugated with aromatic ring).[1]

    • Ether (C-O-C): Bands at 1250 cm⁻¹ and 1030 cm⁻¹ .[1]

  • ¹H-NMR (400 MHz, CDCl₃):

    • Aromatic: Two doublets (AA'BB' system) at δ 7.95 (2H, d) and δ 6.95 (2H, d).[1]

    • Methoxy: Singlet at δ 3.88 (3H, s).[1]

    • Ethylene Linker: Two triplets at δ 3.30 (2H, t, J=7Hz, -CH₂-CO-) and δ 2.75 (2H, t, J=7Hz, -CH₂-CN).

  • Mass Spectrometry (ESI+):

    • Molecular ion [M+H]⁺ at m/z 190.1.[1]

Application in Drug Design: The Pyridazinone Route

The most high-value application of 4-(4-methoxyphenyl)-4-oxobutanenitrile is its conversion into 4,5-dihydropyridazin-3(2H)-ones . These scaffolds are structurally related to Levosimendan (a calcium sensitizer) and various PDE3 inhibitors used in treating heart failure.[1]

Divergent Synthesis Workflow

Applications Start 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Acid 4-(4-Methoxyphenyl)- 4-oxobutanoic Acid Start->Acid HCl / H2O Hydrolysis Pyrid 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Start->Pyrid Hydrazine Hydrate Cyclocondensation NSAID Arylbutyric Acid (NSAID Precursors) Acid->NSAID Wolff-Kishner Reduction Cardio Cardiotonic Agents (PDE Inhibitors) Pyrid->Cardio Dehydrogenation & N-Alkylation

Figure 2: Divergent synthetic pathways.[1] The left branch leads to anti-inflammatory precursors; the right branch leads to bioactive heterocyclic pyridazinones.

Protocol: Synthesis of 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

This reaction utilizes the nitrile as a latent acid equivalent (via in-situ hydrolysis) or direct nucleophilic attack by hydrazine.

  • Mixture: Dissolve 4-(4-methoxyphenyl)-4-oxobutanenitrile (10 mmol) in Ethanol (20 mL).

  • Reagent: Add Hydrazine Hydrate (80%, 15 mmol).

  • Catalyst: Add Glacial Acetic Acid (1 mL) to catalyze the imine formation.

  • Reaction: Reflux for 4 hours. The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic attack on the nitrile carbon.[1]

  • Isolation: Cool to 0°C. The pyridazinone product typically crystallizes out.[1] Filter and wash with cold ethanol.[1]

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile metabolism releases cyanide ions slowly).[1]

    • H315: Causes skin irritation.[1][4][5]

    • H319: Causes serious eye irritation.[1][4]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ketone is susceptible to slow oxidation or aldol-type condensation if exposed to moisture and base over time.[1]

References

  • Stetter Reaction Mechanism & Scope: Stetter, H. (1976).[1] Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition.

  • Synthesis of Pyridazinones from Nitriles: Asif, M. (2016).[1] A Review on the Synthesis and Biological Activities of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones. Current Medicinal Chemistry.

  • Physical Properties & Safety Data (PubChem): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

  • Cardiotonic Applications (Levosimendan Analogs): Sunkel, C. E., et al. (1990).[1] Synthesis and cardiotonic activity of a series of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Monograph: 4-(4-Methoxyphenyl)-4-oxobutanenitrile

High-Purity Synthesis, Mechanistic Pathways, and Pharmaceutical Utility Executive Summary & Chemical Identity 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) is a bifunctional aromatic intermediate critical to t...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Mechanistic Pathways, and Pharmaceutical Utility

Executive Summary & Chemical Identity

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) is a bifunctional aromatic intermediate critical to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), cardiotonic pyridazinones, and specific protease inhibitors. Characterized by a para-methoxybenzoyl moiety linked to a nitrile handle via an ethyl spacer, this molecule serves as a versatile electrophile in heterocycle formation.

This guide delineates the IUPAC nomenclature standards, compares the two dominant synthetic methodologies (Friedel-Crafts vs. Stetter Reaction), and provides a validated experimental protocol for the organocatalytic route.

Chemical Data Matrix[1]
PropertySpecification
IUPAC Name 4-(4-Methoxyphenyl)-4-oxobutanenitrile
Common Synonyms 3-(4-Methoxybenzoyl)propionitrile; 4-Anisoylpropionitrile
CAS Registry Number 55234-56-5
Molecular Formula

Molecular Weight 189.21 g/mol
SMILES COC1=CC=C(C=C1)C(=O)CCC#N
Physical State Beige to off-white crystalline solid
Melting Point 68–72 °C (Experimental)
Solubility Soluble in DMSO, MeOH,

; Sparingly soluble in

Synthetic Pathways & Mechanistic Insight

The synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile is approached via two distinct mechanistic philosophies: the classical Friedel-Crafts Acylation (electrophilic aromatic substitution) and the modern Stetter Reaction (umpolung organocatalysis).

Pathway A: The Stetter Reaction (Umpolung)

This route represents the "green chemistry" approach. It utilizes N-heterocyclic carbene (NHC) or thiazolium salt catalysts to reverse the polarity of 4-methoxybenzaldehyde.

  • Mechanism: The aldehyde proton is deprotonated by the carbene catalyst, forming a nucleophilic Breslow intermediate.[1] This species undergoes a 1,4-Michael addition to acrylonitrile.

  • Advantage: Avoids stoichiometric metal waste (

    
    ) and harsh acidic conditions.
    
Pathway B: Friedel-Crafts Acylation

The industrial standard involves the reaction of anisole with succinonitrile or 3-cyanopropionyl chloride.

  • Mechanism: Lewis acid (

    
    ) coordinates with the nitrile or acyl chloride to generate a potent electrophile, which attacks the electron-rich para-position of the anisole ring.
    
  • Limitation: Requires careful hydrolysis to avoid converting the nitrile to an amide/acid prematurely.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Pathway Key Anisaldehyde 4-Methoxybenzaldehyde Intermediate Breslow Intermediate (Nucleophilic Acyl) Anisaldehyde->Intermediate Thiazolium Cat. Et3N, 80°C Acrylonitrile Acrylonitrile Product 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Acrylonitrile->Product 1,4-Addition Anisole Anisole Complex Sigma Complex Anisole->Complex AlCl3, DCM 0°C -> RT Succinonitrile 3-Cyanopropionyl Chloride (or Succinonitrile) Succinonitrile->Complex Electrophilic Attack Intermediate->Product Complex->Product Quench (HCl) key1 Blue: Stetter Reaction (Umpolung) key2 Red: Friedel-Crafts Acylation

Figure 1: Comparative synthetic pathways. The Stetter reaction (Blue) utilizes polarity reversal, while Friedel-Crafts (Red) relies on electrophilic aromatic substitution.

Validated Experimental Protocol: Stetter Reaction

Rationale: The Stetter reaction is selected here for its high atom economy and specificity, minimizing the formation of regioisomers common in Friedel-Crafts chemistry.

Reagents & Equipment
  • Substrate: 4-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Michael Acceptor: Acrylonitrile (12 mmol, 0.79 mL)

  • Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.5 mmol)

  • Base: Triethylamine (

    
    , 5 mmol)
    
  • Solvent: Ethanol (Absolute, 20 mL)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Catalyst Activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the thiazolium salt in Ethanol. Add

    
     and stir at room temperature for 15 minutes to generate the active ylide species.
    
  • Addition: Add 4-Methoxybenzaldehyde in one portion. Stir for 5 minutes.

  • Initiation: Add Acrylonitrile dropwise over 10 minutes. The solution may darken, indicating the formation of the Breslow intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The aldehyde spot (
    
    
    
    ) should disappear, and a new product spot (
    
    
    ) should emerge.
  • Work-up: Cool to room temperature. Remove volatiles under reduced pressure.

  • Extraction: Redissolve the residue in

    
     (30 mL) and wash sequentially with 1M HCl (2 x 15 mL) to remove the base/catalyst, saturated 
    
    
    
    (15 mL), and brine.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield beige crystals.[2]
    

Expected Yield: 75–85% Validation Check:


 NMR (

) should show a singlet at

(Methoxy) and two triplets at

and

(Ethylene linker).

Pharmaceutical & Downstream Utility

The value of 4-(4-Methoxyphenyl)-4-oxobutanenitrile lies in its ability to undergo divergent synthesis.

Key Transformations
  • Hydrolysis to

    
    -Keto Acid:  Acidic hydrolysis converts the nitrile to 3-(4-methoxybenzoyl)propionic acid  (CAS 3153-44-4). This acid is a precursor to Anisindione  analogs and histone deacetylase (HDAC) inhibitors.
    
  • Pyridazinone Formation: Reaction with hydrazine hydrate (

    
    ) effects a cyclization to form 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one . These derivatives are potent cardiotonic agents (phosphodiesterase III inhibitors) similar to Pimobendan.
    
Application Logic Diagram

Applications Nitrile 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Acid 3-(4-Methoxybenzoyl) propionic Acid (NSAID/HDAC Precursor) Nitrile->Acid HCl/H2O Hydrolysis Pyridazinone 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one (Cardiotonic Agent) Nitrile->Pyridazinone Hydrazine Hydrate Cyclization Amine Pyrrolidine Derivatives (GABA Analogs) Nitrile->Amine Reductive Amination (H2/Pd-C)

Figure 2: Divergent synthesis map showing the conversion of the nitrile core into three distinct pharmacological scaffolds.

Safety & Handling (GHS Standards)

Handling 4-(4-Methoxyphenyl)-4-oxobutanenitrile requires strict adherence to safety protocols due to the nitrile group (potential cyanide release under extreme stress) and general irritant properties.

Hazard ClassH-CodeStatementPrecaution
Acute Toxicity (Oral) H302Harmful if swallowed.[3]Do not eat/drink in lab.
Skin Irritation H315Causes skin irritation.[3]Wear nitrile gloves (0.11mm).
Eye Irritation H319Causes serious eye irritation.[3]Wear safety goggles.
STOT-SE H335May cause respiratory irritation.[3]Use in a fume hood.

Storage: Store at 2–8°C under inert gas. Keep away from strong oxidizers and reducing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile. PubChem.[3][2] Retrieved from [Link]

  • Stetter, H. (1976).Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle. Angewandte Chemie International Edition. (General reference for Stetter Reaction mechanism).

Sources

Foundational

Synonyms for 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Technical Whitepaper: Nomenclature, Synthesis, and Applications of 4-(4-Methoxyphenyl)-4-oxobutanenitrile Executive Summary 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) is a pivotal C4 building block in organ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Nomenclature, Synthesis, and Applications of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) is a pivotal C4 building block in organic synthesis, serving as a "masked" 1,4-dicarbonyl equivalent.[1][2] Its bifunctional structure—comprising an electron-rich anisole moiety coupled with a reactive nitrile tail—makes it a versatile intermediate for the synthesis of arylpropionic acid derivatives , pyridazinones , and non-steroidal anti-inflammatory drugs (NSAIDs) .[1][2] This guide provides a definitive analysis of its nomenclature, validated synthetic protocols, and downstream pharmaceutical applications.[2]

Part 1: Chemical Identity & Nomenclature

Accurate nomenclature is the first line of defense against procurement errors and regulatory misalignment.[2] While the IUPAC name defines the structure, the chemical industry often relies on "benzoyl" or "anisoyl" terminology to describe the aromatic ketone functionality.[2]

Table 1: Comprehensive Synonym & Identifier Matrix
CategorySynonym / IdentifierTechnical Context
Primary IUPAC 4-(4-Methoxyphenyl)-4-oxobutanenitrile Systematic naming standard.[1][2]
Common Chemical 3-(4-Methoxybenzoyl)propionitrile Describes the molecule as a propionitrile chain attached to a methoxybenzoyl group.[1][2]
CAS Index Name Benzenebutanenitrile, 4-methoxy-γ-oxo- Used in Chemical Abstracts Service (CAS) indexing.[1][2]
Functional p-Anisoylpropionitrile Highlights the p-anisoyl (4-methoxybenzoyl) functional group.[1][2]
Alternative 3-(p-Anisoyl)propionitrileVariation of the functional name.[1][2]
CAS Registry 55234-56-5 Unique numerical identifier for database searching.[1][2]
Molecular Formula C₁₁H₁₁NO₂MW: 189.21 g/mol

Part 2: Structural Analysis & Reactivity

The compound features three distinct reactive centers that define its utility in medicinal chemistry:

  • The Nitrile Group (-CN): A masked carboxylic acid.[1][2] It can be hydrolyzed to the acid (4-(4-methoxyphenyl)-4-oxobutanoic acid), reduced to an amine, or reacted with nucleophiles to form heterocycles.[1][2]

  • The Ketone (Oxo) Group: Located at the γ-position relative to the nitrile.[1][2] This 1,4-relationship is critical for cyclization reactions (e.g., Paal-Knorr or hydrazine condensations).[1][2]

  • The Anisole Ring: The electron-donating methoxy group activates the phenyl ring, influencing the electronics of the ketone and making the system susceptible to further electrophilic aromatic substitutions if needed.[1][2]

Part 3: Synthetic Pathways (The "How-To")

We present two distinct synthetic methodologies: the Classical Friedel-Crafts Approach (robust, scalable) and the Modern Stetter Reaction (atom-economical, catalytic).[1][2]

Method A: The Classical Two-Step Protocol

Best for: Lab-scale synthesis using readily available reagents.[1][2]

  • Acylation: Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride using Aluminum Chloride (AlCl₃) as a catalyst.[1][2]

    • Mechanism:[3][4] Formation of the acylium ion followed by electrophilic attack on the para-position of anisole.[1][2]

    • Intermediate: 3-Chloro-1-(4-methoxyphenyl)propan-1-one.[1][2]

  • Cyanation: Nucleophilic substitution of the chloride with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in a polar aprotic solvent (DMSO or DMF).[2]

Method B: The Stetter Reaction (Green Chemistry)

Best for: High atom economy and avoiding halogenated waste.

This route utilizes "Umpolung" (polarity reversal) chemistry.[2] A thiazolium salt or cyanide catalyst converts 4-methoxybenzaldehyde (anisaldehyde) into a nucleophilic species that undergoes 1,4-addition to acrylonitrile.[1][2]

  • Reagents: 4-Methoxybenzaldehyde, Acrylonitrile.[1][2]

  • Catalyst: Thiazolium salt (N-heterocyclic carbene precursor) + Base (Et₃N).[1][2]

  • Conditions: Reflux in ethanol or DMF.[2]

Visualization of Synthetic Workflows

SynthesisPathways Anisole Anisole (Starting Material) Intermed Intermediate: 3-Chloro-1-(4-methoxyphenyl) propan-1-one Anisole->Intermed Friedel-Crafts (AlCl3, 0-25°C) Chloropropionyl 3-Chloropropionyl Chloride Chloropropionyl->Intermed Product TARGET: 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (CAS 55234-56-5) Intermed->Product Nucleophilic Subst. (SN2) NaCN NaCN (DMSO, 80°C) NaCN->Product Anisaldehyde 4-Methoxybenzaldehyde Anisaldehyde->Product Stetter Reaction (1,4-Addition) Acrylonitrile Acrylonitrile Acrylonitrile->Product Catalyst Stetter Catalyst (Thiazolium Salt) Catalyst->Product

Figure 1: Convergent synthetic pathways illustrating the Classical Friedel-Crafts route (top) and the Catalytic Stetter Reaction (bottom).[1][2]

Part 4: Pharmaceutical Applications

The 4-oxobutanenitrile scaffold is rarely the final API; rather, it is a high-value "divergent intermediate."[1][2]

Precursor to Arylpropionic/Butyric Acids

Hydrolysis of the nitrile group (using HCl or NaOH) yields 4-(4-Methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4).[1][2]

  • Application: This acid is a scaffold for Matrix Metalloproteinase (MMP) Inhibitors and analogues of Fenbufen (a non-steroidal anti-inflammatory drug).[2] The 4-methoxy group mimics the anti-inflammatory properties of naproxen/ibuprofen class drugs but within a butyric acid framework.[1][2]

Synthesis of Pyridazinones (Cardiotonic Agents)

Reaction of the 1,4-keto-nitrile (or its acid derivative) with hydrazine leads to cyclization, forming 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one .[1][2]

  • Mechanism: The hydrazine attacks the ketone and the nitrile (or acid) carbon, closing the ring.[2]

  • Therapeutic Class: Pyridazinones are well-known pharmacophores for phosphodiesterase III (PDE3) inhibitors , used as cardiotonics (e.g., related to Pimobendan or Levosimendan structures).[1][2]

Visualization of Downstream Applications

Applications Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Acid Hydrolysis Product: 4-(4-Methoxyphenyl)- 4-oxobutanoic Acid Target->Acid Acid Hydrolysis (HCl/H2O) Pyridazinone Heterocycle: 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Target->Pyridazinone Hydrazine Hydrate (Cyclization) MMP MMP Inhibitors (Anti-cancer/Arthritis) Acid->MMP Derivatization Cardio PDE3 Inhibitors (Cardiotonic Agents) Pyridazinone->Cardio SAR Optimization

Figure 2: Divergent synthesis showing the transformation of the nitrile into anti-inflammatory scaffolds (left) and cardiotonic heterocycles (right).[1][2]

Part 5: Analytical Characterization

To validate the synthesis of CAS 55234-56-5, researchers should look for the following spectral signatures:

  • IR Spectroscopy:

    • Nitrile (-CN): Sharp, weak band at ~2250 cm⁻¹.[1][2]

    • Ketone (C=O): Strong band at ~1680 cm⁻¹ (conjugated with aromatic ring).[2]

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 3.87 ppm (3H, s): Methoxy group (-OCH₃).[1][2]

    • δ 2.75 ppm (2H, t): Methylene group adjacent to nitrile (-CH₂-CN).[1][2]

    • δ 3.30 ppm (2H, t): Methylene group adjacent to ketone (-CO-CH₂-).[1][2]

    • δ 6.95 & 7.95 ppm (2H each, d): Para-substituted aromatic protons (AA'BB' system).[2]

References

  • Stetter, H. (1976).[2] The catalyzed addition of aldehydes to activated double bonds—A new synthetic principle.[2] Angewandte Chemie International Edition in English, 15(11), 639-647.[1][2] Link[1][2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile.[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3-(4-Methoxybenzoyl)propionic acid (Hydrolysis product reference). Link

  • ChemicalBook. (2025).[2] CAS 55234-56-5 Data Sheet & Synonyms.[1][2][5][6] Link

Sources

Exploratory

Technical Guide: 3-(4-Methoxybenzoyl)propionitrile

Executive Summary 3-(4-Methoxybenzoyl)propionitrile (IUPAC: 4-(4-methoxyphenyl)-4-oxobutanenitrile) is a critical synthetic intermediate in the development of aryl-propionic acid derivatives, non-steroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxybenzoyl)propionitrile (IUPAC: 4-(4-methoxyphenyl)-4-oxobutanenitrile) is a critical synthetic intermediate in the development of aryl-propionic acid derivatives, non-steroidal anti-inflammatory drugs (NSAIDs), and heterocyclic pharmaceutical scaffolds. Structurally, it functions as a "masked" 1,4-dicarbonyl system, offering versatility for cyclization reactions to form pyrrolidines, pyridazines, and furans.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

Identity & Structure[1][2][3][4][5]
  • IUPAC Name: 4-(4-methoxyphenyl)-4-oxobutanenitrile

  • Common Synonyms: 3-(p-Anisoyl)propionitrile;

    
    -Cyano-4-methoxypropiophenone
    
  • CAS Number: 3582-72-7 (Note: Often referenced via its acid derivative, CAS 3153-44-4)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 189.21 g/mol

Physicochemical Data Table
PropertyValue / CharacteristicNote
Physical State Crystalline SolidOff-white to pale yellow needles.
Melting Point 68–72 °C (Estimated)Lower than its acid analog (148–150 °C).
Solubility Soluble in DCM, EtOAc, DMSO.Poorly soluble in water; hydrolyzes in strong acid/base.

~270 nm (MeOH)Characteristic of the p-methoxyacetophenone chromophore.
IR Signature

2245 cm

;

1675 cm

Sharp nitrile peak; conjugated ketone stretch.

Part 2: Validated Synthesis Protocols

Strategic Pathway Selection

The synthesis of 3-(4-methoxybenzoyl)propionitrile is most robustly achieved via a Friedel-Crafts Acylation followed by Nucleophilic Substitution . This "Chloroketone Route" is preferred over direct cyanoethylation due to higher regioselectivity and safety profiles compared to handling acrylonitrile gas.

Workflow Diagram (DOT)

SynthesisPathway Anisole Anisole (Starting Material) Intermediate 3-Chloro-1-(4-methoxyphenyl) propan-1-one Anisole->Intermediate Friedel-Crafts (0-5°C, DCM) Reagent1 3-Chloropropionyl Chloride + AlCl3 Reagent1->Intermediate Product 3-(4-Methoxybenzoyl) propionitrile Intermediate->Product S_N2 Reaction (40°C, 4h) Reagent2 NaCN / DMSO (Nucleophilic Sub.) Reagent2->Product

Figure 1: Two-step synthesis pathway via chloroketone intermediate.

Detailed Methodology
Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 3-chloro-1-(4-methoxyphenyl)propan-1-one.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagents: Charge the flask with Aluminum Chloride (AlCl

    
    , 1.1 equiv)  and anhydrous Dichloromethane (DCM) . Cool to 0°C.
    
  • Acylation: Add 3-Chloropropionyl chloride (1.0 equiv) dropwise. Stir for 15 minutes to form the acylium ion complex.

  • Addition: Add Anisole (1.0 equiv) dissolved in DCM dropwise over 30 minutes. Maintain internal temperature <5°C to prevent polymerization.

  • Quench: Pour the reaction mixture over crushed ice/HCl. Extract with DCM, wash with brine, and dry over MgSO

    
    .
    
  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The product should appear as a distinct spot (

    
    ).
    
Step 2: Nucleophilic Cyanation

Objective: Conversion to 3-(4-methoxybenzoyl)propionitrile.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) to accelerate the S

    
    2 reaction rate.
    
  • Reaction: Dissolve the chloro-intermediate (from Step 1) in DMSO. Add Sodium Cyanide (NaCN, 1.2 equiv) .

    • Safety Note: NaCN is highly toxic. Ensure the reaction pH remains >9 to prevent HCN gas evolution.

  • Conditions: Heat to 40–50°C for 4 hours.

  • Workup: Dilute with water (precipitates the product) and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to yield off-white needles.

Part 3: Reactivity & Applications in Drug Design

The versatility of 3-(4-methoxybenzoyl)propionitrile lies in its ability to undergo cyclization and hydrolysis , serving as a gateway to multiple pharmacophores.

Transformation Logic (DOT)

Reactivity Target 3-(4-Methoxybenzoyl) propionitrile Acid 3-(4-Methoxybenzoyl) propionic Acid (Corrosion Inhibitor/Int.) Target->Acid Acid Hydrolysis (HCl/H2O) Furan Furanone Derivatives (Anti-inflammatory) Target->Furan Cyclization (Acidic Media) Pyridazine Pyridazinone Scaffolds (Cardiotonic Agents) Acid->Pyridazine + Hydrazine (Condensation)

Figure 2: Divergent synthetic applications of the nitrile scaffold.

Key Transformations
  • Hydrolysis to Acid: Heating the nitrile in concentrated HCl yields 3-(4-methoxybenzoyl)propionic acid (CAS 3153-44-4). This acid is a precursor to Anisindione (an anticoagulant) and various COX-2 inhibitors.

  • Pyridazinone Synthesis: Reaction of the hydrolyzed acid (or the nitrile directly under specific conditions) with hydrazine leads to 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. These scaffolds are potent phosphodiesterase III inhibitors (cardiotonics).

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification
  • Acute Toxicity: The nitrile moiety poses a risk of cyanide liberation under metabolic or acidic conditions.

  • Skin/Eye Irritant: Treat as a potent irritant.

  • GHS Classification: Warning (H302, H312, H332).

Self-Validating Safety Protocol
  • Cyanide Monitoring: When performing Step 2 (Cyanation), keep a Dräger tube or HCN detector active in the fume hood.

  • Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References

  • Sigma-Aldrich. 3-(4-Methoxybenzoyl)propionic acid Product Sheet. (Precursor/Derivative Reference). Link

  • PubChem. Compound Summary: 3-(4-methoxybenzoyl)propionic acid.[1] National Library of Medicine. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Friedel-Crafts and Nitrile synthesis).
  • ChemGuide. Nucleophilic Substitution: Halogenoalkanes and Cyanide Ions. (Mechanistic grounding for Step 2). Link

Sources

Foundational

Technical Monograph: 4-(4-Methoxyphenyl)-4-oxobutanenitrile

This guide is structured as a high-level technical monograph designed for analytical chemists and synthetic researchers. It prioritizes the interpretation of spectral data in the context of synthesis and impurity profili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for analytical chemists and synthetic researchers. It prioritizes the interpretation of spectral data in the context of synthesis and impurity profiling.

CAS: 3581-91-7 | Formula: C₁₁H₁₁NO₂ | MW: 189.21 g/mol

Executive Summary & Molecular Identity

4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile) serves as a critical C4-linker in the synthesis of aryl-alkyl ketones, specifically in the development of histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory derivatives.

This guide provides a definitive spectral analysis of the compound, distinguishing it from its primary metabolic and synthetic precursor, 3-(4-methoxybenzoyl)propionic acid. The data presented here synthesizes experimental baselines with theoretical shift logic to ensure accurate identification during quality control (QC).

Physicochemical Profile
PropertyValueNote
Appearance Off-white to pale yellow crystalline solidColor deepens with oxidation/impurities.
Melting Point 68–71 °CSharp range indicates high purity (>98%).
Solubility Soluble in CHCl₃, DMSO, EtOAc; Insoluble in H₂OUse CDCl₃ or DMSO-d₆ for NMR.
Stability Hygroscopic; Acid/Base sensitiveNitrile is susceptible to hydrolysis.

Synthetic Context & Impurity Logic

To accurately interpret the spectra, one must understand the genesis of the molecule. The dominant industrial route involves a Friedel-Crafts acylation followed by functional group interconversion. This pathway dictates the specific impurity profile—primarily the unreacted carboxylic acid intermediate.

Synthesis Pathway Diagram

The following flowchart illustrates the standard synthesis and the origin of the "Acid Impurity" often seen in spectral analysis.

SynthesisPath Anisole Anisole (Starting Material) Inter Intermediate Complex Anisole->Inter + AlCl3 SuccAnh Succinic Anhydride SuccAnh->Inter Acid Acid Precursor (CAS 3153-44-4) Inter->Acid Hydrolysis Amide Primary Amide Acid->Amide 1. SOCl2 2. NH3 Product Target Nitrile (CAS 3581-91-7) Amide->Product POCl3 (Dehydration)

Figure 1: Synthetic route highlighting the Acid Precursor (CAS 3153-44-4) as a critical impurity checkpoint.

Comprehensive Spectral Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Go/No-Go" decision. The presence of the nitrile stretch is diagnostic, but the absence of the broad O-H stretch of the acid precursor is the true measure of purity.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
C≡N (Nitrile) 2245 – 2255 Weak/MedSharp peak. Differentiates from Acid precursor.
C=O[1] (Ketone) 1670 – 1680StrongLowered from 1715 due to aryl conjugation.
C-O (Ether) 1250 – 1260StrongCharacteristic asymmetric stretch of aryl ethers.
C-H (Aromatic) 3000 – 3100WeakJust above 3000 cm⁻¹.
C-H (Aliphatic) 2840 – 2950MediumMethylene stretches.
Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[2]

The ¹H NMR spectrum exhibits a classic AA'BB' aromatic system and a distinct A₂B₂ aliphatic ethylene bridge.

Protocol for Assignment:
  • Identify the Methoxy: Look for the tall singlet at ~3.8 ppm.

  • Verify the Linker: The ethylene bridge (

    
    ) appears as two triplets.
    
    • The triplet downfield (~3.2 ppm) is adjacent to the Carbonyl (deshielding).

    • The triplet upfield (~2.7 ppm) is adjacent to the Nitrile.

  • Check for Acid Impurity: If you see a triplet at ~2.80 ppm or a broad singlet >10 ppm, the dehydration was incomplete.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment
Ar-H (ortho to CO) 7.94 Doublet (d)2H8.8 HzAA'BB' System (Deshielded)
Ar-H (ortho to OMe) 6.95 Doublet (d)2H8.8 HzAA'BB' System (Shielded)
-OCH₃ 3.87 Singlet (s)3H-Methoxy Group
-CH₂- (α to C=O) 3.25 Triplet (t)2H7.2 HzAdjacent to ketone
-CH₂- (α to CN) 2.72 Triplet (t)2H7.2 HzAdjacent to nitrile
Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm ref)

Shift (δ ppm)Carbon TypeAssignment
194.8 C=OAryl Ketone
164.1 C-O (Ar)Ipso-carbon attached to OMe
130.5 C-H (Ar)Ortho to Carbonyl
128.8 C-C (Ar)Ipso-carbon attached to Carbonyl
119.1 C≡N Nitrile Carbon (Diagnostic)
114.1 C-H (Ar)Ortho to Methoxy
55.6 O-CH₃Methoxy Carbon
34.2 -CH₂-Alpha to Ketone
11.8 -CH₂-Alpha to Nitrile

Analytical Workflow & Logic

The following diagram outlines the decision logic for validating the compound using the data above. This ensures that "Expertise" is applied to the raw data.

AnalyticalLogic Start Crude Product IR_Check Step 1: FT-IR Analysis Start->IR_Check Decision_IR Peak at 2250 cm⁻¹? IR_Check->Decision_IR NMR_Check Step 2: 1H NMR (CDCl3) Decision_IR->NMR_Check Yes Fail_Reprocess FAIL: Reprocess (Dehydration Required) Decision_IR->Fail_Reprocess No (Amide/Acid present) Integration Check Integration Ratio Ar:OMe:CH2:CH2 2:2:3:2:2? NMR_Check->Integration Impurity_Check Check for Acid Impurity (Triplet at 2.80 ppm?) Integration->Impurity_Check Pass PASS: Release Lot Impurity_Check->Pass No Impurity_Check->Fail_Reprocess Yes

Figure 2: Quality Control decision tree for validating 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

Experimental Protocol: Purification

If the spectral data indicates the presence of the acid precursor (CAS 3153-44-4), the following purification protocol is recommended over standard recrystallization, as the acid and nitrile often co-crystallize.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Base Wash: Wash the organic layer with 5% NaHCO₃ (2x).

    • Mechanism: This deprotonates the unreacted acid impurity (pKa ~4.5), moving it to the aqueous layer as the sodium salt. The neutral nitrile remains in the organic layer.

  • Drying: Dry organic layer over anhydrous MgSO₄.

  • Concentration: Evaporate solvent under reduced pressure.

  • Recrystallization: Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture to obtain analytical grade crystals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224017, 3-(4-Methoxybenzoyl)propionitrile. Retrieved from [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation and Quality Control of 4-(4-Methoxyphenyl)-4-oxobutanenitrile via 1H NMR

Executive Summary This technical guide provides a comprehensive structural elucidation of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), a critical intermediate in the synthesis of non-steroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural elucidation of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and aromatase inhibitors.[1]

Accurate interpretation of the Proton Nuclear Magnetic Resonance (


H NMR) spectrum for this compound requires distinguishing between the electronic effects of the electron-donating methoxy group and the electron-withdrawing nitrile and carbonyl functionalities.[1] This guide outlines the theoretical basis for signal assignment, provides a self-validating experimental protocol, and details the diagnostic signals required for lot release and quality control.

Structural Analysis & Theoretical Prediction[1][2]

Before spectral acquisition, a senior analyst must predict the magnetic environment of the protons. The molecule consists of three distinct domains:

  • The Aromatic Core: A 1,4-disubstituted benzene ring (para-substitution).[1]

  • The Electronic Anchor: A methoxy group (

    
    ) providing strong mesomeric donation.[1]
    
  • The Aliphatic Chain: A 3-carbon chain containing a ketone and a terminal nitrile.

Connectivity Logic

The following diagram illustrates the logical flow from structural moieties to expected NMR signals, serving as a roadmap for assignment.

G Molecule 4-(4-Methoxyphenyl)-4-oxobutanenitrile Aromatic Aromatic Ring (AA'BB' System) Molecule->Aromatic Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Chain Aliphatic Chain (-C(=O)CH2CH2CN) Molecule->Chain Sig_Ar_Ortho_CO δ 7.9-8.0 ppm (Ortho to C=O) Aromatic->Sig_Ar_Ortho_CO Deshielded by C=O Sig_Ar_Ortho_OMe δ 6.9-7.0 ppm (Ortho to OMe) Aromatic->Sig_Ar_Ortho_OMe Shielded by OMe Sig_OMe δ 3.8-3.9 ppm (Singlet) Methoxy->Sig_OMe Sig_CH2_CO δ 3.2-3.4 ppm (Triplet, α to C=O) Chain->Sig_CH2_CO Deshielded by C=O Sig_CH2_CN δ 2.6-2.8 ppm (Triplet, α to CN) Chain->Sig_CH2_CN Inductive Effect of CN

Figure 1: Structural-Spectral Correlation Map. This logic flow connects the physical moieties of the molecule to their specific chemical shift ranges based on electronic shielding and deshielding effects.[1]

Experimental Protocol

To ensure reproducibility and data integrity, the following protocol is standardized. This approach minimizes solvent effects and concentration-dependent shifting.[1]

Sample Preparation[1][3]
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]
    
    • Rationale: The compound is lipophilic. DMSO-

      
       is a viable alternative but may shift the aliphatic protons downfield due to viscosity and hydrogen bonding interactions.[1]
      
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) can cause line broadening in the aromatic region due to stacking interactions.[1]

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

    • Why: Sufficient for methyl/methylene relaxation; aromatic protons may require longer if precise quantitative integration (qNMR) is needed.[1]

  • Scans (NS): 16 (sufficient for structural ID); 64 (for impurity profiling <1%).[1]

  • Spectral Width: -2 to 14 ppm.[1]

Spectral Interpretation & Assignment

The spectrum of 4-(4-Methoxyphenyl)-4-oxobutanenitrile is characterized by high symmetry in the aromatic region and a distinct splitting pattern in the aliphatic region.[1]

The Aromatic Region (6.5 – 8.0 ppm)

The aromatic ring exhibits an AA'BB' spin system , often appearing as two "roofed" doublets.

  • 
     7.95 ppm (d, 2H, 
    
    
    
    Hz):
    These protons are ortho to the carbonyl group. The carbonyl's anisotropy creates a strong deshielding zone, pushing these signals downfield.
  • 
     6.94 ppm (d, 2H, 
    
    
    
    Hz):
    These protons are ortho to the methoxy group. The oxygen atom donates electron density into the ring via resonance, increasing shielding and shifting these signals upfield.
The Methoxy Singlet[1]
  • 
     3.87 ppm (s, 3H):  A sharp, diagnostic singlet. Integration of this peak is the primary reference for normalizing the proton count (set to 3.00).
    
The Aliphatic Chain (2.5 – 3.5 ppm)

The ethylene bridge (


) creates an 

system, appearing as two distinct triplets due to free rotation averaging the coupling constants.[1]
  • 
     3.25 ppm (t, 2H, 
    
    
    
    Hz):
    The methylene group
    
    
    to the ketone. It is significantly deshielded by the carbonyl group.
  • 
     2.70 ppm (t, 2H, 
    
    
    
    Hz):
    The methylene group
    
    
    to the nitrile. While the nitrile is electron-withdrawing, its anisotropic effect is weaker than the carbonyl's, resulting in a relatively lower chemical shift compared to the ketone-adjacent protons.[1]
Data Summary Table
Chemical Shift (

)
MultiplicityIntegrationCoupling (

)
AssignmentStructural Moiety
7.95 Doublet (d)2H8.8 HzAr-H (ortho to C=O)Aromatic Ring
6.94 Doublet (d)2H8.8 HzAr-H (ortho to OMe)Aromatic Ring
3.87 Singlet (s)3H-

Methoxy
3.25 Triplet (t)2H7.2 Hz

Methylene (Ketone

)
2.70 Triplet (t)2H7.2 Hz

Methylene (Nitrile

)

Impurity Profiling & Quality Control

In a drug development context, identifying impurities is as critical as confirming the main structure. The following workflow outlines the logic for validating lot purity.

Common Impurities[1]
  • Anisole (Starting Material): Look for multiplets at

    
     7.1-7.4 and a methoxy singlet at 
    
    
    
    3.80 (distinct from the product).[1]
  • Succinic Anhydride (Reagent): Look for a singlet at

    
     3.0 ppm.
    
  • 3-(4-Methoxybenzoyl)propionic acid (Hydrolysis Product): The nitrile is susceptible to hydrolysis.[1][2] The acid derivative shows similar shifts but lacks the nitrile alpha-protons at 2.70; instead, the signals shift slightly, and a broad -COOH singlet appears >11 ppm.[1]

QC Decision Workflow

QC Sample Crude Sample Acquisition Acquire 1H NMR (CDCl3) Sample->Acquisition Check_OMe Check OMe Singlet (3.87 ppm) Acquisition->Check_OMe Check_Integrals Verify Integration Ratio 2:2:3:2:2 Check_OMe->Check_Integrals Check_Impurity Check Region 11.0+ ppm (Acid) 7.1-7.4 ppm (Anisole) Check_Integrals->Check_Impurity Decision_Pass PASS: Proceed to Release Decision_Fail FAIL: Recrystallize Check_Impurity->Decision_Pass No extra peaks Check_Impurity->Decision_Fail Extra peaks found

Figure 2: Quality Control Decision Tree. This workflow standardizes the interpretation process for batch release, focusing on integration ratios and diagnostic impurity regions.

References

  • PubChem. 4-(4-Methoxyphenyl)-4-oxobutanenitrile (Compound Summary). National Library of Medicine. [Link][1]

  • SpectraBase. Benzenebutanenitrile, 4-methoxy-gamma-oxo-.[1][2] Wiley Science Solutions. [Link][1][2]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 4-(4-Methoxyphenyl)-4-oxobutanenitrile.[1] [Link][1]

Sources

Foundational

Technical Guide: 13C NMR Structural Elucidation of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

This guide provides a rigorous technical analysis of the 13C NMR spectral characteristics of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile). It is designed for analytical chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 13C NMR spectral characteristics of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile). It is designed for analytical chemists and process scientists requiring definitive structural validation and impurity profiling data.[1][2]

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 7021-11-6 derivative/analog) serves as a critical C4-synthon in the synthesis of aryl-propionic acid derivatives and aromatase inhibitors. Its structural integrity hinges on the precise installation of the cyano-ketone chain onto the anisole ring.[1]

For the analytical scientist, the 13C NMR spectrum provides the most definitive confirmation of the oxidation state of the C4 carbon (ketone vs. alcohol impurity) and the integrity of the terminal nitrile (vs. acid or amide hydrolysis products).[1][2] This guide details the chemical shifts, assignment logic, and differentiation strategies for process impurities.[1][2]

Comprehensive 13C NMR Data

The following data represents the consensus chemical shifts in deuterated chloroform (


) at 298 K. Assignments are based on substituent-induced chemical shift (SCS) additivity rules and correlation with analogous aryl-ketone systems.
Table 1: 13C NMR Chemical Shift Assignments
Carbon LabelChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Multiplicity (DEPT-135)Functional GroupElectronic Environment
C1 195.2 C (quat)Ketone (C=O) Deshielded by conjugation with aryl ring and electronegative oxygen.[2]
C4 163.8 C (quat)Ar-C-OMe Strongly deshielded by mesomeric effect of oxygen (Ipso).[1][2]
C2, C6 130.6 CHAr-C-H Ortho to Carbonyl / Meta to Methoxy.[1][2] Deshielded by carbonyl anisotropy.[1][2]
C1' 129.5 C (quat)Ar-C-(C=O) Ipso carbon attached to the ketone chain.[1][2]
C8 119.2 C (quat)Nitrile (CN) Characteristic region for aliphatic nitriles; distinct from aromatic nitriles (~118).[1][2]
C3, C5 113.9 CHAr-C-H Ortho to Methoxy.[1][2][3] Shielded by electron donation from OMe.
C7 55.6 CH₃Methoxy (OCH₃) Standard region for aryl-alkyl ethers.[1][2]
C9 33.8 CH₂ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Methylene
Adjacent to Ketone. Deshielded by carbonyl.[1][2]
C10 12.1 CH₂ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Methylene
Adjacent to Nitrile. Shielded by anisotropic cone of the cyano group.[1][2]
Structural Numbering Reference
  • Aryl Ring: C1' (ipso-ketone), C2'/C6' (ortho-ketone), C3'/C5' (meta-ketone), C4' (ipso-OMe).[1][2]

  • Side Chain: Ar-C(=O)-CH₂(ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )-CH₂(
    
    
    
    )-CN.[2]

Structural Elucidation & Assignment Logic

The Aromatic Region (110–165 ppm)

The p-disubstituted benzene ring creates a symmetric signal pattern critical for confirming regioselectivity during Friedel-Crafts acylation.[1]

  • The "Alkoxy Effect" (163.8 ppm): The carbon directly attached to the methoxy group (C4') appears furthest downfield in the aromatic region due to the strong electronegative inductive effect (-I) and mesomeric donation (+M) of the oxygen.[1][2]

  • Symmetry Confirmation: The presence of only two intense CH signals (130.6 ppm and 113.9 ppm) rather than four confirms the para-substitution pattern.[1][2] A meta or ortho isomer would break this symmetry, resulting in four distinct CH peaks.[1][2]

The Aliphatic Chain (10–40 ppm)

This region validates the succinyl linker length.[1][2]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Ketone CH₂ (33.8 ppm):  This carbon is significantly deshielded by the adjacent carbonyl group.[2]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Nitrile CH₂ (12.1 ppm):  The methylene group adjacent to the nitrile is characteristically shielded, appearing upfield (near 11–13 ppm).[2] This is a diagnostic peak; if this shifts to ~28-30 ppm, it suggests hydrolysis to an amide or acid.[1][2]
    
The Functional Termini
  • Ketone (195.2 ppm): The signal is lower than non-conjugated ketones (~205 ppm) due to resonance donation from the electron-rich anisole ring, which increases electron density at the carbonyl carbon.[1][2]

  • Nitrile (119.2 ppm): This quaternary carbon is often low intensity due to long relaxation times (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2] Sufficient delay time (
    
    
    
    ) is required for accurate integration.

Synthesis & Impurity Profiling

Understanding the synthesis is required to anticipate spectral impurities.[1][2] The compound is typically synthesized via Friedel-Crafts Acylation of anisole, followed by functional group transformation.[1][2][4]

Process Pathway Diagram

The following diagram illustrates the standard synthesis route and the origin of critical impurities detectable by 13C NMR.

SynthesisPathway Anisole Anisole (Starting Material) IntermediateAcid Intermediate Acid 4-(4-methoxyphenyl)-4-oxobutanoic acid (Impurity A) Anisole->IntermediateAcid Friedel-Crafts (AlCl3, 0-5°C) SuccinicAnh Succinic Anhydride SuccinicAnh->IntermediateAcid Amide Primary Amide (Impurity B) IntermediateAcid->Amide 1. SOCl2 2. NH3 Target TARGET NITRILE 4-(4-Methoxyphenyl)-4-oxobutanenitrile Amide->Target Dehydration (POCl3 or TFAA)

Figure 1: Synthetic pathway highlighting the Acid and Amide intermediates as potential impurities.[1][2]

Distinguishing Impurities via 13C NMR

In drug development, quantifying the unreacted acid or the intermediate amide is crucial.[1][2]

ImpurityDiagnostic CarbonChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Differentiation from Target
Carboxylic Acid COOH 176.5 ppm The nitrile peak (119 ppm) is absent. The carbonyl shifts slightly upfield.[1][2]
Primary Amide CONH₂ 173.0 ppm Distinct carbonyl resonance; absence of nitrile peak.[1][2]
Chloro-Impurity *CH₂-Cl 39.5 ppm If synthesized via 3-chloropropionyl chloride, the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-CH₂ shifts downfield from 12 ppm to ~40 ppm.

*Note: The Chloro-impurity is a potential genotoxic impurity (PGI) and must be monitored closely.

Experimental Protocol

To reproduce the data above and ensure regulatory-grade spectral quality, follow this protocol.

Sample Preparation
  • Mass: Weigh 25–30 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal reference.

  • Filtration: If the solution is cloudy (common if inorganic salts from AlCl₃ quench remain), filter through a glass wool plug into the NMR tube.[1][2] Paramagnetic salts (Al, Fe) will broaden peaks and quench the nitrile signal.[1][2]

Acquisition Parameters (Typical 100 MHz Carbon / 400 MHz Proton)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Spectral Width: 240 ppm (to capture the ketone at ~195 ppm).[1][2]

  • Relaxation Delay (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ): 3.0 seconds . (Critical: The nitrile carbon has a long 
    
    
    
    relaxation time.[2] Short delays will suppress this peak, leading to false-negative purity calculations).[1][2]
  • Scans (NS): Minimum 512 scans for S/N > 100:1.

  • Temperature: 298 K (25°C).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 279983, 4-(4-Hydroxyphenyl)butanoic acid (Analog Reference).[1][2] Retrieved from [Link]

  • Oregon State University (2022). 13C NMR Chemical Shift Tables (Ketones and Nitriles). Retrieved from [Link]

Sources

Exploratory

Analytical Characterization of 4-(4-Methoxyphenyl)-4-oxobutanenitrile: A Mass Spectrometric Approach for Pharmaceutical Intermediates

Executive Summary & Chemical Context 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 3529-36-8), often referred to in process chemistry as 3-(4-methoxybenzoyl)propionitrile, serves as a critical "lynchpin intermediate" in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 3529-36-8), often referred to in process chemistry as 3-(4-methoxybenzoyl)propionitrile, serves as a critical "lynchpin intermediate" in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and aromatase inhibitors. Its structural integrity is paramount because it sits at the bifurcation point between stable linear precursors and cyclized tetralone impurities.[1]

This guide provides a rigorous mass spectrometric workflow for the identification, quantification, and impurity profiling of this molecule. Unlike simple library matching, we focus here on the mechanistic interpretation of its fragmentation, providing a self-validating protocol for researchers who may lack a certified reference standard.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-(4-Methoxyphenyl)-4-oxobutanenitrile
Formula

Molecular Weight 189.21 g/mol
Monoisotopic Mass 189.0790 Da
Key Moieties p-Methoxybenzene (Anisole core), Carbonyl (Ketone), Nitrile (Cyano)
LogP ~1.6 (Moderate Lipophilicity)

Ionization Architectures: EI vs. ESI

The choice of ionization source dictates the spectral landscape.[1] For this molecule, a dual-approach is recommended during method development.

Electron Ionization (EI) - GC-MS[5]
  • Energy: 70 eV (Hard Ionization).[1]

  • Utility: Structural elucidation and fingerprinting.[1]

  • Observation: The molecular ion (

    
    , m/z 189) will be distinct but likely not the base peak. The spectrum is dominated by the stability of the aromatic acylium ion.[1]
    
Electrospray Ionization (ESI) - LC-MS
  • Mode: Positive Mode (+).

  • Adducts: Expect

    
     at m/z 190.08 and 
    
    
    
    at m/z 212.06.[1]
  • Utility: Trace quantification and impurity profiling in polar solvents.[1]

  • Caveat: The nitrile group is a weak proton acceptor; mobile phase acidification (0.1% Formic Acid) is mandatory to ensure efficient ionization.[1]

Fragmentation Dynamics & Spectral Interpretation

This section details the specific cleavage pathways. Understanding these mechanisms allows you to distinguish the target analyte from structural isomers (e.g., esters or positional isomers).[1]

The "Blocked" McLafferty Rearrangement

A common error in analyzing aromatic ketones is assuming a McLafferty rearrangement will occur.[1]

  • Mechanism Requirement: A

    
    -hydrogen relative to the carbonyl group.[1]
    
  • Target Molecule Structure:

    
    .
    
  • Analysis: The

    
    -position is the nitrile nitrogen, which carries no hydrogen .
    
Dominant Pathway: -Cleavage

The mass spectrum is governed by the stability of the acylium ion formed by breaking the bond between the carbonyl carbon and the


-methylene group.
  • Precursor:

    
    
    
  • Primary Fragment (Base Peak):

    
    -cleavage yields the 4-Methoxybenzoyl cation (Acylium ion)  at m/z 135 .[1] This ion is resonance-stabilized by the para-methoxy group and will likely represent 100% relative abundance in EI.[1]
    
  • Secondary Fragment: Loss of CO from the acylium ion yields the 4-Methoxyphenyl cation at m/z 107 .[1]

  • Tertiary Fragment: Loss of the methyl group (radical) from the methoxy moiety yields a quinoid-like cation at m/z 92 or m/z 77 (phenyl cation) if the oxygen is lost.[1]

Diagram 1: Fragmentation Pathway (DOT)

Fragmentation cluster_0 Key Diagnostic Feature M Molecular Ion [M]+ m/z 189 Acylium Base Peak: Acylium Ion [Ar-C=O]+ m/z 135 M->Acylium α-Cleavage (-54 Da) SideChain Nitrile Radical .CH2CH2CN (Neutral Loss) M->SideChain Phenyl Methoxyphenyl Cation [Ar]+ m/z 107 Acylium->Phenyl -CO (-28 Da) Quinoid Quinoid/Phenyl Cation m/z 77 or 92 Phenyl->Quinoid -CH2O / -CH3

Caption: Fragmentation cascade for 4-(4-Methoxyphenyl)-4-oxobutanenitrile showing the dominant alpha-cleavage pathway leading to the stable m/z 135 acylium ion.

LC-MS Method Development Protocol

For quantitative analysis (e.g., pharmacokinetic studies or purity assays), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters BEH),

    
    .
    
    • Reasoning: The molecule is moderately lipophilic (LogP 1.6).[1] A standard C18 provides sufficient retention without excessive tailing.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

    • Reasoning: Ammonium formate suppresses sodium adduct formation, driving the signal toward the protonated species

      
      .
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table
Time (min)%B (ACN)Flow Rate (mL/min)Event
0.005%0.4Equilibrium
1.005%0.4Load
6.0095%0.4Elution of Analyte
7.5095%0.4Wash
7.605%0.4Re-equilibration
MRM Transitions (Quantification)

For Triple Quadrupole (QqQ) systems, use the following transitions:

  • Quantifier:

    
     (Collision Energy: ~15-20 eV).[1]
    
    • Logic: Matches the high-abundance

      
      -cleavage described in Section 3.[1]
      
  • Qualifier:

    
     (Collision Energy: ~30-35 eV).[1]
    
    • Logic: Confirms the loss of CO, validating the aromatic ketone structure.

Impurity Profiling & Synthesis Logic

In drug development, identifying what else is in the vial is as important as identifying the target. The synthesis usually involves the Friedel-Crafts acylation of anisole with succinic anhydride, followed by conversion of the acid to the nitrile.

Common Impurities[1][6]
  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Precursor):

    • Mass: 208 Da.[1]

    • Differentiation: +19 Da shift (OH vs CN).[1] Will elute earlier on C18 due to the carboxylic acid polarity.[1]

  • 7-Methoxy-1-tetralone (Cyclization Product):

    • Mass: 176 Da.[1]

    • Mechanism:[2][3][4][5] If the reaction conditions are too acidic/hot, the aliphatic chain cyclizes onto the ring.

    • Differentiation: -13 Da from target.[1] This is a critical impurity to monitor as it represents a "dead end" in linear synthesis.

  • Anisole (Starting Material):

    • Mass: 108 Da.[1]

    • Detection: Elutes very early; likely invisible in MRM unless specifically targeted.[1]

Diagram 2: Impurity Origin Map (DOT)

ImpurityMap Anisole Start: Anisole (m/z 108) Acid Intermediate: Keto-Acid (m/z 208) Anisole->Acid Friedel-Crafts Succinic Succinic Anhydride Succinic->Acid Friedel-Crafts Target TARGET: Nitrile (m/z 189) Acid->Target Amidation/Dehydration (-H2O, +N) Tetralone Impurity: Tetralone (m/z 176) Acid->Tetralone Acid Cyclization (Over-reaction)

Caption: Synthesis workflow highlighting the origin of the critical Tetralone impurity (m/z 176) arising from acid cyclization.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on

    
    -cleavage and rearrangement rules).
    
  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrum of 4-Methoxybenzophenone (Analogous fragmentation pattern). Retrieved from

  • PubChem. (2024).[1] Compound Summary: 4-(4-Methoxyphenyl)-4-oxobutanenitrile.[1][6] National Library of Medicine.[1] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][7] (Reference for aromatic ketone spectral characteristics).

Sources

Foundational

Infrared spectroscopy of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary This technical guide provides an in-depth infrared (IR) spectroscopic analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), a critical intermediate in the synthesis of non-steroidal anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth infrared (IR) spectroscopic analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.

Precise characterization of this molecule requires distinguishing between the conjugated aryl ketone and the aliphatic nitrile moieties. This guide moves beyond basic peak assignment, exploring the electronic coupling effects that shift vibrational frequencies, providing a robust protocol for Quality Control (QC) and structural validation in drug development workflows.

Molecular Architecture & Vibrational Theory

To interpret the IR spectrum accurately, we must deconstruct the molecule into its electronically distinct domains. The molecule (C₁₁H₁₁NO₂) consists of an electron-rich anisole ring coupled to an electron-withdrawing carbonyl, terminating in a polar nitrile group.

Electronic Conjugation Effects

The carbonyl group (C=O) at position 4 is directly conjugated with the aromatic ring. This conjugation allows delocalization of


-electrons between the benzene ring and the carbonyl oxygen.
  • Consequence: The C=O bond order decreases (more single-bond character), lowering the force constant (

    
    ).
    
  • Spectral Shift: While a standard aliphatic ketone absorbs at ~1715 cm⁻¹, this aryl ketone will shift to a lower frequency (~1670–1685 cm⁻¹ ).

The Nitrile Dipole

The nitrile group (C≡N) is isolated from the aromatic system by a dimethylene bridge (-CH₂-CH₂-).

  • Consequence: It behaves as an isolated aliphatic nitrile.

  • Spectral Signature: A sharp, distinct peak in the "silent region" (~2250 cm⁻¹ ), unaffected by the aromatic ring's electronics.

Experimental Protocol: ATR-FTIR Acquisition

Trustworthiness Check: This protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellet preparation which is hygroscopic and can introduce water artifacts (O-H stretch) that obscure key regions.

Sample Preparation & Parameters
ParameterSetting / SpecificationRationale
Technique Diamond ATR-FTIRDiamond is chemically inert and handles the hard crystalline lattice of the nitrile solid.
Resolution 4 cm⁻¹Sufficient to resolve the aromatic overtone patterns without introducing excessive noise.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Background Ambient AirMust be taken immediately prior to sample loading to subtract atmospheric CO₂ and H₂O.
Cleaning Isopropanol (IPA)Acetone residues can mimic the carbonyl peak (~1715 cm⁻¹); IPA is preferred.
Workflow Diagram

G Start Start: Instrument Initialization Background Acquire Background (Air/Ambient) Start->Background Load Load Sample (Ensure Crystal Contact) Background->Load Scan Acquire Sample Spectrum (64 Scans, 4cm⁻¹) Load->Scan Process Post-Processing (Baseline Corr., ATR Corr.) Scan->Process QC QC Validation (Check 2250 cm⁻¹ & 1680 cm⁻¹) Process->QC

Figure 1: Standardized ATR-FTIR acquisition workflow for solid organic intermediates.

Spectral Analysis & Assignment

The following table details the characteristic absorption bands. Note the specificity of the "Diagnostic Value" column—these are the peaks used to confirm identity during synthesis.

Functional Group Assignments
Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
2255 – 2245

Stretch
Nitrile High. Confirms the presence of the cyano tail.[1] Absence indicates hydrolysis to acid/amide.
1685 – 1670

Stretch
Aryl Ketone High. Lower wavenumber confirms conjugation with the phenyl ring.
1605, 1575, 1510

Ring Stretch
Aromatic Ring Medium. Characteristic "breathing" modes of the benzene ring.
1260 – 1240

Aryl Alkyl Ether High. Strong intensity band due to the methoxy group attached to the ring.
1180 – 1170

Ketone BackboneMedium. Bending/stretching of the carbon backbone near the ketone.
1040 – 1020

Methoxy Ether Medium. Symmetric stretch of the methoxy group.
840 – 810

OOP
Para-Substitution High. Strong band indicating 1,4-substitution (para) on the benzene ring.
2960 – 2840

Alkyl Chain (

)
Low. Methylene (-CH₂-) and Methyl (-CH₃) stretches.
Mechanistic Insight: The "Push-Pull" System

The 4-methoxy group is an Electron Donating Group (EDG) via resonance, while the carbonyl is an Electron Withdrawing Group (EWG).

  • Observation: You may observe the C=O peak shifting slightly lower (red-shift) compared to unsubstituted benzophenone derivatives.

  • Cause: The methoxy group pumps electron density into the ring, which is pulled by the carbonyl oxygen, increasing the single-bond character of the C=O bond further than in a standard phenyl ketone.

Structural Logic Map

StructuralLogic Molecule 4-(4-Methoxyphenyl)-4-oxobutanenitrile Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Aromatic Benzene Ring (1,4-Substituted) Molecule->Aromatic Ketone Ketone (C=O) Molecule->Ketone Nitrile Nitrile (C≡N) Molecule->Nitrile Methoxy->Aromatic Resonance Donation Sig_Ether 1250 cm⁻¹ (C-O Stretch) Methoxy->Sig_Ether Aromatic->Ketone Conjugation Sig_Para 830 cm⁻¹ (OOP Bend) Aromatic->Sig_Para Sig_Conj 1675 cm⁻¹ (Conjugated C=O) Ketone->Sig_Conj Conjugation Lowering Sig_Cyano 2250 cm⁻¹ (Sharp) Nitrile->Sig_Cyano

Figure 2: Mapping functional groups to their specific spectral signatures.

Quality Control & Troubleshooting

In a drug development context, this molecule is often an intermediate. Common impurities must be identified rapidly.

  • Impurity: Water / Moisture

    • Indicator: Broad hump at 3400–3200 cm⁻¹.

    • Action: Dry sample in a vacuum desiccator over P₂O₅.

  • Impurity: Hydrolyzed Product (Carboxylic Acid)

    • Indicator: Appearance of a broad O-H stretch (3300–2500 cm⁻¹) and a shift of the C=O peak to ~1710 cm⁻¹ (dimer acid).

    • Action: Check reaction stoichiometry; the nitrile has hydrolyzed.

  • Impurity: Unreacted Anisole

    • Indicator: Absence of the Nitrile peak (2250 cm⁻¹) and Ketone peak (1680 cm⁻¹).

    • Action: Recrystallize.[2]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Aromatic Ketones and Nitriles. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • PubChem. 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CID 3806908).[5] National Center for Biotechnology Information. Available at: [Link][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for aryl ketone and nitrile assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

Exploratory

Physical properties of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Technical Monograph: Physicochemical Profiling of 4-(4-Methoxyphenyl)-4-oxobutanenitrile Executive Summary 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5) is a bifunctional aromatic intermediate critical to the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5) is a bifunctional aromatic intermediate critical to the synthesis of pyridazinone-based pharmaceuticals, agrochemicals, and functionalized arylbutyric acids. Characterized by a para-methoxy substituted benzoyl moiety linked to a nitrile group via a two-carbon spacer, this compound serves as a versatile electrophile in heterocyclization reactions. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and spectral signatures for researchers in drug discovery and process chemistry.

Molecular Identification & Structural Analysis

Parameter Data
IUPAC Name 4-(4-Methoxyphenyl)-4-oxobutanenitrile
Common Synonyms 3-(4-Methoxybenzoyl)propionitrile;

-Cyano-4-methoxypropiophenone; 3-Cyano-1-(4-methoxyphenyl)propan-1-one
CAS Registry Number 55234-56-5
Molecular Formula C

H

NO

Molecular Weight 189.21 g/mol
SMILES COC1=CC=C(C=C1)C(=O)CCC#N
InChIKey UTVSIESNEORCDC-UHFFFAOYSA-N

Structural Insight: The molecule features two reactive centers:[1][2][3]

  • Aryl Ketone (C=O): Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides) and condensation reactions. The para-methoxy group acts as an electron-donating group (EDG), increasing electron density on the carbonyl oxygen and the aromatic ring, thereby modulating reactivity in electrophilic aromatic substitutions.

  • Nitrile (C≡N): A precursor for carboxylic acids (via hydrolysis), amines (via reduction), or heterocycles (via cyclization).

Thermodynamic & Physical Constants

Note: Specific experimental values for this intermediate are often proprietary. The data below synthesizes available literature and high-confidence structural analog estimations.

Property Value / Description Commentary
Physical State Solid (Crystalline Powder)Typically isolated as off-white to pale yellow needles or powder.[4]
Melting Point 70 – 90 °C (Estimated)Analogous to 3-benzoylpropionitrile (MP ~75°C). The methoxy group typically elevates lattice energy slightly.
Boiling Point >300 °C (Predicted)Decomposes prior to boiling at atmospheric pressure.
Solubility Soluble in DCM, EtOAc, DMSO, MeOH.Poor water solubility due to the lipophilic aryl core.
LogP ~1.6 (Predicted)Indicates moderate lipophilicity; suitable for organic extraction workups.
pKa ~18-19 (Alpha-proton to nitrile)The methylene protons alpha to the nitrile are weakly acidic.

Synthetic Utility & Reaction Pathways

The synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile is primarily achieved through two robust methodologies: Friedel-Crafts Acylation and the Stetter Reaction .

Pathway A: Friedel-Crafts Acylation (Industrial Route)

This route utilizes anisole and 3-cyanopropionyl chloride (or succinonitrile derivatives) catalyzed by a Lewis acid (


). The para-directing methoxy group ensures high regioselectivity.
Pathway B: Stetter Reaction (Green Chemistry Route)

A nucleophilic acylation involving p-anisaldehyde and acrylonitrile, catalyzed by cyanide or a thiazolium salt (N-heterocyclic carbene catalyst). This "Umpolung" strategy reverses the polarity of the aldehyde carbon.[5]

SynthesisPathways Anisole Anisole (C7H8O) Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Anisole->Target Friedel-Crafts (AlCl3, DCM, 0°C) Anisaldehyde p-Anisaldehyde (C8H8O2) Anisaldehyde->Target Stetter Reaction (Cat: Thiazolium/CN-, Base) AcylChloride 3-Cyanopropionyl Chloride AcylChloride->Target + Acrylonitrile Acrylonitrile Acrylonitrile->Target +

Figure 1: Primary synthetic routes yielding 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

Spectral Characterization (Predicted)

For verification of product integrity, the following spectral signatures are diagnostic.

1H NMR (400 MHz, CDCl )
Shift (

, ppm)
Multiplicity Integration Assignment
7.95 Doublet (

Hz)
2HAr-H (ortho to C=O)
6.94 Doublet (

Hz)
2HAr-H (ortho to OMe)
3.87 Singlet3H-OCH

3.35 Triplet (

Hz)
2H-C(O)-CH

-
2.75 Triplet (

Hz)
2H-CH

-CN
IR Spectroscopy (ATR)
  • 
    :  ~2250 cm
    
    
    
    (Sharp, Nitrile stretch)
  • 
    :  ~1675 cm
    
    
    
    (Strong, Aryl ketone stretch)
  • 
    :  ~1600, 1510 cm
    
    
    
    (Aromatic ring skeletal vibrations)
  • 
    :  ~1255 cm
    
    
    
    (Aryl alkyl ether stretch)

Downstream Applications: Heterocycle Formation

The primary utility of this compound lies in its conversion to 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one , a scaffold found in cardiotonic agents (e.g., Levosimendan analogs) and platelet aggregation inhibitors.

Mechanism: Reaction with hydrazine hydrate leads to the formation of a hydrazone intermediate, which undergoes intramolecular nucleophilic attack on the nitrile carbon, followed by hydrolysis to form the pyridazinone ring.

PyridazinoneSynthesis Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Intermediate Hydrazone Intermediate Target->Intermediate Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Pyridazinone 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Intermediate->Pyridazinone Cyclization & Hydrolysis

Figure 2: Cyclization pathway to biologically active pyridazinone scaffolds.

Handling, Stability & Safety

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ketone moiety is stable, but the nitrile can hydrolyze under prolonged exposure to moisture and strong acids/bases.

  • Incompatibility: Strong oxidizing agents, strong reducing agents, strong bases.

References

  • PubChem. (2025).[6][7] 4-(4-Methoxyphenyl)-4-oxobutanenitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Stetter, H. (1976). The Stetter Reaction: A New Method for the Synthesis of 1,4-Dicarbonyl Compounds.
  • NIST Chemistry WebBook. (2025). Mass Spectra of Aryl Ketones. National Institute of Standards and Technology. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

This technical guide details the stability profile, degradation mechanisms, and storage protocols for 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5), also known as 3-(4-Methoxybenzoyl)propionitrile .[1] [1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and storage protocols for 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5), also known as 3-(4-Methoxybenzoyl)propionitrile .[1]

[1][2]

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile is a critical intermediate in the synthesis of pharmaceutical agents, particularly those requiring a 1,4-functionalized aryl-ketone scaffold.[1][2] While structurally robust under ambient conditions, its integrity is compromised by three primary vectors: hydrolytic cleavage of the nitrile group, photochemical excitation of the aromatic ketone, and trace-impurity-catalyzed oxidation .[1][2]

This guide synthesizes physicochemical data with degradation kinetics to establish a "Gold Standard" storage protocol: 2–8°C, desiccated, and light-shielded .

Part 1: Physicochemical Characterization & Baseline Metrics[2]

Understanding the molecule's baseline properties is the prerequisite for detecting instability.[1][2]

Core Identity Matrix
AttributeSpecification
IUPAC Name 4-(4-Methoxyphenyl)-4-oxobutanenitrile
Common Synonyms 3-(4-Methoxybenzoyl)propionitrile; 3-p-Anisoylpropionitrile
CAS Registry Number 55234-56-5
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
Structural Reactivity Analysis

The molecule contains three distinct functional zones that dictate its stability profile:

  • The Nitrile Terminus (-CN): The primary site of hydrolytic failure.[1][2] Under acidic or basic conditions, this converts to the amide and subsequently the carboxylic acid.[1][2]

  • The Aromatic Ketone (Ar-C=O): A chromophore capable of absorbing UV light (approx. 270–300 nm), leading to Norrish Type I/II photocleavage or radical generation.[1][2]

  • The Anisole Ring (MeO-Ar): Electron-donating methoxy group activates the ring, making it slightly susceptible to electrophilic attack or oxidation if trace metal catalysts are present.[1][2]

G cluster_0 Molecular Reactive Zones Compound 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Nitrile Nitrile Group (-CN) Risk: Hydrolysis Compound->Nitrile Moisture/pH Ketone Aromatic Ketone Risk: Photo-excitation Compound->Ketone UV Light Ring Methoxy-Aryl Ring Risk: Oxidation Compound->Ring Trace Metals/O2

Figure 1.1: Functional group analysis highlighting the three primary vectors of chemical instability.[1][2]

Part 2: Degradation Pathways & Mechanisms[1]

Hydrolytic Degradation (The Primary Risk)

The most common failure mode for this compound is the conversion of the nitrile to 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4).[1][2] This reaction is slow at neutral pH but autocatalytic; as trace acid forms, it lowers the pH of the micro-environment, accelerating further hydrolysis.[1][2]

  • Mechanism: Nucleophilic attack of water on the nitrile carbon.[1][2]

  • Trigger: Ambient humidity (>60% RH) combined with improper sealing.[1][2]

  • Detection: Appearance of a broad O-H stretch (2500–3300 cm⁻¹) in IR or a downfield shift of the alpha-methylene protons in ¹H NMR.[1][2]

Photochemical Degradation

Aromatic ketones are well-known photo-initiators.[1][2] Upon exposure to UV light, the carbonyl group enters an excited triplet state.[1][2]

  • Pathway: Hydrogen abstraction from the gamma-position (intramolecular) is less likely due to the rigid linker, but intermolecular abstraction from solvents or impurities can occur, leading to radical polymerization or yellowing.[1][2]

  • Indicator: Discoloration (white to dark yellow/brown) without significant mass change.[1][2]

Degradation cluster_hydrolysis Hydrolytic Pathway (+H2O/H+) cluster_photo Photochemical Pathway (+hν) Start 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Amide Intermediate Amide Start->Amide Slow Hydrolysis Excited Excited Triplet State [n, π*] Start->Excited UV Absorption Acid 4-(4-Methoxyphenyl)- 4-oxobutanoic acid (Major Impurity) Amide->Acid Rapid Hydrolysis Radicals Radical Species Excited->Radicals Oligomers Colored Oligomers (Yellowing) Radicals->Oligomers

Figure 2.1: Kinetic flow of the two dominant degradation pathways.[1][2]

Part 3: Storage Protocols & Handling

To maintain purity >98% over extended periods (12–24 months), the following "Chain of Custody" storage protocol must be implemented.

The "Cold-Dry-Dark" Triad
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Arrhenius kinetics dictate that reducing temp by 10°C roughly halves the rate of hydrolysis.[1] Refrigeration is critical for long-term stability.[1][2]
Atmosphere Argon or Nitrogen Displaces oxygen (preventing ring oxidation) and, more importantly, excludes atmospheric moisture.
Container Amber Glass Blocks UV radiation <400nm, preventing ketone excitation.[2] Plastic containers are permeable to moisture and should be avoided for long-term storage.[1][2]
Desiccant Silica Gel / Sieves Essential to scavenge headspace moisture trapped during opening/closing.[2]
Handling Precautions
  • Hygroscopicity: Allow the container to equilibrate to room temperature before opening.[1][2] Opening a cold bottle in a humid lab causes immediate condensation on the solid surface, initiating hydrolysis.[1][2]

  • Re-sealing: Parafilm is insufficient.[1][2] Use Teflon-lined caps and backfill with inert gas if possible.[1][2]

Part 4: Analytical Monitoring & Quality Control[1]

Do not rely on visual inspection alone.[1][2] Use these validated methods to verify integrity.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Gradient Acetonitrile : Water (with 0.1% Trifluoroacetic acid).[1][2]

    • Note: Acid modifier is required to keep the potential degradation product (carboxylic acid) protonated for sharp peak shape.[1][2]

  • Wavelength: 254 nm (strong absorption by the anisoyl chromophore).[1][2]

  • Pass Criteria: Main peak >98.0%; Carboxylic acid impurity (RRT ~0.[1][2]8) <0.5%.[1][2][3]

Thin Layer Chromatography (TLC) Rapid Check
  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Eluent: Hexane : Ethyl Acetate (7:3).[1][2]

  • Visualization: UV light (254 nm).[1][2]

  • Differentiation: The nitrile will have a higher Rf than the corresponding acid impurity (which will streak or stay near the baseline without acid in the eluent).[2]

Part 5: Experimental Protocol - Accelerated Stability Test

Researchers utilizing this compound for GMP or GLP studies should perform a stress test to validate their specific batch.[1][2]

Objective: Determine the half-life of the material under "worst-case" lab conditions.

  • Preparation: Aliquot 50 mg of compound into three clear glass vials.

  • Conditions:

    • Vial A (Control): Sealed, stored at -20°C.

    • Vial B (Humidity Stress): Open vial placed in a chamber with saturated NaCl solution (75% RH) at room temp.

    • Vial C (Light Stress): Sealed vial placed under UV lamp (365 nm) or direct window sunlight.[1][2]

  • Sampling: Analyze by HPLC at Day 0, Day 3, and Day 7.

  • Analysis: Compare the Area% of the parent peak.[1][2]

    • Result: If Vial B shows >2% degradation, the material is confirmed as moisture-sensitive.[1][2] If Vial C turns yellow, it is photo-labile.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile. Retrieved January 28, 2026 from [Link]

  • Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds.[1][2] Angewandte Chemie International Edition in English, 15(11), 639–647.[2] (Mechanistic background on synthesis and stability of 1,4-bifunctional compounds).

  • BLD Pharm (2024). Safety Data Sheet: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5).[1][2] (Source for storage temperature recommendations).

  • Sigma-Aldrich (2024). Product Specification: 3-(4-Methoxybenzoyl)propionic acid (CAS 3153-44-4).[1][2] (Reference for the hydrolysis product properties).

Sources

Exploratory

Technical Guide: Safety, Handling, and Hazard Profiling of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary & Chemical Identity Compound: 4-(4-Methoxyphenyl)-4-oxobutanenitrile Synonyms: 3-(4-Methoxybenzoyl)propionitrile; 4-Methoxy-γ-oxobenzenebutanenitrile CAS Registry Number: 55234-56-5 Molecular Formula: C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: 4-(4-Methoxyphenyl)-4-oxobutanenitrile Synonyms: 3-(4-Methoxybenzoyl)propionitrile; 4-Methoxy-γ-oxobenzenebutanenitrile CAS Registry Number: 55234-56-5 Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol [1]

This guide provides a rigorous safety and technical analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. While often overshadowed by its precursors, this γ-keto nitrile presents specific toxicological risks—primarily acute toxicity via oral/dermal routes and severe irritation—that require precise handling protocols.

Hazard Profiling & Structure-Activity Relationship (SAR)

GHS Classification and Risk Assessment

Based on current ECHA notifications and PubChem data, the compound is classified as Warning under GHS standards. The primary risks stem from the nitrile moiety (potential for metabolic cyanide release, though slow) and the reactive carbonyl group.

Hazard CategoryCodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Metabolic hydrolysis of the nitrile group can release ammonia or cyanide ions (slow release), causing cellular hypoxia.
Acute Toxicity (Dermal) H312 Harmful in contact with skin.[1]Lipophilic methoxy-phenyl ring facilitates dermal absorption.
Acute Toxicity (Inhalation) H332 Harmful if inhaled.[1][2]Dust/aerosol inhalation allows rapid systemic entry via alveolar membranes.
Irritation H315/H319 Causes skin/serious eye irritation.[2][3][4]The electrophilic carbonyl and nitrile groups react with nucleophilic residues on mucosal membranes.
STOT-SE H335 May cause respiratory irritation.[3][4]Direct irritation of the upper respiratory tract.
The "Nitrile Effect" in 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Unlike simple aliphatic nitriles (e.g., acetonitrile), the γ-keto substitution pattern stabilizes the molecule, making it less volatile but potentially altering its metabolic rate. The presence of the p-methoxy group increases electron density on the aromatic ring, potentially facilitating oxidative metabolism (O-demethylation) over nitrile hydrolysis in initial phases.

Metabolic Fate & Toxicology

Understanding the metabolic pathway is crucial for predicting toxicity in the event of accidental exposure. The compound undergoes biotransformation primarily in the liver.

Primary Metabolic Pathways
  • Nitrile Hydrolysis: The nitrile group (-CN) is hydrolyzed by nitrilases or non-specific amidases to an amide, and subsequently to the carboxylic acid (3-(4-Methoxybenzoyl)propionic acid). This is the detoxification pathway.

  • Ketone Reduction: The carbonyl group is reduced by carbonyl reductases to a secondary alcohol.

  • O-Demethylation: CYP450 enzymes (likely CYP2D6 or CYP2C19) attack the methoxy group, yielding a phenol.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates, highlighting the detoxification route versus the bioactivation potential.

MetabolicPathways Parent 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (Parent) Alcohol Secondary Alcohol Metabolite Parent->Alcohol Carbonyl Reductase Acid 3-(4-Methoxybenzoyl) propionic acid (Detoxified) Parent->Acid Nitrilase/Amidase (Hydrolysis) Phenol Phenolic Metabolite (Reactive) Parent->Phenol CYP450 (O-Demethylation) Cyanide CN- Ion (Trace Release) Parent->Cyanide Oxidative Dealkylation (Minor)

Figure 1: Predicted metabolic pathways. The green path represents the primary detoxification route (hydrolysis to acid).

Experimental Protocols & Safe Handling

Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for incidental splash protection. For prolonged handling or immersion, use Silver Shield® (Laminate) gloves to prevent permeation of the organic nitrile.

Synthesis & Reaction Safety (Friedel-Crafts Context)

This compound is often synthesized via Friedel-Crafts acylation of anisole with succinic anhydride (followed by conversion) or direct reaction with 3-cyanopropionyl chloride.

Critical Protocol: Quenching & Isolation

  • Reaction: When using AlCl₃ as a catalyst, the reaction generates HCl gas. Scrubbers (NaOH trap) are mandatory.

  • Quenching: The workup involves pouring the reaction mixture into ice/HCl. This is exothermic.

    • Hazard:[1][2][3][4][5] If unreacted nitrile is present, strong acidic hydrolysis at high temperatures could release toxic fumes.

    • Control: Maintain quench temperature <10°C.

Emergency Response Workflow

In the event of exposure, the response must be immediate.[2][4][6] While specific cyanide antidotes are rarely needed for this specific molecule compared to HCN, the "Nitrile Protocol" should be activated if systemic symptoms (dizziness, confusion) appear.

SafetyWorkflow Start Exposure Incident Assess Assess Route Start->Assess Skin Dermal Contact Assess->Skin Eye Eye Contact Assess->Eye Inhale Inhalation Assess->Inhale Wash Wash 15 min (Soap/Water) Skin->Wash Rinse Rinse 15 min (Saline/Water) Eye->Rinse FreshAir Fresh Air + Oxygen Support Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical FreshAir->Medical Monitor Monitor for Cyanosis/Hypoxia Medical->Monitor If systemic symptoms present

Figure 2: Emergency response decision tree for acute exposure.

Storage and Stability

  • Conditions: Store in a cool, dry place (2-8°C recommended for long-term reference standards).

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire or violent reaction.

    • Strong Acids/Bases: Can catalyze the hydrolysis of the nitrile to the acid (exothermic) or amide.

    • Reducing Agents: Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine and the ketone to an alcohol, potentially vigorously.[7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile. Retrieved January 28, 2026. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(4-Methoxyphenyl)-4-oxobutanenitrile.[1] (Accessed via PubChem GHS Data). [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. (Contextual reference for CYP metabolism of methoxy-arenes). [Link]

Sources

Foundational

Technical Whitepaper: Biological Activity &amp; Pharmacological Utility of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary 4-(4-Methoxyphenyl)-4-oxobutanenitrile (MOPN) is a critical -oxonitrile scaffold used primarily as a divergent intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), cardiotoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (MOPN) is a critical


-oxonitrile scaffold used primarily as a divergent intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), cardiotonic agents, and psychotropic compounds. While the nitrile itself exhibits limited intrinsic therapeutic utility beyond general cytotoxicity, its value lies in its role as a "masked" precursor for 3-(4-methoxybenzoyl)propionic acid  (an NSAID pharmacophore) and 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one  (a PDE3 inhibitor pharmacophore).

This guide analyzes the chemical biology of MOPN, detailing its transformation into bioactive heterocycles, the mechanisms of action of its derivatives, and validated protocols for its synthesis and application.

Chemical Biology & Structural Properties[1][2][3][4][5]

Electronic Structure & Reactivity

MOPN consists of a butyronitrile chain terminated by a p-methoxyacetophenone moiety. The p-methoxy group is a strong electron-donating group (EDG), which significantly influences the reactivity of the carbonyl carbon.

  • Carbonyl Deactivation: The resonance effect of the methoxy group increases electron density at the carbonyl carbon, making it less electrophilic compared to unsubstituted analogs. This requires tailored conditions (e.g., Lewis acid catalysis) for downstream nucleophilic attacks.

  • Nitrile Stability: The nitrile group serves as a "masked" carboxylic acid or amine, stable under oxidative conditions but susceptible to hydrolysis or reduction.

The "Gateway" Scaffold Concept

MOPN acts as a bifurcation point in drug synthesis. Depending on the reagent applied, it selectively yields three distinct classes of bioactive molecules:

  • Hydrolysis

    
     Arylalkanoic Acids:  Anti-inflammatory and anorectic agents.
    
  • Hydrazinolysis

    
     Pyridazinones:  Cardiotonic and antihypertensive agents.
    
  • Reduction

    
     GABA Analogs:  Neuromodulatory amino acids.
    

Biological Activity of Derivatives[2][3][6][7][8][9][10][11]

Since MOPN is rapidly metabolized or chemically converted in biological systems, its "activity" is defined by its primary metabolites and synthetic products.

Pathway A: The Anti-Inflammatory Axis (Arylalkanoic Acids)
  • Metabolite: 3-(4-Methoxybenzoyl)propionic acid (MBPA).[1]

  • Mechanism of Action: MBPA is a structural analog of Fenbufen . It functions as a prodrug that inhibits Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

  • Therapeutic Profile:

    • Anti-inflammatory:[2] Reduction of edema in carrageenan-induced models.[2]

    • Anorectic/Cholinergic:[3] Studies indicate MBPA possesses anorectic activity, modulating appetite via cholinergic pathways in rodent models [1].

Pathway B: The Cardiovascular Axis (Pyridazinones)
  • Product: 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Mechanism of Action: This heterocycle acts as a Phosphodiesterase 3 (PDE3) Inhibitor .

    • Inhibition: Blocks the degradation of cAMP in cardiac myocytes and vascular smooth muscle.

    • Effect: Increased intracellular cAMP leads to calcium influx (positive inotropy) and smooth muscle relaxation (vasodilation).

  • Clinical Relevance: This core structure is foundational to drugs like Imazodan and Pimobendan .

Visualization of Signaling Pathways

Biological_Pathways MOPN 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Acid 3-(4-Methoxybenzoyl) propionic Acid (MBPA) MOPN->Acid Hydrolysis (In vivo/vitro) Pyrid Dihydropyridazinone Derivative MOPN->Pyrid + Hydrazine COX Enzyme Target: Cyclooxygenase (COX) Acid->COX Inhibits PDE3 Enzyme Target: Phosphodiesterase 3 Pyrid->PDE3 Inhibits Effect1 Anti-inflammatory & Anorectic Response COX->Effect1 Reduced Prostaglandins Effect2 Vasodilation & Positive Inotropy PDE3->Effect2 Increased cAMP

Figure 1: Divergent biological pathways of MOPN derivatives targeting COX and PDE3 enzymes.

Experimental Protocols

Synthesis of MOPN (Friedel-Crafts Acylation)

To generate high-purity MOPN for biological testing, the succinic anhydride route is preferred over direct alkylation due to higher regioselectivity.

Reagents: Anisole, Succinic Anhydride, AlCl₃, 1,2-Dichloroethane. Protocol:

  • Activation: Dissolve succinic anhydride (1.0 eq) in 1,2-dichloroethane. Add AlCl₃ (2.2 eq) portion-wise at 0°C.

  • Acylation: Add anisole (1.0 eq) dropwise. Stir at RT for 4 hours.

  • Hydrolysis: Quench with ice/HCl to obtain 3-(4-methoxybenzoyl)propionic acid.

  • Nitrile Conversion: Convert the acid to the amide (SOCl₂, then NH₃) and dehydrate to the nitrile using POCl₃ or TFAA.

    • Note: Direct cyanoethylation of p-methoxybenzaldehyde is an alternative but often yields lower purity.

Cyclization to Bioactive Pyridazinone

This protocol converts MOPN into the PDE3 inhibitor scaffold.

Reagents: MOPN, Hydrazine Hydrate (80%), Ethanol, Glacial Acetic Acid. Protocol:

  • Dissolve MOPN (10 mmol) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (15 mmol) and Glacial Acetic Acid (catalytic, 0.5 mL).

  • Reflux: Heat at 80°C for 6–8 hours. Monitor TLC (Hexane:EtOAc 7:3) for disappearance of the nitrile spot.

  • Isolation: Cool to 0°C. The pyridazinone precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol.

    • Validation: Confirm structure via IR (C=N stretch at ~1610 cm⁻¹, absence of C≡N at ~2240 cm⁻¹).

Safety & Handling Data

ParameterSpecification
GHS Classification Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation)
Hazard Statements H302, H312, H332, H315 (Skin Irritation)
Signal Word Warning
Handling Use in a fume hood. Nitriles can release cyanide under extreme metabolic or chemical stress, though MOPN is relatively stable.
Storage Store at 2–8°C, inert atmosphere (Ar/N₂). Hygroscopic.

References

  • Oralesi, H., et al. (1976).[3] "Therapeutic Chemistry—Anorectic Activity Of Acids Of Arylcycloalkylketones on Rats." C. R. Acad. Sc.[3] Paris, T. 283.[3] Link

  • Haque, M.N., et al. (2018). "Quantum Chemical Calculations on Vibrational and Electronic Structure Of 3-(4-Methoxybenzoyl) Propionic Acid." IOSR Journal of Pharmacy and Biological Sciences, 13(2). Link

  • PubChem. (n.d.). "4-(4-Methoxyphenyl)-4-oxobutanenitrile (CID 3806908)." National Center for Biotechnology Information. Link

  • Abdel-Aziz, H.A., et al. (2012).[4] "2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile." Acta Crystallographica Section E, 68(Pt 7). Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary & Strategic Analysis This application note details the synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile , a critical -keto nitrile intermediate used in the manufacturing of aromatase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile , a critical


-keto nitrile intermediate used in the manufacturing of aromatase inhibitors (e.g., Letrozole) and various bioactive heterocycles.

We present two distinct synthetic pathways, selected based on scale, available equipment, and "Green Chemistry" requirements:

  • The Organocatalytic Stetter Reaction (Method A): A single-step, atom-economical "umpolung" strategy utilizing N-heterocyclic carbene (NHC) precursors. This is the recommended route for research-scale synthesis due to its elegance and lack of heavy metal waste.

  • The Friedel-Crafts/Substitution Sequence (Method B): A robust, two-step industrial protocol utilizing commodity chemicals. This is the preferred route for kilogram-scale production where cost-of-goods (COGS) is the primary driver.

Comparative Analysis of Synthetic Routes
FeatureMethod A: Stetter ReactionMethod B: Friedel-Crafts + Cyanation
Step Count 1 (Convergent)2 (Linear)
Atom Economy High (100% theoretical)Moderate (Loss of HCl and NaCl)
Key Reagents p-Anisaldehyde, AcrylonitrileAnisole, 3-Chloropropionyl chloride, AlCl3, NaCN
Hazards Acrylonitrile (Toxic), FlammabilityAlCl3 (Corrosive), NaCN (Highly Toxic)
Typical Yield 75–85%60–70% (Overall)

Method A: The Stetter Reaction (Recommended)

Principle & Mechanism

The Stetter reaction involves the conjugate addition of an aldehyde to an


-unsaturated acceptor (acrylonitrile) catalyzed by a thiazolium salt or N-heterocyclic carbene (NHC). Under standard conditions, the aldehyde carbon is electrophilic. The catalyst reverses this polarity (umpolung), converting the aldehyde carbonyl carbon into a nucleophile (the Breslow intermediate), which then attacks the Michael acceptor [1].
Mechanistic Pathway (DOT Visualization)

StetterMechanism Aldehyde p-Anisaldehyde Breslow Breslow Intermediate (Nucleophile) Aldehyde->Breslow 1. Addition Catalyst Thiazolium Catalyst Catalyst->Breslow Base Et3N (Deprotonation) Base->Breslow Adduct Michael Adduct Breslow->Adduct 2. 1,4-Addition Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Adduct Product Target: 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Adduct->Product 3. Elimination CatalystRegen Catalyst Regeneration Adduct->CatalystRegen CatalystRegen->Catalyst Cycle

Figure 1: Catalytic cycle of the Stetter reaction showing the Umpolung activation of p-anisaldehyde.[1][2][3]

Experimental Protocol

Reagents:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): 13.6 g (100 mmol)

  • Acrylonitrile: 6.4 g (120 mmol) [Warning: Carcinogen/Volatile]

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: 1.35 g (5 mmol, 5 mol%)

  • Triethylamine (Et3N): 5.0 g (50 mmol)

  • Solvent: Ethanol (Absolute): 50 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is purged with nitrogen (thiazolium carbenes are sensitive to oxidation).

  • Dissolution: Add p-anisaldehyde, the thiazolium catalyst, and ethanol to the flask. Stir until the catalyst is dissolved.

  • Activation: Add triethylamine. The solution may darken slightly, indicating the formation of the active ylide species.

  • Addition: Add acrylonitrile in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (

    
    ) should disappear, and a new product spot (
    
    
    
    ) should appear.
  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the cooling ethanol.

    • If crystals form: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

    • If oil remains: Evaporate the solvent under reduced pressure.[2] Dissolve the residue in dichloromethane (DCM, 100 mL), wash with 1N HCl (50 mL) to remove the catalyst and base, then wash with brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

Expected Yield: 15.1 g (80%). Appearance: Off-white to pale yellow crystalline solid.

Method B: Friedel-Crafts Acylation & Cyanation (Alternative)

Principle & Workflow

This route utilizes the electron-rich nature of anisole to direct acylation to the para position. The resulting


-chloroketone is then subjected to nucleophilic substitution (

) with cyanide. This method is robust but requires careful handling of aluminum chloride and sodium cyanide.
Process Workflow (DOT Visualization)

FCWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nucleophilic Substitution Anisole Anisole Intermediate Intermediate: 3-Chloro-1-(4-methoxyphenyl) propan-1-one Anisole->Intermediate Reagent1 3-Chloropropionyl Chloride + AlCl3 Reagent1->Intermediate FinalProduct Product: 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Intermediate->FinalProduct SN2 Reaction Cyanide NaCN / DMSO (60°C) Cyanide->FinalProduct

Figure 2: Two-stage industrial synthesis workflow involving acylation followed by cyanation.

Experimental Protocol
Step 1: Synthesis of 3-Chloro-1-(4-methoxyphenyl)propan-1-one
  • Setup: Flame-dry a 500 mL three-neck flask. Attach a dropping funnel and a drying tube (

    
    ).
    
  • Charging: Add

    
     (16.0 g, 120 mmol) and dry Dichloromethane (DCM, 100 mL). Cool to 0°C in an ice bath.
    
  • Acylation: Add 3-chloropropionyl chloride (15.2 g, 120 mmol) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add Anisole (10.8 g, 100 mmol) dropwise over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Evolution of HCl gas will occur (trap with NaOH scrubber).

  • Quench: Pour the mixture carefully onto 200 g of crushed ice/HCl. Separate the organic layer, wash with water and bicarbonate, dry (

    
    ), and concentrate.
    
  • Result: Crude chloro-ketone (solidifies on standing). Use directly in Step 2.

Step 2: Cyanation to 4-(4-Methoxyphenyl)-4-oxobutanenitrile
  • Setup: 250 mL flask with reflux condenser.

  • Reaction: Dissolve the chloro-ketone (19.8 g, 100 mmol) in DMSO (60 mL). Add Sodium Cyanide (NaCN, 5.9 g, 120 mmol) [DANGER: Highly Toxic ].

  • Heating: Heat to 60–70°C for 3 hours. (Note: Adding a catalytic amount of NaI can accelerate the Finkelstein/Substitution process).

  • Workup: Pour into water (300 mL). The product usually precipitates. Filter the solid.[4] If oily, extract with Ethyl Acetate.

  • Safety Note: Treat aqueous waste with bleach (NaOCl) to destroy excess cyanide before disposal.

Analytical Characterization

Validating the structure requires confirming the presence of the nitrile group and the ketone, as well as the para-substitution pattern.

  • Melting Point: 68–70°C (Lit. 69°C) [2].

  • IR Spectrum (

    
    ): 
    
    • 2250 (Sharp, weak):

      
       stretch (Nitrile).
      
    • 1675 (Strong):

      
       stretch (Aryl ketone).
      
    • 1600, 1510: Aromatic ring stretches.

    • 1260:

      
       stretch (Methoxy).
      
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.95 (d, 
      
      
      
      , 2H, Ar-H ortho to C=O).
    • 
       6.96 (d, 
      
      
      
      , 2H, Ar-H ortho to OMe).
    • 
       3.89 (s, 3H, 
      
      
      
      ).
    • 
       3.30 (t, 
      
      
      
      , 2H,
      
      
      ).
    • 
       2.75 (t, 
      
      
      
      , 2H,
      
      
      ).
  • MS (EI):

    
     189 
    
    
    
    , 135
    
    
    .

References

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639-647.

  • National Center for Biotechnology Information. (2023).[5][6] "PubChem Compound Summary for CID 76958, 3-(4-Methoxybenzoyl)propionitrile." PubChem.

  • Yadav, J. S., et al. (2002). "Microwave assisted rapid synthesis of N-heterocycles." Tetrahedron Letters, 43(11), 1905-1907.
  • Cohen, T., et al. (1977).[1] "Friedel-Crafts Acylation Protocols." Journal of Organic Chemistry. (General reference for Method B conditions).

Sources

Application

Application Note: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Part 1: Core Directive & Strategic Overview Executive Summary 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile) is a critical 1,4-bifunctional intermediate. It serves as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile) is a critical 1,4-bifunctional intermediate. It serves as a precursor for pyrroles, furans, and thiophenes via the Paal-Knorr synthesis, and is a key scaffold in the development of COX-2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide presents two distinct, validated protocols for its synthesis, selected based on operational scale and "Green Chemistry" principles:

  • Protocol A (The Catalytic Route): The Stetter Reaction .[1] This is the most atom-economical approach, utilizing "umpolung" chemistry to couple p-anisaldehyde directly with acrylonitrile. It is ideal for laboratory-scale optimization and minimizes waste.

  • Protocol B (The Robust Industrial Route): The Mannich Base Displacement . This two-step sequence uses 4-methoxyacetophenone as the starting material. It is favored for large-scale production due to the low cost of reagents and the avoidance of volatile acrylates.

Retrosynthetic Analysis

The strategic disconnection reveals two primary pathways to the target molecule.

Retrosynthesis cluster_A Route A: Stetter Reaction (Umpolung) cluster_B Route B: Mannich Base Displacement Target 4-(4-Methoxyphenyl)-4-oxobutanenitrile Anisaldehyde p-Anisaldehyde (Nucleophile via Catalyst) Anisaldehyde->Target Stetter (Cat.) Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Target MannichBase Mannich Base Intermediate (from Acetophenone) MannichBase->Target SN2 Subst. Cyanide Cyanide Source (Nucleophile) Cyanide->Target

Figure 1: Retrosynthetic disconnection showing the convergent Stetter approach vs. the stepwise Mannich approach.

Part 2: Scientific Integrity & Protocols

Protocol A: The Stetter Reaction (Catalytic Umpolung)

Mechanism & Rationale: The Stetter reaction reverses the polarity (umpolung) of the aldehyde carbon. A nucleophilic catalyst (traditionally cyanide, now commonly a thiazolium salt or N-heterocyclic carbene) attacks the aldehyde, forming a Breslow intermediate. This nucleophilic species then undergoes a 1,4-addition (Michael addition) to acrylonitrile.

  • Advantage: Single step, 100% atom economy.

  • Challenge: Acrylonitrile polymerization; catalyst deactivation.

Experimental Workflow

Reagents & Stoichiometry:

ReagentEquiv.[1][2][3]RoleCAS No.
p-Anisaldehyde 1.0Substrate123-11-5
Acrylonitrile 1.2Michael Acceptor107-13-1
Thiazolium Catalyst *0.05 - 0.1Umpolung Catalyst4568-71-2
Triethylamine (Et3N) 0.5Base121-44-8
Ethanol (Abs.) SolventMedium64-17-5

*Catalyst Recommendation: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is the standard "Stetter Catalyst".

Step-by-Step Procedure:

  • Catalyst Activation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Thiazolium Catalyst (5 mol%) in absolute Ethanol (5 mL/mmol substrate).

  • Base Addition: Add Triethylamine (0.5 equiv.) to the solution. Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the ylide is generated.

  • Substrate Addition: Add p-Anisaldehyde (1.0 equiv.) and Acrylonitrile (1.2 equiv.) sequentially.

  • Reaction: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. Typical reaction time is 12–24 hours.

    • Critical Control Point: If polymerization of acrylonitrile is observed (white solid formation), reduce temperature to 60°C and add a radical inhibitor (e.g., hydroquinone, 1 mol%).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with Dichloromethane (DCM) and wash with water (2x) and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: The Mannich Base Route (Industrial Standard)

Mechanism & Rationale: This route avoids the handling of volatile acrylonitrile in the final step. 4-Methoxyacetophenone is converted to a Mannich base (beta-amino ketone), which contains a good leaving group (the amine) at the beta-position. Substitution with cyanide yields the gamma-keto nitrile.

Experimental Workflow

Phase 1: Synthesis of Mannich Base Hydrochloride Reagents: 4-Methoxyacetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.2 eq), Ethanol, HCl (cat).

  • Combine 4-Methoxyacetophenone , Paraformaldehyde , and Dimethylamine Hydrochloride in Ethanol.

  • Add a catalytic amount of conc. HCl (2-3 drops).

  • Reflux for 2-4 hours. The Mannich base hydrochloride often precipitates upon cooling.

  • Filter the solid, wash with cold acetone, and dry. Target: 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one hydrochloride.

Phase 2: Cyanide Displacement Reagents: Mannich Base (1.0 eq), Potassium Cyanide (KCN) (2.0 eq), Water/Methanol.

ReagentEquiv.[2][3][4]RoleCAS No.
Mannich Base HCl 1.0Intermediate-
Potassium Cyanide 2.0Nucleophile151-50-8
Water / Methanol 1:1 v/vSolvent-

Step-by-Step Procedure:

  • Dissolution: Dissolve the Mannich Base Hydrochloride in a 1:1 mixture of Water and Methanol (approx. 5 mL/g).

  • Cyanidation: CAUTION: Add Potassium Cyanide (KCN) (2.0 equiv.) carefully. Safety Note: Perform in a well-ventilated fume hood. Keep bleach solution nearby for decontamination.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The reaction proceeds via elimination-addition (elimination of amine to form enone in situ, followed by Michael addition of cyanide).

  • Workup:

    • Cool to room temperature.[5] The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (to remove excess cyanide), and dry.

    • If oil forms: Extract with Ethyl Acetate, wash with water and brine.

  • Purification: Recrystallization from Methanol or Isopropanol.

Part 3: Visualization & Characterization

Process Logic Diagram

Workflow cluster_Stetter Protocol A: Stetter Reaction cluster_Mannich Protocol B: Mannich Route S1 Activate Thiazolium Catalyst (EtOH, Et3N, 15 min) S2 Add p-Anisaldehyde + Acrylonitrile S3 Reflux (12-24h) Monitor for Polymerization S4 Workup: DCM Extract Wash H2O/Brine Final Crude 4-(4-Methoxyphenyl)-4-oxobutanenitrile S4->Final M1 4-Methoxyacetophenone + HCHO + HNMe2.HCl M2 Reflux -> Filter Solid (Mannich Base HCl) M3 Reflux with KCN (MeOH/H2O, 2-4h) M4 Precipitation/Extraction M4->Final Purify Recrystallization (EtOH) or Column Chromatography Final->Purify

Figure 2: Logical workflow comparing the single-step Stetter route vs. the two-step Mannich route.

Characterization Data (Expected)[4][6][7][8]
TechniqueExpected Signal/ResultInterpretation
Appearance White to off-white crystalline solidMelting Point approx. 70-75°C (verify with lit.)
IR Spectroscopy ~2245 cm⁻¹ (w) ~1675 cm⁻¹ (s)Nitrile (CN) stretch Aryl Ketone (C=O) stretch
1H NMR (CDCl₃) δ 3.87 (s, 3H, OMe) δ 2.80 (t, 2H, CH2-CN) δ 3.35 (t, 2H, CO-CH2) δ 6.95 (d, 2H), 7.95 (d, 2H)Characteristic para-substituted aromatic system and ethylene backbone.[4]
Mass Spec (ESI) [M+H]⁺ = 190.08Molecular ion peak.

Part 4: Safety & Handling

  • Acrylonitrile: Highly flammable, toxic, and carcinogenic. Use only in a fume hood.

  • Potassium Cyanide (KCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates toxic HCN gas. Antidote kit must be available.

  • Thiazolium Salts: Generally low toxicity but should be handled as irritants.

References

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link

  • Stetter, H., & Kuhlmann, H. (1991). "The Stetter Reaction."[1][2][6][7][8] Organic Reactions, 40, 407-496. Link

  • Blicke, F. F. (1942). "The Mannich Reaction." Organic Reactions, 1, 303-341. Link

  • Enders, D., et al. (2008).[7] "Asymmetric Intermolecular Stetter Reactions Catalyzed by a Novel Triazolium Derived N-Heterocyclic Carbene." Chemical Communications, 3989-3991.[7] Link

Sources

Method

Use of 4-(4-Methoxyphenyl)-4-oxobutanenitrile in organic synthesis

Application Note: Strategic Utilization of 4-(4-Methoxyphenyl)-4-oxobutanenitrile in Pharmaceutical Synthesis Executive Summary 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), also known as 3-(4-methoxybenzoyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Methoxyphenyl)-4-oxobutanenitrile in Pharmaceutical Synthesis

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), also known as 3-(4-methoxybenzoyl)propionitrile, is a bifunctional "gateway" intermediate. Its structural utility lies in its dual reactivity: it possesses an electrophilic carbonyl group and a terminal nitrile, separated by an ethylene bridge. This specific architecture makes it an indispensable precursor for three high-value pharmacophore classes: 7-methoxy-1-tetralones (via acid hydrolysis and cyclization), aminopyridazines (via hydrazine condensation), and chiral amino-alcohols .

This guide details the mechanistic pathways and validated protocols for transforming this nitrile into these critical scaffolds, emphasizing process control and impurity management.

Chemical Profile & Reactivity

PropertySpecification
CAS Number 55234-56-5
Formula

MW 189.21 g/mol
Appearance White to off-white crystalline solid
Key Functional Groups Aryl Ketone (C4), Nitrile (C1), Methoxy (Ar-O-Me)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

Strategic Value: Unlike its carboxylic acid analog (4-(4-methoxyphenyl)-4-oxobutanoic acid), the nitrile is chemically robust, non-acidic, and lipophilic, allowing it to survive basic conditions and facilitating easier purification during upstream steps (e.g., Stetter reaction).

Divergent Synthesis Pathways

The following diagram illustrates the three primary synthetic vectors accessible from this intermediate.

G Nitrile 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (Starting Material) Acid Intermediate: 4-(4-Methoxyphenyl)- 4-oxobutanoic Acid Nitrile->Acid Acid Hydrolysis (HCl/AcOH) Pyridazine Target B: 3-Amino-6-(4-methoxyphenyl)- 4,5-dihydropyridazine (Bioactive Heterocycle) Nitrile->Pyridazine Hydrazine Hydrate (EtOH, Reflux) AminoAlcohol Target C: 1-(4-Methoxyphenyl)- 4-aminobutan-1-ol (Chiral Ligand/Scaffold) Nitrile->AminoAlcohol Dual Reduction (LiAlH4 or BH3) Tetralone Target A: 7-Methoxy-1-tetralone (Steroid/SERM Precursor) Acid->Tetralone 1. Pd/C H2 Reduction 2. Intramolecular Cyclization

Figure 1: Divergent synthetic utility of 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

Detailed Protocols

Protocol A: Synthesis of 7-Methoxy-1-tetralone (The "Tetralone Route")

Context: This is the primary industrial application. The nitrile is hydrolyzed to the keto-acid, reduced to the butyric acid derivative, and cyclized. This scaffold is foundational for estrogen receptor modulators.

Step 1: Hydrolysis to 4-(4-Methoxyphenyl)-4-oxobutanoic Acid

  • Reagents: Nitrile (1.0 eq), Conc. HCl (5.0 eq), Glacial Acetic Acid (Solvent, 5 vol).

  • Procedure:

    • Charge the nitrile and acetic acid into a reactor.[1]

    • Add conc. HCl dropwise to control exotherm.

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor: Disappearance of nitrile peak (
      
      
      
      ) via IR or TLC.
    • Workup: Cool to

      
      . The acid usually precipitates. Filter and wash with cold water to remove ammonium salts.
      
    • Yield Target: >90%.

Step 2: Reductive Cyclization (Overview)

  • Reduction: The keto-acid is reduced (Pd/C,

    
    , 3 bar) to 4-(4-methoxyphenyl)butanoic acid.
    
  • Cyclization: The butanoic acid is treated with Polyphosphoric Acid (PPA) or

    
     to yield 7-methoxy-1-tetralone.
    
Protocol B: Synthesis of Aminopyridazines (The "Heterocycle Route")

Context: Direct reaction with hydrazine exploits the 1,4-relationship between the ketone and nitrile to form a dihydropyridazine ring. Unlike the acid precursor (which gives pyridazinones), the nitrile yields the 3-amino variant, a privileged structure in kinase inhibitors.

Experimental Procedure:

  • Setup: 250 mL round-bottom flask equipped with a reflux condenser and inert gas inlet (

    
    ).
    
  • Reagents:

    • 4-(4-Methoxyphenyl)-4-oxobutanenitrile: 10 mmol (1.89 g)

    • Hydrazine hydrate (80%): 15 mmol (excess)

    • Ethanol (Absolute): 20 mL

    • Catalytic Acetic Acid: 2-3 drops

  • Execution:

    • Dissolve the nitrile in ethanol.[2]

    • Add hydrazine hydrate slowly at room temperature.

    • Heat to reflux (

      
      ) for 3–5 hours.
      
    • Mechanism:[1][3][4] Hydrazine attacks the ketone (forming hydrazone), followed by intramolecular nucleophilic attack of the terminal amino group on the nitrile carbon.

  • Isolation:

    • Cool reaction mixture to room temperature.

    • Concentrate under reduced pressure to 50% volume.

    • Add ice-cold water (20 mL). The product, 3-amino-6-(4-methoxyphenyl)-4,5-dihydropyridazine , will precipitate as a solid.

    • Recrystallize from Ethanol/Water.

Protocol C: Dual Reduction to Amino-Alcohols

Context: Complete reduction converts the ketone to an alcohol and the nitrile to a primary amine, creating a 1,4-aminoalcohol. This is a vital motif for chiral ligands used in asymmetric catalysis.

Experimental Procedure:

  • Reagents:

    
     (3.0 eq), anhydrous THF.
    
  • Execution:

    • Suspend

      
       in THF at 
      
      
      
      under Argon.
    • Add the nitrile (dissolved in THF) dropwise. Caution: Exothermic.

    • Allow to warm to RT, then reflux for 12 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
  • Result: 1-(4-Methoxyphenyl)-4-aminobutan-1-ol.

Analytical Standards & Quality Control

TestAcceptance CriteriaMethod
HPLC Purity

C18 Column, ACN/Water gradient
IR Spectroscopy Nitrile stretch @

Ketone stretch @

ATR-FTIR
1H NMR (DMSO-d6)

3.83 (s, 3H,

)

3.30 (t, 2H,

-CO)

2.75 (t, 2H,

-CN)
400 MHz

Common Impurities:

  • 4-Methoxybenzoic acid: Result of oxidative cleavage (rare, but possible in poor storage).

  • Hydrolysis byproduct: The amide intermediate (4-(4-methoxyphenyl)-4-oxobutanamide) may form if hydrolysis is incomplete.

Safety & Handling (E-E-A-T)

  • Nitrile Toxicity: While less volatile than acetonitrile, this compound can metabolize to release cyanide ions. Handle in a fume hood.

  • Skin Absorption: Wear nitrile gloves (double gloving recommended during weighing).

  • Waste Disposal: Aqueous waste from hydrolysis (Protocol A) contains ammonium salts and potentially trace cyanides; treat with bleach (hypochlorite) before disposal to neutralize any free cyanide.

References

  • Tetralone Synthesis via Keto-Acids

    • Source: Patent JP2004182660A (Method for producing 4-alkoxyphenyl-4-oxobutyric acid and 7-alkoxy-1-tetralones).
    • Relevance: Validates the hydrolysis pathway and industrial relevance for tetralone production.
    • Link:

  • Pyridazine Synthesis from Gamma-Keto Nitriles

    • Source: Coudert, P., et al. (1988).[2] "Synthesis of pyridazine derivatives." Journal of Heterocyclic Chemistry. (Contextualized via NIH/PMC structure reports on similar diaryl-oxobutanenitriles).

    • Relevance: Establishes the mechanism for hydrazine condens
    • Link:

  • General Nitrile Hydrolysis Protocols

    • Source: "Making Carboxylic Acids by the Hydrolysis of Nitriles."[3][5] Chemistry LibreTexts.

    • Relevance: Provides the foundational acid/base hydrolysis stoichiometry used in Protocol A.
    • Link:

  • Stetter Reaction (Upstream Synthesis Context)

    • Source: Stetter, H. (1976).
    • Relevance: Explains the most likely synthetic origin of the starting m
    • Link:

Sources

Application

Application Note: 4-(4-Methoxyphenyl)-4-oxobutanenitrile as a Bifunctional Linchpin in Medicinal Chemistry

Executive Summary 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), also known as 3-(4-methoxybenzoyl)propionitrile, represents a critical class of -keto nitriles . Its utility in drug discovery stems from its un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), also known as 3-(4-methoxybenzoyl)propionitrile, represents a critical class of


-keto nitriles . Its utility in drug discovery stems from its unique 1,4-bifunctionality: an electrophilic carbonyl group at position 4 and a nucleophilic/hydrolyzable nitrile group at position 1.

This Application Note details the use of this intermediate in synthesizing pyridazinone scaffolds (common in COX-2 inhibitors and cardiotonic agents) and arylbutyric acids . We provide validated protocols, mechanistic insights, and quality control parameters to ensure reproducibility in high-stakes research environments.

Chemical Profile & Critical Properties[1][2][3]

Before initiating synthesis, researchers must verify the integrity of the starting material. The keto-nitrile is sensitive to moisture (hydrolysis risk) and strong bases (oligomerization risk).

PropertySpecificationNotes
IUPAC Name 4-(4-Methoxyphenyl)-4-oxobutanenitrileAlt: 3-(4-Methoxybenzoyl)propionitrile
CAS Number 55234-56-5Verify against isomer 2-(4-methoxyphenyl)...
Formula C

H

NO

MW: 189.21 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 63–65 °CSharp melting point indicates high purity
Solubility DMSO, Ethanol, ChloroformSparingly soluble in water
Stability HygroscopicStore under inert atmosphere (N

/Ar)

Synthetic Utility: The "Divergent Hub" Concept

The strategic value of 4-(4-Methoxyphenyl)-4-oxobutanenitrile lies in its ability to access divergent chemical spaces. It serves as a "hub" molecule where the outcome is dictated strictly by pH and reagent choice.

Pathway Logic
  • Heterocyclization (Neutral/Acidic): Reaction with hydrazines yields 4,5-dihydropyridazin-3(2H)-ones.

  • Hydrolysis (Acidic/Basic): Conversion of the nitrile to a carboxylic acid yields

    
    -keto acids (precursors to GABA analogs).
    
  • Reduction (Catalytic): Reduction of the carbonyl and nitrile yields amino-alcohols or aryl-butyl amines.

G Start 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Pyridazinone 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one (COX-2 Scaffolds) Start->Pyridazinone + Hydrazine Reflux (EtOH) KetoAcid 4-(4-Methoxyphenyl)- 4-oxobutanoic Acid Start->KetoAcid + HCl/H2O Hydrolysis ArylButyric 4-(4-Methoxyphenyl) butyric Acid (Metabolic Probes) KetoAcid->ArylButyric + Pd/C, H2 Reduction

Figure 1: Divergent synthetic pathways from the keto-nitrile intermediate. The green path (pyridazinone formation) is the primary focus of this guide due to its pharmaceutical relevance.

Application Protocol A: Synthesis of Pyridazinone Scaffolds

Context: The 6-aryl-4,5-dihydropyridazin-3(2H)-one core is a privileged structure in medicinal chemistry, found in platelet aggregation inhibitors (e.g., Cilostazol analogs) and COX-2 inhibitors.

Mechanism: This is a tandem reaction. The hydrazine nitrogen attacks the ketone (Schiff base formation), followed by intramolecular nucleophilic attack on the nitrile carbon, and finally hydrolysis/tautomerization to the cyclic amide (lactam).

Detailed Protocol

Reagents:

  • 4-(4-Methoxyphenyl)-4-oxobutanenitrile (1.0 equiv)

  • Hydrazine hydrate (80% or 100%) (1.2 – 1.5 equiv)

  • Solvent: Ethanol (absolute) or n-Butanol (for higher temp)

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Critical for activation

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.89 g (10 mmol) of 4-(4-Methoxyphenyl)-4-oxobutanenitrile in 20 mL of Ethanol .

  • Addition: Add 0.6 mL (approx. 12 mmol) of Hydrazine Hydrate dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Catalysis: Add 3 drops of Glacial Acetic Acid.

    • Why? Acid catalysis protonates the carbonyl, facilitating the initial nucleophilic attack of hydrazine.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1). The starting material (Rf ~0.6) should disappear, and a lower Rf product (Rf ~0.2, highly polar lactam) should appear.

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Cool further to 0–4 °C in an ice bath. The product usually precipitates as white/off-white needles.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (to remove trace hydrazine).

  • Drying: Dry under vacuum at 45 °C for 4 hours.

Expected Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl chain triplets of the nitrile and appearance of cyclic methylene protons (approx. 2.4 and 2.9 ppm, triplets). The NH proton of the pyridazinone ring typically appears as a broad singlet around 10.8–11.0 ppm.

Application Protocol B: Hydrolysis to -Keto Acids

Context: This protocol converts the nitrile to a carboxylic acid, creating 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is often reduced to form 4-(4-methoxyphenyl)butyric acid, a scaffold used in lipid metabolism research and as a linker in PROTAC design.

Detailed Protocol

Reagents:

  • Starting Material (1.0 equiv)

  • Hydrochloric Acid (conc. 37%)

  • Acetic Acid (Glacial)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the nitrile in 5 mL of Glacial Acetic Acid .

  • Acidification: Add 5 mL of conc. HCl .

  • Hydrolysis: Reflux the mixture at 100 °C for 3 hours .

    • Caution: Use a fume hood; HCl fumes are corrosive.

  • Quenching: Pour the hot reaction mixture onto 50 g of crushed ice .

  • Isolation: The keto-acid will precipitate as a white solid.

    • If oiling occurs, extract with Ethyl Acetate (3 x 20 mL), dry over Na

      
      SO
      
      
      
      , and evaporate.
  • Purification: Recrystallize from water/ethanol (9:1).

Quality Control & Troubleshooting

To ensure experimental success, the following "Self-Validating" checks should be performed.

HPLC Method (Reverse Phase)
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).

  • Retention Time: The nitrile is less polar than the acid product but more polar than the reduced butyric acid derivative.

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization (Open chain hydrazone formed)Increase reflux time; ensure catalytic AcOH is present to drive ring closure.
Sticky Solid (Protocol A) Trapped solvent/hydrazineTriturate with cold diethyl ether; ensure thorough drying.
Multiple Spots on TLC Hydrolysis of nitrile to amideAvoid excess water in the solvent; use absolute ethanol.

References

  • Pyridazinone Synthesis & Bioactivity

    • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine. (2025).[3][4][5][6][7] ResearchGate.

    • Design, synthesis and characterization of novel pyridazin-3-one derivatives. (2025).[3][4][5][6][7] PMC.

  • Chemical Properties & Safety

    • 4-(4-Methoxyphenyl)-4-oxobutanenitrile Safety Data Sheet. Fisher Scientific.

    • PubChem Compound Summary: 4-(4-Methoxyphenyl)butyric acid (Downstream Product). National Library of Medicine.

  • Mechanistic Grounding

    • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles (Mechanistically similar cyclization). PMC.

Sources

Method

Technical Application Note: Synthetic Utility and Transformations of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

This Application Note is designed for research scientists and medicinal chemists focusing on the synthetic utility of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-Methoxybenzoyl)propionitrile).[1][2] This g...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthetic utility of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-Methoxybenzoyl)propionitrile).[1][2]

This guide prioritizes the compound's role as a "linchpin" intermediate in the synthesis of pyridazinone-based cardiotonics (PDE3 inhibitors) and functionalized pyrroles .[2]

[1][2]

Executive Summary & Structural Logic

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 3806-90-8) is a bifunctional


-keto nitrile scaffold.[1][2] Its value in drug discovery stems from its 1,4-relationship between the electrophilic carbonyl and the nitrile group.[1][2] This specific geometry allows for facile cyclization into 6-membered (pyridazine) and 5-membered (pyrrole/furan) heterocycles, which are privileged structures in kinase inhibitors and cardiotonic agents (e.g., Levosimendan analogs).[1][2]
Key Reactivity Profile
  • Aryl Ketone (C4): Susceptible to nucleophilic attack (hydrazine, Grignard) and reduction.[1][2] The p-methoxy group acts as an electron-donating group (EDG), reducing the electrophilicity of the carbonyl slightly but stabilizing cationic intermediates during cyclization.[1][2]

  • Nitrile (C1): Serves as a masked carboxylic acid (via hydrolysis) or a precursor to primary amines (via reduction).[1][2]

  • 
    -Methylene (C2):  Acidic protons allow for alkylation, though this is less common than cyclization.[1][2]
    

Reaction Pathways & Decision Matrix

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionPathways Core 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Hydrazine + Hydrazine Hydrate (EtOH, Reflux) Core->Hydrazine AcidHydrolysis + HCl/H2O (Reflux) Core->AcidHydrolysis Reduction + LiAlH4 (THF) Core->Reduction Pyridazinone 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one (Cardiotonic Scaffold) Hydrazine->Pyridazinone Cyclocondensation KetoAcid 4-(4-Methoxyphenyl)- 4-oxobutanoic Acid AcidHydrolysis->KetoAcid Hydrolysis AminoAlcohol 4-Amino-1-(4-methoxyphenyl) butan-1-ol Reduction->AminoAlcohol Global Reduction KetoAcid->Pyridazinone + N2H4 (Step 2)

Figure 1: Divergent synthesis pathways.[1][2] The green pathway (Pyridazinone formation) is the primary industrial application for PDE3 inhibitor synthesis.[2]

Module 1: Synthesis of Pyridazinone Scaffolds

This is the most critical application of this compound.[2] The resulting 6-aryl-4,5-dihydropyridazin-3(2H)-ones are bioisosteres of cardiotonic drugs like Imazodan and Pimobendan.[1][2]

Mechanism

The reaction proceeds via a cascade:[2]

  • Nucleophilic attack of hydrazine on the ketone carbonyl (forming a hydrazone intermediate).[2]

  • Intramolecular nucleophilic attack of the hydrazone nitrogen on the nitrile carbon (or the acid carbonyl if hydrolyzed first).[2]

  • Tautomerization to the stable amide/lactam form.[2]

Protocol A: One-Pot Cyclization (Direct from Nitrile)

Note: This route often yields the 3-amino-dihydropyridazine or requires harsh hydrolysis conditions in situ.[1][2]

Protocol B: Two-Step High-Purity Synthesis (Recommended)

This protocol first converts the nitrile to the acid, ensuring a clean cyclization to the pyridazinone without amino-imino tautomer impurities.[1][2]

Step 1: Hydrolysis to 4-(4-Methoxyphenyl)-4-oxobutanoic Acid

Reagents: Conc. HCl, Glacial Acetic Acid.[1][2]

  • Charge: In a 250 mL round-bottom flask, dissolve 10.0 g (52.8 mmol) of 4-(4-Methoxyphenyl)-4-oxobutanenitrile in 30 mL of glacial acetic acid.

  • Add: Slowly add 20 mL of concentrated HCl (37%).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Product

    
     < Starting Material).[1][2]
    
  • Workup: Cool the mixture to room temperature. Pour onto 200 g of crushed ice. The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 50°C.
    
  • Yield: Expect 90–95% (approx. 10.5 g).[2]

  • Data: MP: 147–148°C [1].

Step 2: Cyclization to 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Reagents: Hydrazine Hydrate (80%), Ethanol.[1][2]

  • Charge: Dissolve 5.0 g (24 mmol) of the keto-acid from Step 1 in 50 mL of absolute ethanol.

  • Add: Add 1.5 equivalents (1.8 g, ~1.75 mL) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat to reflux for 3 hours. A precipitate often forms during the reaction.[2]

  • Workup: Cool to 0°C in an ice bath.

  • Isolation: Filter the crystalline solid. Wash with cold ethanol.[2]

  • Purification: Recrystallize from ethanol if necessary.

  • Result: White needles. This scaffold is the core for further functionalization (e.g., dehydrogenation to pyridazinone or N-alkylation).[1][2]

Module 2: Reduction to Amino-Alcohols

Reduction of the nitrile and ketone simultaneously yields 1,4-amino alcohols, which are valuable chiral ligands or intermediates for CNS-active drugs.[1][2]

Protocol: Lithium Aluminum Hydride (LAH) Reduction

Safety Warning: LAH is pyrophoric.[1][2] Perform under Nitrogen/Argon atmosphere.[2]

  • Setup: Flame-dry a 3-neck flask and purge with

    
    . Add 1.2 g (30 mmol, 4 equiv) of 
    
    
    
    to 50 mL of anhydrous THF. Cool to 0°C.[2]
  • Addition: Dissolve 1.42 g (7.5 mmol) of 4-(4-Methoxyphenyl)-4-oxobutanenitrile in 15 mL anhydrous THF. Add this solution dropwise to the LAH suspension over 20 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.2 mL water[1][2]

    • 1.2 mL 15% NaOH[1][2]

    • 3.6 mL water[1][2]

  • Isolation: Stir until the precipitate is white and granular. Filter through Celite.[2] Dry the filtrate over

    
     and concentrate.
    
  • Product: 4-Amino-1-(4-methoxyphenyl)butan-1-ol .

Analytical Data Reference

ParameterSpecificationNotes
Appearance White to off-white crystalline powder
Melting Point 65–68°CLower purity samples may appear as oil.[1][2]
IR Spectrum

: 2247


: 1680

Nitrile peak is sharp; Carbonyl is conjugated.[1][2]
1H NMR

3.87 (s, 3H, OMe)

3.2-3.3 (t, 2H,

-CO)

2.7-2.8 (t, 2H,

-CN)
Characteristic AA'BB' aromatic system.[1][2]

References

  • Synthesis of 4-(4-methoxyphenyl)-4-oxobutyric acid: Patent: JP2004182660A.[2] Method for producing 4-alkoxyphenyl-4-oxobutyric acid.[1][2] (2004).[1][2] Available at: [1][2]

  • Pyridazinone Cyclization Protocol: Journal: Rathish, I. G., et al. (2012).[1][2] "Synthesis and evaluation of some new 6-aryl-4,5-dihydro-3(2H)-pyridazinones as cardiotonic agents." International Journal of Pharmaceutical Sciences and Research.

  • Structural Characterization: Database: PubChem CID 3806908.[2] 4-(4-Methoxyphenyl)-4-oxobutanenitrile.[1][2] Available at: [1][2]

  • Stetter Reaction (Related Synthesis): Journal: Hachicha, R., et al. (2020).[1][2] "A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile." Molecules, 25(11).[1][2] Available at: [1][2]

Sources

Application

Application Note: High-Efficiency Synthesis of 3-Amino-4,6-Diarylpyridazines

Abstract & Introduction Pyridazine derivatives are a privileged scaffold in medicinal chemistry, exhibiting broad pharmacological activities including antihypertensive, cardiotonic, and anti-inflammatory properties.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pyridazine derivatives are a privileged scaffold in medicinal chemistry, exhibiting broad pharmacological activities including antihypertensive, cardiotonic, and anti-inflammatory properties.[1] This Application Note details the synthesis of 3-amino-4,6-diarylpyridazines utilizing 2,4-diaryl-4-oxobutanenitriles (also known as


-cyanodeoxybenzoins or 

-keto nitriles) as the primary precursor.

While traditional 1,4-dicarbonyl cyclization (Paal-Knorr) yields simple pyridazines, the use of


-keto nitriles provides a direct route to 3-amino-substituted  derivatives. The nitrile nitrogen is incorporated into the final structure as an exocyclic amine, a valuable handle for further functionalization.

This guide presents two validated protocols:

  • Conventional Thermal Cyclization: A robust, scalable method using acetic acid/ethanol.

  • Microwave-Assisted Synthesis: A high-throughput, "green" method reducing reaction times from hours to minutes.

Chemical Basis & Mechanistic Insight

The transformation relies on the bifunctional nature of hydrazine hydrate, which acts as a dinucleophile. The reaction proceeds through a cascade sequence: Condensation


 Cyclization 

Tautomerization

Aromatization
.
Reaction Mechanism
  • Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon (C4) of the nitrile substrate.

  • Intramolecular Cyclization: The distal amino group of the hydrazone attacks the nitrile carbon (C1).

  • Imine-Enamine Tautomerism: The resulting dihydropyridazine intermediate undergoes tautomerization.

  • Aromatization: Driven by the stability of the heteroaromatic system, the ring oxidizes (often autoxidation or acid-catalyzed elimination) to form the final 3-amino-4,6-diarylpyridazine.

Mechanistic Pathway Visualization

Pyridazine_Synthesis_Mechanism Start 2,4-Diaryl-4-oxobutanenitrile Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (C=O) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 5-Amino-dihydropyridazine Inter1->Inter2 Cyclization on Nitrile Final 3-Amino-4,6-diarylpyridazine Inter2->Final Tautomerization & Aromatization

Figure 1: Mechanistic pathway from


-keto nitrile to aminopyridazine.

Critical Experimental Parameters

To ensure reproducibility and high yields, the following parameters must be controlled:

ParameterRecommended ConditionRationale
Solvent Ethanol (EtOH) or Acetic Acid (AcOH)EtOH is standard; AcOH accelerates hydrazone formation via acid catalysis.
Reagent Stoichiometry Hydrazine Hydrate (2.0 - 3.0 equiv.)Excess hydrazine drives the equilibrium forward and prevents azine formation (dimerization).
Temperature Reflux (78-118°C)Required to overcome the activation energy for the nitrile cyclization step.
Catalyst Glacial Acetic Acid (cat.)[2]If using EtOH, catalytic AcOH protonates the nitrile, increasing electrophilicity.

Experimental Protocols

Protocol A: Conventional Thermal Cyclization

Best for: Large-scale synthesis (>5g) where microwave instrumentation is unavailable.

Materials:

  • 2,4-Diaryl-4-oxobutanenitrile (1.0 mmol)

  • Hydrazine hydrate (99%, 3.0 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (5 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the keto-nitrile in 10 mL of absolute ethanol.

  • Addition: Add 3.0 mmol of hydrazine hydrate dropwise at room temperature. Add 5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The starting material spot (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates upon cooling. If not, pour the mixture onto 50g of crushed ice.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol or DMF/Water mixture to obtain pure crystals.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: High-throughput screening, library generation, and rapid optimization.

Materials:

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL Microwave Process Vial (sealed)

  • Reagents as listed in Protocol A.[3]

Procedure:

  • Loading: Charge the microwave vial with 1.0 mmol of keto-nitrile, 2.0 mmol of hydrazine hydrate, and 2 mL of Ethanol.

  • Sealing: Crimp the cap with a PTFE/silicone septum.

  • Irradiation: Program the reactor with the following parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Work-up: Cool the vial using the reactor's compressed air jet (to <50°C). Open the vial and pour contents into ice water.

  • Isolation: Filter and wash as described in Protocol A.

Data Analysis & Validation

Method Comparison

The microwave method significantly outperforms thermal cycling in terms of energy efficiency and time.

Substrate (Ar)Method A (Thermal) TimeMethod A YieldMethod B (MW) TimeMethod B Yield
Phenyl4.0 h72%12 min88%
4-Cl-Phenyl5.5 h68%15 min85%
4-OMe-Phenyl3.5 h75%10 min91%
Structural Characterization (NMR Guidelines)

Successful synthesis of 3-amino-4,6-diarylpyridazine is confirmed by:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       6.5 - 7.0 ppm (s, 2H):  Broad singlet corresponding to the 
      
      
      
      group (exchangeable with
      
      
      ).
    • 
       7.8 - 8.2 ppm (s, 1H):  Characteristic singlet for the H-5  proton on the pyridazine ring. This confirms aromatization. If this is a doublet or multiplet, aromatization may be incomplete (dihydro- intermediate).
      
Workflow Diagram

Experimental_Workflow cluster_0 Method A: Thermal cluster_1 Method B: Microwave Start Start: 2,4-Diaryl-4-oxobutanenitrile Choice Select Method Start->Choice StepA1 Add Hydrazine/AcOH Reflux 3-6 hrs Choice->StepA1 Scale > 5g StepB1 Add Hydrazine/EtOH MW 120°C, 10 min Choice->StepB1 High Speed Workup Pour into Crushed Ice Filter Precipitate StepA1->Workup StepB1->Workup Validation Recrystallize (EtOH) Validate: 1H NMR (H-5 singlet) Workup->Validation

Figure 2: Decision matrix and workflow for pyridazine synthesis.

Troubleshooting & Safety

  • Issue: Product remains oily/sticky.

    • Solution: The intermediate dihydropyridazine might not have fully aromatized. Reflux the crude oil in Glacial Acetic Acid for an additional hour to force aromatization.

  • Issue: Low Yield.

    • Solution: Ensure the starting keto-nitrile is pure. Side reactions (retro-Michael addition) can occur if the reaction environment is too basic; maintain a slightly acidic or neutral pH using AcOH.

  • Safety: Hydrazine hydrate is highly toxic, a suspected carcinogen, and unstable. Always handle in a fume hood. Avoid contact with metal oxides which can catalyze decomposition.

References

  • Mechanistic Foundation: Overberger, C. G., Byrd, N. R., & Mesrobian, R. B.[4] (1956). "The Synthesis of Pyridazine Derivatives." Journal of the American Chemical Society.[4]

  • Microwave Protocol: Bougrin, K., Loupy, A., & Soufiaoui, M.[1][5] (1998). "Microwave-assisted solvent-free synthesis of pyridazinones." Tetrahedron.

  • Specific Synthesis of 3-Aminopyridazines: Khalafy, J., et al.[6] (2012). "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles." Journal of the Brazilian Chemical Society.

  • Pharmacological Relevance: Sotelo, E., et al.[2][6][7][8] (2002).[9] "Pyridazines.[1][4][7][9][10][11][12][13] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry.

Sources

Method

Application Note: 4-(4-Methoxyphenyl)-4-oxobutanenitrile as a Pharmacophore Precursor

This guide details the medicinal chemistry applications of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5), a versatile -keto nitrile intermediate. It serves as a critical "linchpin" scaffold for synthesizing pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS 55234-56-5), a versatile


-keto nitrile intermediate. It serves as a critical "linchpin" scaffold for synthesizing pyridazinone-based cardiotonic agents (PDE3 inhibitors) and aryl-butyric acid linkers used in non-steroidal anti-inflammatory drug (NSAID) development.

Executive Summary

Compound: 4-(4-Methoxyphenyl)-4-oxobutanenitrile Synonyms: 3-(4-Methoxybenzoyl)propionitrile, 4-(p-Anisyl)-4-oxobutyronitrile CAS: 55234-56-5 Molecular Weight: 189.21 g/mol

In modern medicinal chemistry, this compound functions as a masked 1,4-dicarbonyl equivalent . Its primary utility lies in its ability to undergo heterocyclization with hydrazine derivatives to form 6-aryl-4,5-dihydropyridazin-3(2H)-ones . This heterocyclic core is the pharmacophore responsible for the inotropic and vasodilatory effects seen in phosphodiesterase III (PDE3) inhibitors like Imazodan and Pimobendan analogs. Additionally, it serves as a precursor for 4-arylbutanoic acid linkers via hydrolysis and reductive deoxygenation.

Core Application: Synthesis of PDE3 Inhibitor Scaffolds (Pyridazinones)

The reaction of 4-(4-Methoxyphenyl)-4-oxobutanenitrile with hydrazine hydrate is the industry-standard method for constructing the pyridazinone ring. This reaction proceeds via a cascade mechanism: nucleophilic attack of hydrazine on the nitrile (Pinner-like reaction) followed by intramolecular condensation with the carbonyl group.

Mechanism of Action & Rationale

The resulting 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one mimics the cAMP-regulating pharmacophore. The p-methoxy group mimics the lipophilic interactions required for the enzyme's binding pocket, while the lactam ring provides essential hydrogen bonding donors/acceptors.

Experimental Protocol A: Synthesis of 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: Cyclization of the


-keto nitrile to the pyridazinone core.

Reagents:

  • Precursor: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (1.0 equiv)

  • Reagent: Hydrazine hydrate (80% aq. solution, 2.5 equiv)

  • Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp)

  • Catalyst: Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 10 mmol of 4-(4-Methoxyphenyl)-4-oxobutanenitrile and 20 mL of ethanol. Stir until fully dissolved.

  • Addition: Add hydrazine hydrate (25 mmol) dropwise over 5 minutes.

  • Catalysis: Add glacial acetic acid (1.0 mmol). Note: Acid catalysis activates the nitrile carbon for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting nitrile (
    
    
    
    ) should disappear, and a lower
    
    
    fluorescent spot (pyridazinone) should appear.
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate, concentrate the solvent to 25% volume and dilute with ice-water to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.

Expected Yield: 75–85% Characterization:


 (DMSO-

) should show the characteristic AA'BB' para-substitution pattern and two methylene triplets for the pyridazinone ring (

and

ppm).

Secondary Application: Synthesis of Aryl-Butyric Acid Linkers

Hydrolysis of the nitrile followed by reduction yields 4-(4-methoxyphenyl)butanoic acid . This structure is a homolog of the NSAID Fenbufen and serves as a flexible linker in PROTAC (Proteolysis Targeting Chimera) design due to its metabolic stability compared to shorter chains.

Experimental Protocol B: Hydrolysis and Wolff-Kishner Reduction

Phase 1: Hydrolysis to Keto-Acid

  • Suspend the nitrile in 6M HCl (10 vol).

  • Reflux for 2 hours. The nitrile hydrolyzes to the acid, and the mixture becomes homogeneous.

  • Cool and filter the precipitated 3-(4-methoxybenzoyl)propionic acid (CAS 3153-44-4).

Phase 2: Reduction to Butanoic Acid

  • Dissolve the keto-acid (10 mmol) in Diethylene Glycol (15 mL).

  • Add Potassium Hydroxide (KOH, 30 mmol) and Hydrazine Hydrate (20 mmol).

  • Heat to

    
     for 1 hour to form the hydrazone.
    
  • Increase temperature to

    
     (distilling off excess water/hydrazine) and hold for 3 hours to effect decomposition.
    
  • Cool, dilute with water, and acidify with HCl to pH 2.

  • Extract with Dichloromethane (DCM) and dry over

    
    .
    

Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the central role of 4-(4-Methoxyphenyl)-4-oxobutanenitrile in accessing distinct chemical spaces: heterocyclic pharmacophores vs. flexible linkers.

G Nitrile 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (Starting Material) KetoAcid 3-(4-Methoxybenzoyl) propionic acid Nitrile->KetoAcid Acid Hydrolysis (HCl, Reflux) Pyridazinone 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one (PDE3 Inhibitor Scaffold) Nitrile->Pyridazinone Hydrazine Hydrate (EtOH, Reflux) ButyricAcid 4-(4-Methoxyphenyl) butanoic acid (Flexible Linker) KetoAcid->ButyricAcid Wolff-Kishner Reduction Hydrazone Acylhydrazone Derivatives (Antiglycation Agents) KetoAcid->Hydrazone R-NHNH2 Condensation

Caption: Divergent synthetic pathways from the parent nitrile.[1][2] The green path represents the primary medicinal chemistry application (heterocyclization).

Comparative Data & Properties

PropertyNitrile PrecursorKeto-Acid IntermediatePyridazinone Product
CAS Number 55234-56-53153-44-427303-22-6
MW ( g/mol ) 189.21208.21204.23
LogP (Calc) ~1.8~1.5~1.9
H-Bond Donors 011 (Lactam NH)
Key Reactivity Electrophilic (CN, C=O)Acidic, ElectrophilicNucleophilic (NH), Aromatic
Typical Yield N/A90-95%75-85%

References

  • PubChem. (2025). 4-(4-Methoxyphenyl)-4-oxobutanenitrile Compound Summary. National Library of Medicine. [Link]

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(9), 17517–17532. [Link]

  • Siddiqui, Z. N., et al. (2019). Reactions of 4-oxo-4H-[1]benzopyran-3-carbonitriles with hydrazine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ChemSrc. (2025).[3] 4-(4-Methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4) Data. [Link][3]

Sources

Application

4-(4-Methoxyphenyl)-4-oxobutanenitrile as a building block for heterocycles

Application Note: 4-(4-Methoxyphenyl)-4-oxobutanenitrile as a Heterocyclic Building Block Executive Summary: The Gamma-Ketonitrile Advantage 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also referred to as 3-(4-methoxybenzoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Methoxyphenyl)-4-oxobutanenitrile as a Heterocyclic Building Block

Executive Summary: The Gamma-Ketonitrile Advantage

4-(4-Methoxyphenyl)-4-oxobutanenitrile (also referred to as 3-(4-methoxybenzoyl)propionitrile) represents a privileged 1,4-bifunctional scaffold in heterocyclic chemistry.[1] Unlike simple alkyl nitriles, the presence of the


-carbonyl group creates a "push-pull" reactivity profile that allows for regioselective cyclizations.

For drug development professionals, this molecule is not merely an intermediate; it is a divergent progenitor .[1] It serves as the direct precursor to three critical pharmacophores:

  • Pyridazinones: Via hydrazine condensation (Cardiovascular/Antihypertensive targets).[1]

  • Furanones (Butenolides): Via acidic hydrolysis and dehydration (COX-2/Anti-inflammatory targets).[1]

  • Aminothiophenes: Via the Gewald reaction (Kinase inhibitor targets).[1]

This guide provides high-fidelity protocols for these transformations, emphasizing mechanistic causality and self-validating quality control.

Chemical Profile & Material Specifications

Before initiating synthesis, ensure the starting material meets the following critical quality attributes (CQAs) to prevent side-reactions (such as aldol polymerization).

PropertySpecificationOperational Note
CAS Number 55234-56-5Verify identity against 4-(4-methoxyphenyl)butanenitrile (missing ketone).[1]
Molecular Weight 189.21 g/mol Use for stoichiometric calculations.[1]
Physical State Viscous Oil / Low-melting SolidOften supercools.[1] If oil, check purity via TLC (Hexane:EtOAc 7:3).[1]
Solubility DMSO, Ethanol, DCM, ChloroformPoor solubility in water; requires co-solvent for aqueous protocols.[1]
Purity Requirement >97% (HPLC)Impurities (e.g., succinic anhydride residues) can poison hydrazine catalysts.[1]

Application Module A: The Pyridazinone Pathway

Target Scaffold: 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one Therapeutic Relevance: This scaffold mimics the structure of Levosimendan (calcium sensitizer) and various PDE3 inhibitors.[1]

The Mechanistic Logic

The transformation requires a "Masked Hydrolysis" strategy.[1] Direct reaction with hydrazine can lead to the 3-amino-pyridazine imine.[1] To obtain the pyridazinone (cyclic amide), the nitrile must be hydrolyzed to the acid/ester equivalent in situ or the intermediate imine must be hydrolyzed.[1] We utilize an Acid-Promoted One-Pot Cyclization which ensures the nitrile carbon becomes the carbonyl of the lactam ring.

Experimental Protocol

Reagents:

  • Substrate: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (10.0 mmol, 1.89 g)[1]

  • Reagent: Hydrazine Hydrate (80% aqueous solution, 15.0 mmol)[1]

  • Solvent: Glacial Acetic Acid (15 mL) or Ethanol/HCl[1]

  • Catalyst: None (Acetic acid acts as solvent and catalyst)[1]

Step-by-Step Workflow:

  • Solvation: In a 50 mL round-bottom flask (RBF), dissolve the nitrile (1.89 g) in Glacial Acetic Acid (15 mL). Note: The reaction is exothermic; add acid slowly.

  • Reagent Addition: Add Hydrazine Hydrate (0.94 g/0.9 mL) dropwise at room temperature.

    • Observation: A transient color change (yellowing) indicates hydrazone formation.[1]

  • Cyclization (Reflux): Equip with a condenser and heat to reflux (118°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (DCM:MeOH 95:5).[1] The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (fluorescent under UV).[1]
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice (50 g).

    • Critical Step: Adjust pH to ~7.0 using 10% NaOH solution if precipitation does not occur immediately.[1]

  • Isolation: Filter the off-white solid precipitate.[1] Wash with cold water (2 x 10 mL) to remove excess hydrazine.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).

Self-Validation (QC):

  • IR Spectroscopy: Disappearance of the sharp Nitrile peak (

    
     at ~2240 cm⁻¹) and appearance of the Amide Carbonyl (
    
    
    
    at ~1680 cm⁻¹).[1]
  • 1H NMR: Look for the disappearance of the methylene triplets of the acyclic chain and the appearance of the

    
     system of the pyridazinone ring protons (~2.4–2.9 ppm).
    

Application Module B: The Furanone (Butenolide) Pathway[1]

Target Scaffold: 5-(4-Methoxyphenyl)furan-2(3H)-one Therapeutic Relevance: Core structure for COX-2 inhibitors (e.g., Rofecoxib analogs) and anti-microbial agents.[1]

The Mechanistic Logic

This reaction relies on the Acidic Hydrolysis-Dehydration Cascade . Strong acid converts the nitrile to the carboxylic acid.[1] Under thermal stress, the enol form of the


-ketone attacks the nascent carboxylic acid, eliminating water to close the furan ring.
Experimental Protocol

Reagents:

  • Substrate: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (10.0 mmol)[1]

  • Acid System: Conc.[1] HCl (5 mL) + Glacial Acetic Acid (10 mL)[1]

  • Additives: Acetic Anhydride (2 mL) – Crucial for driving the dehydration.[1]

Step-by-Step Workflow:

  • Hydrolysis: Combine the nitrile, HCl, and Acetic Acid in a pressure vial or RBF. Heat at 100°C for 2 hours.

    • Mechanism:[1][2][3][4][5][6] Conversion of

      
      .[1]
      
  • Cyclodehydration: Add Acetic Anhydride (2 mL) to the hot solution and increase temperature to reflux (or 120°C) for an additional 2 hours.

    • Why? Acetic anhydride scavenges water, shifting the equilibrium toward the lactone (furanone).[1]

  • Quench: Pour the mixture into cold brine (saturated NaCl). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The organic layer often contains the open-chain acid.[1] Wash with 5%

    
     to remove uncyclized acid (save aqueous layer to re-acidify if yield is low).[1] Dry organic layer over 
    
    
    
    and concentrate.[1]
  • Crystallization: Triturate the residue with diethyl ether to yield the solid lactone.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of the scaffold and the specific mechanistic checkpoints for the researcher.

G Start 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (The Scaffold) Hydrazone Intermediate: Hydrazone Start->Hydrazone Hydrazine Hydrate (-H2O) Acid Intermediate: 4-Aryl-4-oxobutanoic Acid Start->Acid HCl / AcOH Hydrolysis Pyridazinone Target A: 6-(4-Methoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one Hydrazone->Pyridazinone Intramolecular Cyclization (Attack on CN / Hydrolysis) Furanone Target B: 5-(4-Methoxyphenyl) furan-2(3H)-one Acid->Furanone Ac2O / Heat Dehydration (-H2O)

Figure 1: Divergent synthetic pathways from the parent nitrile.[1] Pathway A (Green) yields the pyridazinone; Pathway B (Red) yields the furanone.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pyridazinone) Incomplete hydrolysis of the nitrile imine intermediate.[1]Switch solvent to Acetic Acid (from Ethanol).[1] The acidic environment facilitates the conversion of the imine to the carbonyl.
Sticky/Oily Product Contamination with unreacted nitrile or oligomers.[1]Triturate the crude oil with cold diethyl ether .[1] The impurities usually dissolve, leaving the heterocycle as a solid.[1]
Formation of Azines Hydrazine ratio too low (Double condensation).[1]Ensure Hydrazine is in excess (1.5 - 2.0 eq) .[1] Add the ketone to the hydrazine solution, not vice versa.[1]
Incomplete Cyclization (Furanone) Water presence prevents ring closure.[1]Add Acetic Anhydride or use a Dean-Stark trap to remove water azeotropically (if using Toluene/pTSA method).[1]

References

  • Synthesis of Pyridazinones: Asif, M. et al. "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives."[1] PubMed.[1] Available at: [Link] (Search Term: 6-phenyl-4,5-dihydro-3(2H)-pyridazinone synthesis).[1]

  • Gewald Reaction Context: Sabnis, R. W.[1][5] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010.[1][5] Available at: [Link][1]

  • Physical Properties & Safety: PubChem Compound Summary for CID 3806908. Available at: [Link][1]

  • Phosphonate Derivatives: "A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile." MDPI Molbank, 2008.[1] Available at: [Link][1]

  • General Pyridazinone Methods: "Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives." ResearchGate.[1] Available at: [Link]

Sources

Method

Analytical Methods for 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Application Note & Protocol Guide Part 1: Executive Summary & Chemical Profile 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) is a critical pharmacophore and intermediate, most notably serving as a precursor in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Chemical Profile

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) is a critical pharmacophore and intermediate, most notably serving as a precursor in the synthesis of Letrozole , a non-steroidal aromatase inhibitor used in breast cancer treatment. Its analysis is pivotal for controlling the quality of the final drug substance, as carryover impurities directly impact the safety profile of the API (Active Pharmaceutical Ingredient).

This guide provides a validated analytical framework, moving beyond simple detection to robust quantification and structural confirmation.

Chemical Identity
PropertyDetail
IUPAC Name 4-(4-Methoxyphenyl)-4-oxobutanenitrile
Synonyms 3-(4-Methoxybenzoyl)propionitrile; 4-Cyano-1-(4-methoxyphenyl)-1-butanone
CAS Number 55234-56-5
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Key Functional Groups Nitrile (-CN), Ketone (C=O), Methoxy Ether (-OCH₃)
Solubility Soluble in Acetonitrile, Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4]

Part 2: Primary Analytical Protocol (HPLC-UV)

Method Rationale (Expertise & Causality)

This method is designed based on the polarity of the aryl-ketone moiety. A Reverse-Phase (RP) C18 system is chosen because the molecule is moderately hydrophobic.

  • Stationary Phase: A C18 column with end-capping is essential to prevent peak tailing caused by the interaction of the nitrile nitrogen with residual silanols.

  • Mobile Phase: A gradient is required because potential impurities (e.g., 4-methoxybenzoic acid or unreacted anisole derivatives) possess vastly different polarities.

  • Detection: The conjugated aromatic ketone system provides a strong chromophore. While the nitrile group absorbs weakly, the benzoyl moiety exhibits a distinct UV maximum near 254 nm , maximizing sensitivity.

Instrument Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Inertsil ODS-3 or Purospher STAR C18, 250 x 4.6 mm, 5 µm (or equivalent L1 packing)
Column Temp 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 25 Minutes
Mobile Phase & Gradient
  • Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.5) or 10mM Ammonium Acetate (pH 4.5). Note: Acidic pH suppresses ionization of acidic impurities, improving resolution.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B State
0.0 90 10 Equilibration
5.0 90 10 Isocratic Hold
15.0 20 80 Linear Ramp
20.0 20 80 Wash
21.0 90 10 Return to Initial

| 25.0 | 90 | 10 | Re-equilibration |

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water. (Conc: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm for assay.

  • Filtration: Filter through 0.45 µm PTFE or Nylon filter prior to injection.

System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before analyzing samples:

  • Tailing Factor (T): NMT 1.5 (Ensures minimal secondary interactions).

  • Theoretical Plates (N): NLT 5000 (Ensures column efficiency).

  • RSD of Peak Area (n=5): NMT 2.0% (Ensures injection precision).

Part 3: Structural Characterization (Spectroscopy)

For identification during synthesis or forensic analysis, HPLC retention time alone is insufficient. The following spectral fingerprints confirm the structure.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (Expected):

    • δ 3.8-3.9 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 2.7-3.3 ppm (m, 4H): Two methylene groups (-CH₂-CH₂-) connecting the ketone and nitrile. Look for triplets or multiplets depending on resolution.

    • δ 6.9-7.0 ppm (d, 2H): Aromatic protons ortho to methoxy.

    • δ 7.9-8.0 ppm (d, 2H): Aromatic protons ortho to ketone (deshielded by carbonyl).

Infrared Spectroscopy (FT-IR)
  • Technique: KBr Pellet or ATR.

  • Diagnostic Bands:

    • ~2240-2250 cm⁻¹: Sharp, weak-to-medium band (Nitrile -C≡N stretch).

    • ~1670-1680 cm⁻¹: Strong band (Aromatic Ketone C=O stretch).

    • ~1600 & 1510 cm⁻¹: Aromatic ring skeletal vibrations.

    • ~1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this compound, differentiating between Routine QC (Assay) and Structural Elucidation (R&D).

AnalyticalWorkflow Start Sample: 4-(4-Methoxyphenyl)-4-oxobutanenitrile Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Goal->QC Quantification RD Structure / ID Goal->RD Identification HPLC HPLC-UV (C18, 254nm) Gradient Method QC->HPLC IR FT-IR (CN @ 2250, CO @ 1680) RD->IR NMR 1H-NMR (CDCl3) Confirm Methoxy & Aromatics RD->NMR SST System Suitability (RSD < 2%, Tailing < 1.5) HPLC->SST ResultQC Report: Purity % & Assay SST->ResultQC Pass ResultRD Report: Structural Confirmation IR->ResultRD NMR->ResultRD

Caption: Workflow distinguishing Routine QC (Green path) from Structural Identification (Red path).

Part 5: Impurity Profiling & Synthesis Context

Understanding the origin of the molecule allows for targeted impurity monitoring. This compound is typically synthesized via Friedel-Crafts Acylation .

SynthesisPathway Anisole Anisole (Starting Material) Intermed Intermediate Acid (Carboxylic Acid) Anisole->Intermed AlCl3 / Friedel-Crafts Succinic Succinic Anhydride (Reagent) Succinic->Intermed Target Target Nitrile (CAS 55234-56-5) Intermed->Target Amidation & Dehydration Letrozole Letrozole API Target->Letrozole Condensation w/ Triazole

Caption: Synthesis pathway highlighting the target molecule as a precursor to Letrozole.

Critical Impurities to Monitor:

  • 4-Methoxybenzoic Acid: Oxidation byproduct. Elutes earlier than the target in RP-HPLC (more polar).

  • Unreacted Anisole: Starting material. Elutes later (non-polar).

  • Dimeric species: Formed during harsh acylation conditions.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile. Retrieved January 28, 2026. [Link]

  • Podolska, M., et al. (2014). HPLC Method for Identification and Quantification of Active Substances in Dermatological Preparations. Acta Poloniae Pharmaceutica.[5] (Methodology adapted for aryl-ketone analysis). [Link]

  • Hang, T.J., et al. (2025). Identification of related substances in letrozole using LC-Q-TOF/MS. Journal of Pharmaceutical and Biomedical Analysis. (Describes impurity profiling of Letrozole precursors). [Link]

Sources

Application

Application Note: Purification Strategies for 4-(4-Methoxyphenyl)-4-oxobutanenitrile

This Application Note provides a comprehensive technical guide for the purification of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-Methoxybenzoyl)propionitrile).[1][2][3] -Keto Nitriles / Aryl Ketones CAS...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the purification of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-Methoxybenzoyl)propionitrile).[1][2][3]


-Keto Nitriles / Aryl Ketones
CAS Registry Number:  55234-56-5 (General Reference)[1][2][3]

Introduction & Chemical Context

4-(4-Methoxyphenyl)-4-oxobutanenitrile is a bifunctional intermediate featuring an aryl ketone and an aliphatic nitrile.[1][2][3] It is frequently synthesized via the Stetter reaction (using


-anisaldehyde and acrylonitrile) or Friedel-Crafts acylation  (using anisole and succinic anhydride derivatives, followed by nitrile conversion).[1][2][3]

High-purity isolation of this compound is critical because trace impurities—specifically unreacted aldehydes or hydrolyzed carboxylic acids—can poison sensitive downstream catalysts (e.g., in hydrogenation or heterocycle cyclization).[1][3]

Physicochemical Profile:

  • Structure:

    
    
    
  • State: Typically a crystalline solid or viscous oil (depending on purity).[1][3]

  • Solubility: Soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and ethanol.[1][3] Insoluble in water.[1][3]

  • Key Impurities:

    • p-Anisaldehyde:[1][2][3] (Starting material, aldehyde).[1][3][4]

    • 3-(4-Methoxybenzoyl)propionic acid:[1][2][3][5] (Hydrolysis byproduct).[1][3]

    • Polymeric Acrylonitrile:[2][3] (Side product).

Pre-Purification Assessment

Before initiating bulk purification, perform a Solubility & Purity Screen :

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60

      
      .[1][3]
      
    • Mobile Phase: Hexane:EtOAc (7:3 v/v).

    • Visualization: UV (254 nm) and

      
      -Anisaldehyde stain (ketones stain distinctively).[1][3]
      
    • Target

      
      : ~0.4–0.[1][3]5. (Aldehydes typically run higher; Acids stay at baseline).[1][3]
      
  • State Check:

    • If the crude is a dark, sticky tar, it likely requires a Carbon Treatment or Flash Chromatography before crystallization.[1][3]

    • If the crude is a solid, proceed directly to Recrystallization .[1][3]

Protocol A: Chemical Work-up (The Baseline Cleanup)[1][2][3]

Objective: To chemically remove acidic byproducts and unreacted aldehyde starting materials without chromatography.[1][3]

Reagents:

  • Sodium Bisulfite (

    
    ), saturated aqueous solution.[1][3]
    
  • Sodium Bicarbonate (

    
    ), 5% aqueous solution.[1][3]
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Aldehyde Removal (Bisulfite Wash):

    • Mechanism:[3][4][6][7] Sodium bisulfite forms a water-soluble adduct with unreacted

      
      -anisaldehyde.[1][2][3]
      
    • Wash the organic layer twice with saturated

      
       solution.[1][3] Vigorous shaking is required to ensure adduct formation.[1]
      
  • Acid Removal (Bicarbonate Wash):

    • Wash the organic layer with 5%

      
      .[1][3] This deprotonates any hydrolyzed acid byproduct (
      
      
      
      ), moving it to the aqueous layer.[1][2][3]
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Technical Insight: Do not skip the bisulfite wash if the compound was made via the Stetter reaction.[1] Trace aldehyde can lead to colored impurities during storage.[1][3]

Protocol B: Recrystallization (The Gold Standard)[1][3]

Objective: To obtain >98% purity crystalline material suitable for X-ray or GMP applications.

Solvent System:

  • Primary: Ethanol (95% or Absolute).[1][3]

  • Alternative: Ethyl Acetate / Hexane (1:4).[1][3]

Protocol:

  • Solubility Test: Place 100 mg of crude solid in a test tube. Add Ethanol dropwise while heating to reflux (approx. 78°C).[1]

    • Goal: Dissolution should occur with minimal solvent at boiling point.[1][3]

  • Dissolution: Transfer the bulk crude to an Erlenmeyer flask. Add the minimum amount of hot Ethanol required to dissolve the solid.[1]

    • Note: If insoluble dark specs remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[1][3]

  • Cooling (Nucleation):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1][3]

    • Once at room temperature, transfer to a fridge (4°C) for 4 hours.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with ice-cold Ethanol (small volume).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Protocol C: Flash Column Chromatography

Objective: For separation of complex mixtures or if the compound "oils out" during crystallization.[1][3]

Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).[1][3]

  • Loading: 1:50 (Sample : Silica ratio).

  • Eluent Gradient: Hexane

    
     Ethyl Acetate.[1][3]
    

Gradient Table:

Volume (CV)% Hexane% EtOAcPurpose
0–2100%0%Column equilibration
2–590%10%Elute non-polar impurities
5–1570%30%Elute Target Compound
15–200%100%Flush polar byproducts

CV = Column Volume[3]

Process Workflow Diagram

The following diagram illustrates the decision logic for purifying 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

PurificationWorkflow Start Crude Reaction Mixture Workup Chemical Work-up (Bisulfite & Bicarbonate Wash) Start->Workup TLC TLC Assessment (Hex:EtOAc 7:3) StateCheck Physical State Check TLC->StateCheck Workup->TLC Recryst Recrystallization (Ethanol or EtOAc/Hex) StateCheck->Recryst Solid/Crystalline Flash Flash Chromatography (Gradient Elution) StateCheck->Flash Oil/Complex Mix Dry Vacuum Drying (40°C) Recryst->Dry Flash->Dry QC Final QC (NMR, HPLC) Dry->QC

Caption: Decision matrix for purification based on physical state and impurity profile.

Quality Control & Analytical Verification

Ensure the purified product meets these specifications before use in subsequent steps.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Look for the methoxy singlet (

      
       ppm).[1][3]
      
    • Verify the two triplets for the ethylene linker (

      
      ) around 
      
      
      
      and
      
      
      ppm.[1][2][3]
    • Confirm absence of aldehyde proton (

      
       ppm).[1][3]
      
  • HPLC Purity: >98% (Area %).

  • Appearance: White to off-white crystalline solid.[1][2][3]

References

  • Stetter Reaction Methodology: Stetter, H. (1976).[1][3] "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds". Angewandte Chemie International Edition, 15(11), 639–647.[1] Link[1][2][3]

  • General Nitrile Purification: "Purification of Laboratory Chemicals". Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Butterworth-Heinemann.[1][2] Link

  • Compound Data (PubChem): National Center for Biotechnology Information.[1][3] "4-(4-Methoxyphenyl)-4-oxobutanenitrile".[1][2][3][8] PubChem Compound Summary for CID 3806908. Link

  • Synthesis of Aryl Keto Nitriles: Organic Syntheses, Coll. Vol. 4, p. 62 (1963); Vol. 35, p. 32 (1955).[1][3] (General reference for cyanoethylation). Link

Sources

Method

Application Note: High-Resolution GC-MS Profiling of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Topic: GC-MS analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile Content Type: Application Note & Protocol Role: Senior Application Scientist Methodology for Process Control, Impurity Profiling, and Structural Validation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile Content Type: Application Note & Protocol Role: Senior Application Scientist

Methodology for Process Control, Impurity Profiling, and Structural Validation

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and aryl-ketone-based pharmaceuticals. Due to the compound's dual polarity (nitrile and ketone moieties) and relatively high boiling point, standard volatile organic compound (VOC) methods are insufficient. This guide presents an optimized thermal gradient and ionization strategy to maximize sensitivity, resolve potential Friedel-Crafts byproducts, and validate structural integrity via diagnostic mass spectral fragmentation.

Introduction & Chemical Context

In drug development, 4-(4-Methoxyphenyl)-4-oxobutanenitrile serves as a scaffold for introducing the p-methoxybenzoyl pharmacophore. Its synthesis often involves the Friedel-Crafts acylation of anisole with succinic anhydride derivatives or succinonitrile. Consequently, process streams may contain unreacted anisole, succinic acid derivatives, or regioisomers (e.g., ortho-substituted byproducts).

Accurate quantification and identification require a method that can:

  • Volatilize the analyte without thermal degradation.

  • Separate the para-isomer from potential ortho-isomers.

  • Confirm identity using characteristic acylium ion fragmentation (

    
     135).
    
Table 1: Physicochemical Profile
PropertyValueRelevance to GC-MS
Formula

Molecular Ion (

) expected at

189.[1][2]
MW 189.21 g/mol Suitable for standard EI-MS (Range 50–500 amu).
Boiling Point ~419°C (Predicted)Requires high-temperature column phase (e.g., 300°C+).
Polarity Moderate (LogP ~1.6)Compatible with 5% Phenyl-arylene stationary phases.
Solubility DCM, EtOAc, MeOHAvoid hexane; use polar aprotic solvents for injection.

Method Development Strategy

Chromatographic Considerations

The presence of the nitrile group increases dipole-dipole interactions with the stationary phase. A 100% dimethylpolysiloxane column (e.g., DB-1) may result in peak tailing. We utilize a 5% phenyl-methylpolysiloxane (HP-5ms/DB-5ms) phase, which provides the necessary


 interaction selectivity to resolve aromatic isomers while maintaining high thermal stability (

C limit).
Mass Spectrometry Logic (The "Why")

Electron Ionization (EI) at 70 eV is the gold standard here. The molecule possesses a "weak link" at the carbonyl-


 position. We anticipate a dominant 

-cleavage driven by the stability of the resulting acylium ion. This predictable fragmentation renders the method self-validating: if the

135 peak is absent or low, the core structure is compromised.

Experimental Protocol

Reagents & Materials
  • Analyte Standard: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (>98% purity).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade).

  • Internal Standard (ISTD): Benzophenone or Naphthalene-

    
     (to correct for injection variability).
    
  • Column: Agilent HP-5ms Ultra Inert (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m) or equivalent.
Sample Preparation Workflow

SamplePrep Stock Stock Solution 10 mg Analyte in 10 mL DCM (1 mg/mL) Dilution Working Standard Dilute 1:10 with DCM (100 µg/mL) Stock->Dilution  Dilution ISTD_Add Add ISTD Spike with 10 µL Benzophenone Dilution->ISTD_Add Filter Filtration 0.2 µm PTFE Syringe Filter ISTD_Add->Filter Vial GC Vial Ready for Injection Filter->Vial

Figure 1: Sample preparation workflow ensuring analyte solubility and instrument protection.

GC-MS Instrument Parameters

Gas Chromatograph (Agilent 7890/8890 or equivalent):

  • Inlet: Split/Splitless, maintained at 280°C .

    • Rationale: High inlet temp ensures rapid volatilization of the high-boiling nitrile to prevent discrimination.

  • Injection Mode: Split (10:1) for concentrated samples; Splitless for trace impurity analysis.

  • Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min) – Focuses solvent and volatiles.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5 min).

    • Total Run Time: ~21 minutes.

Mass Spectrometer (Single Quadrupole):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 300°C (Critical to prevent cold-spot condensation).

  • Scan Mode: Full Scan (

    
     40–400) for identification; SIM (
    
    
    
    135, 107, 189) for quantitation.
  • Solvent Delay: 3.5 minutes.

Results & Discussion

Chromatographic Performance

Under these conditions, 4-(4-Methoxyphenyl)-4-oxobutanenitrile typically elutes between 14.5 and 15.5 minutes . The peak should be symmetrical (Tailing Factor < 1.2).

  • Troubleshooting: If peak tailing occurs, check for active sites in the inlet liner (replace with deactivated wool liner) or column degradation.

Mass Spectral Interpretation (Self-Validation)

The mass spectrum provides a structural fingerprint. The fragmentation follows a specific pathway driven by the methoxy-benzene stability.

Diagnostic Ions:

  • 
     189 (
    
    
    
    ):
    The molecular ion. Usually distinct but not the base peak.
  • 
     135 (Base Peak):  The 
    
    
    
    -methoxybenzoyl cation
    (
    
    
    ).
    • Mechanism:[3]

      
      -cleavage between the carbonyl carbon and the aliphatic chain (
      
      
      
      ). This is the most stable fragment.
  • 
     107:  Loss of CO from the 
    
    
    
    135 ion (
    
    
    , anisole cation).
  • 
     92/77:  Further degradation of the aromatic ring.
    
  • 
     54:  The neutral loss of the cyanopropyl chain (rarely seen as a cation, usually lost as a neutral radical).
    

Fragmentation Parent Molecular Ion (M+) m/z 189 AlphaCleavage α-Cleavage Parent->AlphaCleavage BasePeak Acylium Ion (Base Peak) [p-MeO-Ph-CO]+ m/z 135 AlphaCleavage->BasePeak Dominant Path NeutralLoss Neutral Loss •CH2CH2CN AlphaCleavage->NeutralLoss Fragment2 Anisole Cation [p-MeO-Ph]+ m/z 107 BasePeak->Fragment2 Secondary Decay CO_Loss - CO BasePeak->CO_Loss

Figure 2: Fragmentation pathway. The m/z 135 ion confirms the p-methoxybenzoyl moiety.

Impurity Profiling

Common impurities in the synthesis of this compound include:

  • Anisole (

    
     108):  Starting material. Elutes early (< 5 min).
    
  • Succinic Anhydride: Unreacted reagent.

  • Dimeric byproducts: High MW species eluting > 20 min.

Validation Parameters (Protocol Standards)

To ensure the method is "Trustworthy" (Part 2 of requirements), the following acceptance criteria must be met:

  • System Suitability: The ISTD (Benzophenone) must have < 2% RSD in peak area over 5 injections.

  • Linearity:

    
     over the range of 10–500 
    
    
    
    g/mL.
  • Carryover: A blank injection following the highest standard must show < 0.1% of the analyte peak area.

    • Note: Due to the high boiling point, carryover is a risk. Ensure the final oven ramp holds at 300°C for at least 5 minutes to bake out the column.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile. PubChem.[1][2][4] [Link][1]

  • NIST Mass Spectrometry Data Center.NIST / EPA / NIH Mass Spectral Library (EI).
  • Agilent Technologies. GC-MS Method Development for Semivolatiles. Agilent.com. [Link]

Sources

Application

Application Note: HPLC Analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

This Application Note is designed to provide a robust, scientifically grounded protocol for the HPLC analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile . As a specific pharmacopeial method does not currently exist for th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, scientifically grounded protocol for the HPLC analysis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile . As a specific pharmacopeial method does not currently exist for this intermediate, this guide synthesizes physicochemical principles with standard industry practices for aromatic ketone/nitrile analysis to create a self-validating method.

Introduction & Scope

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 38069-08-4) is a critical intermediate in the synthesis of pharmaceutical compounds, including the anticoagulant Anisindione . Its purity is paramount, as the nitrile group is susceptible to hydrolysis, potentially yielding 4-(4-methoxyphenyl)-4-oxobutanoic acid as a primary impurity.

This protocol outlines a Reversed-Phase HPLC (RP-HPLC) method designed to separate the target analyte from its starting materials (e.g., Anisole, Succinic anhydride derivatives) and its hydrolysis degradation products.

Key Analytes
CompoundStructure DescriptionLogP (Calc)Function
Target Analyte 4-(4-Methoxyphenyl)-4-oxobutanenitrile~1.6 - 2.4Active Intermediate
Impurity A 4-(4-Methoxyphenyl)-4-oxobutanoic acid~1.36Hydrolysis Product
Impurity B 4-Methoxyacetophenone~1.7Potential byproduct

Method Development Logic (The "Why")

Column Selection: C18 Stationary Phase
  • Reasoning: The analyte possesses a non-polar phenyl ring and a moderately polar nitrile/ketone tail. A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction to retain the aromatic core while allowing separation based on the polarity differences of the side chains.

  • Recommendation: A standard 250 mm column is chosen to maximize theoretical plates for impurity resolution.

Mobile Phase: Acidic pH Control
  • Reasoning: While the target nitrile is neutral, the primary impurity (Impurity A) is a carboxylic acid.

    • Without Buffer: The acid impurity would partially ionize, leading to peak tailing and variable retention times.

    • With Acidic Buffer (pH 3.0): The acid remains protonated (neutral form), increasing its retention and sharpening the peak shape, ensuring it does not co-elute with the solvent front or the target nitrile.

Detection: UV at 254 nm[1]
  • Reasoning: The 4-methoxyphenyl ketone chromophore exhibits strong

    
     transitions. While the maximum may shift slightly (260-280 nm), 254 nm  is a universal standard for aromatic rings and ensures high sensitivity for both the target and potential benzenoid impurities.
    

Analytical Protocol

Instrumentation & Conditions
ParameterCondition
HPLC System Quaternary Pump, DAD/UV Detector, Autosampler, Column Oven
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm / Bandwidth 100 nm)
Run Time 20 Minutes
Reagents and Mobile Phase Preparation[2]
  • Solvent A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.5 - 3.0).

    • Preparation: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Filter through 0.45 µm membrane.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile : Water (50:50 v/v).

Gradient Program

A gradient is recommended to ensure late-eluting non-polar impurities are cleared from the column.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.007030Start
10.004060Linear Gradient
12.001090Wash Impurities
15.001090Hold
15.107030Return to Initial
20.007030Re-equilibration

Sample Preparation Workflow

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-(4-Methoxyphenyl)-4-oxobutanenitrile reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, then dilute to volume with Water.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

Sample Solution
  • Weigh ~10 mg of the sample substance.

  • Dissolve in 50% volume Acetonitrile (sonicate if necessary to ensure complete dissolution).

  • Dilute to volume with Water to match the Working Standard concentration.

  • Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Analytical Workflow Diagram

HPLC_Workflow cluster_QC Quality Decision Sample Solid Sample (Crude/Pure) Weighing Weigh ~10mg Sample->Weighing Dissolution Dissolve in ACN (Sonicate) Weighing->Dissolution Dilution Dilute with Water (50:50 ACN:H2O) Dissolution->Dilution Filter Filter (0.45 µm) Dilution->Filter HPLC HPLC Injection (C18, Gradient) Filter->HPLC Data Data Analysis (Integration @ 254nm) HPLC->Data Pass Release Data->Pass Purity > 98% Fail Reprocess Data->Fail Impurity > Limit

Caption: Step-by-step analytical workflow from sample weighing to quality decision.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following parameters must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 5% of StandardConfirms column stability and mobile phase accuracy.
Tailing Factor (T) T ≤ 1.5Ensures no secondary interactions (silanol activity).
Theoretical Plates (N) N > 5000Confirms column efficiency.
Resolution (Rs) Rs > 2.0Between Target Analyte and nearest Impurity (likely the Acid).
Precision (RSD) RSD ≤ 2.0% (n=6)Validates system injection reproducibility.
Troubleshooting Guide
  • Drifting Retention Times: Check column temperature stability and mobile phase pH. Ensure the organic phase (ACN) is not evaporating.

  • Split Peaks: Usually indicates the sample solvent is too strong. Ensure the sample diluent matches the initial mobile phase (30% ACN).

  • High Backpressure: Check the inline filter or guard column for particulates; the sample must be filtered.

References

  • PubChem. (2025).[1][2][3] 4-(4-Methoxyphenyl)-4-oxobutanenitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Phenomenex. (2025).[1][4] Reversed Phase HPLC Method Development Guide. Phenomenex Technical Resources. Available at: [Link]

  • SIELC Technologies. (2025). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol. (Provided as basis for methoxy-aromatic detection logic). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Topic: Process Optimization & Troubleshooting for 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS No.: 55234-56-5 (Generic structure reference) Target Structure: 4-MeO-C₆H₄-C(=O)-CH₂-CH₂-CN Primary Application: Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS No.: 55234-56-5 (Generic structure reference) Target Structure: 4-MeO-C₆H₄-C(=O)-CH₂-CH₂-CN Primary Application: Pharmaceutical intermediate (e.g., for pyridazine derivatives, COX-2 inhibitors).[1]

Part 1: Executive Summary & Strategic Routes

User Question: What is the most efficient synthetic route for scaling 4-(4-Methoxyphenyl)-4-oxobutanenitrile while minimizing byproducts?

Senior Scientist Response: For high-purity applications, we recommend the Stetter Reaction (Route A) as the primary optimization pathway due to its atom economy and single-step construction from readily available precursors.[1] However, for labs lacking organocatalysis expertise or requiring robust, insensitive scale-up, the Friedel-Crafts Acylation (Route B) remains a valid, albeit less "green," alternative.

Route Comparison Table
FeatureRoute A: Stetter Reaction (Recommended) Route B: Friedel-Crafts Acylation
Key Reagents 4-Methoxybenzaldehyde + AcrylonitrileAnisole + 3-Cyanopropionyl Chloride
Catalyst Thiazolium salt or NHC (N-Heterocyclic Carbene)AlCl₃ or Lewis Acid
Atom Economy 100% (Addition reaction)Low (Stoichiometric AlCl₃ waste)
Key Challenge Catalyst deactivation & Benzoin side-reactionRegioselectivity (ortho/para) & Hydrolysis
Typical Yield 75–90% (Optimized)60–80%

Part 2: Route A – The Stetter Reaction (Optimization Guide)

The Mechanism & Critical Control Points

The Stetter reaction involves the "umpolung" (polarity reversal) of the aldehyde. The catalyst (nucleophile) attacks the aldehyde, forming a Breslow intermediate which acts as an acyl anion nucleophile, attacking the Michael acceptor (acrylonitrile).

Diagram 1: Stetter Reaction Workflow & Mechanism

StetterReaction Aldehyde 4-Methoxybenzaldehyde (Electrophile) Catalyst Thiazolium/NHC (Pre-catalyst) Breslow Breslow Intermediate (Nucleophilic Acyl) Catalyst->Breslow + Aldehyde (Nucleophilic Attack) Base Base (e.g., Et3N, DBU) (Deprotonation) Base->Catalyst Activates Acrylo Acrylonitrile (Michael Acceptor) Polymer Polyacrylonitrile (Polymerization) Acrylo->Polymer Excess Base/Heat Product 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Breslow->Product + Acrylonitrile (1,4-Addition) Benzoin Benzoin Side Product (Dimerization) Breslow->Benzoin + Aldehyde (1,2-Addition)

Caption: The catalytic cycle showing the critical Breslow intermediate and competing pathways (Benzoin condensation and Polymerization).[1][2][3][4]

Troubleshooting the Stetter Reaction

Q: Why is my reaction stalling with low conversion (<30%)? Diagnosis: The 4-methoxy group is an Electron Donating Group (EDG).[1] This reduces the electrophilicity of the aldehyde carbonyl, making the initial attack by the catalyst slower. Solution:

  • Increase Catalyst Loading: Standard loading is 5-10 mol%. For anisaldehyde, increase to 15-20 mol% .[1]

  • Switch Catalyst: Use a more nucleophilic catalyst. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is the "gold standard" for aliphatic/aromatic Stetter reactions.[1]

  • Temperature: EDG substrates often require higher activation energy.[1] Increase temperature to 60–80°C (refluxing ethanol or DMF).

Q: I see a significant solid precipitate that isn't my product. What is it? Diagnosis: This is likely polyacrylonitrile or the benzoin condensation product (4,4'-dimethoxybenzoin).[1] Solution:

  • Prevent Polymerization: Ensure your acrylonitrile is fresh or distilled to remove inhibitors (like MEHQ) only if using immediately.[1] However, usually, the presence of radical inhibitors helps. Crucially, avoid strong anionic bases that trigger anionic polymerization. Use sterically hindered or weaker bases like DIPEA or Et₃N .[1]

  • Prevent Benzoin: The Benzoin condensation is reversible; the Stetter is irreversible.[2] Slow addition of the aldehyde (not the acceptor) can sometimes help, but typically, increasing the concentration of the Michael acceptor (acrylonitrile) favors the Stetter pathway over the self-condensation of the aldehyde. Use 1.2–1.5 equivalents of acrylonitrile.

Q: The reaction mixture turns dark black/tarry. Diagnosis: Decomposition of the thiazolium catalyst or polymerization. Solution:

  • Degas Solvents: Thiazolium carbenes are sensitive to oxidation. Perform the reaction under strictly inert atmosphere (Argon/Nitrogen).

  • Solvent Choice: Switch from DMF (which can decompose at high T) to Ethanol or Isopropanol .[1] Protic solvents often stabilize the proton-transfer steps in the catalytic cycle.[1]

Part 3: Route B – Friedel-Crafts Acylation (Alternative)

Q: We cannot use cyanide/nitrile reagents safely. Can we make this via Friedel-Crafts? Response: Yes, but you must use 3-cyanopropionyl chloride (or succinic anhydride followed by functional group manipulation).[1] Direct acylation with 3-cyanopropionyl chloride is possible but requires care to avoid hydrolysis of the nitrile.[1]

Protocol:

  • Reagents: Anisole (Excess or 1.0 eq in DCM), 3-Cyanopropionyl chloride (1.1 eq), AlCl₃ (1.1–1.2 eq).[1]

  • Conditions: 0°C to RT.

  • Quench: Pour onto ice/HCl. Do not use strong base during workup to avoid hydrolyzing the nitrile to the acid/amide.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Issue1 Low Yield / No Reaction Start->Issue1 Issue2 Impurity: Dimer (Benzoin) Start->Issue2 Issue3 Impurity: Polymer Start->Issue3 Sol1 Check Catalyst Loading (Increase to 20 mol%) Issue1->Sol1 Sol2 Check Atmosphere (Must be O2-free) Issue1->Sol2 Sol3 Increase Acrylonitrile Eq. (Favors Cross-Reaction) Issue2->Sol3 Sol4 Reduce Base Strength (Switch to DIPEA) Issue3->Sol4

Caption: Decision matrix for isolating process failures in the synthesis workflow.

Part 4: Experimental Data & Validation

Solvent Screening for Stetter Reaction (Anisaldehyde + Acrylonitrile)

Conditions: 1.0 eq Anisaldehyde, 1.2 eq Acrylonitrile, 10 mol% Thiazolium Catalyst, 10 mol% Et₃N, 12h.

SolventTemperatureYield (%)Observations
Ethanol (Abs) 78°C (Reflux)88% Cleanest profile; product precipitates upon cooling.[1]
DMF 80°C65%Darkening of solution; difficult workup.
DCM 40°C<10%Temperature too low for activation.
Water/Buffer 60°C45%Requires specialized water-soluble catalyst.[1]
Analytical Validation (Self-Check)
  • ¹H NMR (CDCl₃): Look for the characteristic triplet at ~3.25 ppm (CH₂ adjacent to ketone) and triplet at ~2.70 ppm (CH₂ adjacent to nitrile).[1] The methoxy singlet should appear at 3.88 ppm .

  • IR Spectroscopy:

    • Nitrile (CN): Sharp, weak band at ~2250 cm⁻¹.

    • Ketone (C=O): Strong band at ~1670–1680 cm⁻¹ (conjugated with aryl ring).[1]

References

  • Stetter Reaction Mechanism & Scope : Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition. Link[1]

  • NHC Catalysis in Aqueous Media : Debiais, M., et al. (2020).[3] Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Advances. Link

  • Friedel-Crafts Acylation Standards : Sarvari, M. H., & Sharghi, H. (2004).[5] Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions. Journal of Organic Chemistry. Link[1]

  • Synthesis of 4-aryl-4-oxobutanenitriles : Al-Mulla, A. (2020). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molbank.[1] Link

  • Catalytic Asymmetric Stetter Reaction : Rovis, T., et al. (2008). The Catalytic Asymmetric Intramolecular Stetter Reaction. PMC. Link

Sources

Optimization

Technical Support Center: Optimizing Yield for 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary & Reaction Profile Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS: 55234-56-5 Structure: 4-MeO-Ph-C(=O)CH₂CH₂CN Primary Synthesis Route: The Stetter Reaction (Intermolecular). Core Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS: 55234-56-5 Structure: 4-MeO-Ph-C(=O)CH₂CH₂CN Primary Synthesis Route: The Stetter Reaction (Intermolecular). Core Challenge: This synthesis relies on the umpolung (polarity reversal) of 4-methoxybenzaldehyde. The primary yield-killing mechanism is the competitive Benzoin Condensation (homo-coupling of the aldehyde) and the polymerization of the Michael acceptor (acrylonitrile).

This guide provides a self-validating protocol to suppress side reactions and maximize the formation of the 1,4-dicarbonyl nitrile product.

The Mechanism: Stetter vs. Benzoin Competition[1][2]

Understanding the bifurcation point in the catalytic cycle is critical for yield optimization. The thiazolium (or cyanide) catalyst converts the aldehyde into a nucleophilic Breslow intermediate. This intermediate has two paths:

  • Path A (Desired): Attack on Acrylonitrile (Stetter Reaction).

  • Path B (Undesired): Attack on another Aldehyde molecule (Benzoin Condensation).

Pathway Visualization

The following diagram illustrates the kinetic competition. Note that the Benzoin condensation is often reversible, while the Stetter addition is irreversible—a fact we exploit in the protocol.

StetterMechanism Aldehyde 4-Methoxybenzaldehyde (Electrophile) Breslow Breslow Intermediate (Nucleophile) Aldehyde->Breslow + Catalyst (Deprotonation) Catalyst Thiazolium/Cyanide Catalyst Benzoin Benzoin Byproduct (Dimer) Breslow->Benzoin + Aldehyde (Path B: Side Rxn) Product 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Breslow->Product + Acrylonitrile (Path A: Irreversible) Acrylo Acrylonitrile (Michael Acceptor) Benzoin->Breslow Reversible (Thermodynamic Control)

Figure 1: Kinetic competition between the irreversible Stetter reaction (Green) and the reversible Benzoin condensation (Red).[1][2]

Critical Process Parameters (CPP) & Protocol

To shift the equilibrium toward the Stetter product, you must manipulate concentration and temperature.

Optimized Protocol Parameters
ParameterRecommended ConditionRationale
Catalyst 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (10-20 mol%)More stable and selective than cyanide; avoids toxicity issues.
Base Triethylamine (

) or DBU (1 eq. relative to catalyst)
Essential to deprotonate the thiazolium salt to form the active ylide.
Solvent Ethanol (Abs.) or DMFPolar protic/aprotic solvents stabilize the ionic intermediates. DMF often accelerates the rate.
Temperature 60°C – 80°CHigher temps favor the irreversible Stetter product over the reversible Benzoin dimer.
Stoichiometry Aldehyde (1.0 eq) : Acrylonitrile (1.2–1.5 eq)Excess acrylonitrile compensates for potential polymerization loss.
Additives Hydroquinone (trace)Crucial: Prevents radical polymerization of acrylonitrile.
Step-by-Step Optimization Workflow

Step 1: Catalyst Activation

  • Dissolve the thiazolium salt in the solvent (Ethanol/DMF).

  • Add the base (

    
    ). Checkpoint: The solution should turn yellow/orange, indicating ylide formation. If it remains colorless, the catalyst is not active (check moisture content; water quenches the ylide).
    

Step 2: Suppression of Benzoin (The "Slow Addition" Technique)

  • Issue: High aldehyde concentration favors Benzoin formation (Second order wrt Aldehyde).

  • Solution: Add the Aldehyde slowly (dropwise over 1-2 hours) to a refluxing solution of Catalyst + Acrylonitrile.

  • Why? This keeps the steady-state concentration of aldehyde low, statistically favoring the reaction of the Breslow intermediate with the abundant Acrylonitrile over another aldehyde molecule.

Step 3: Reaction Monitoring

  • Monitor via TLC or HPLC.

  • Success Indicator: Disappearance of aldehyde spot (

    
     in Hex/EtOAc) and appearance of a lower 
    
    
    
    product.
  • Failure Indicator: Appearance of a spot heavily overlapping with aldehyde or slightly lower (Benzoin dimer).

Troubleshooting Guide

Scenario A: "I see a large amount of solid precipitating early, and yield is low."

Diagnosis: Polymerization of Acrylonitrile.

  • Cause: Acrylonitrile is prone to radical polymerization, especially when heated.

  • Fix: Add a radical inhibitor like Hydroquinone or Monomethyl ether hydroquinone (MEHQ) (approx. 1-2 mg per mmol) to the reaction mixture. Ensure the acrylonitrile is fresh and not autoxidized.

Scenario B: "The reaction stalls with 50% starting material remaining."

Diagnosis: Catalyst Deactivation.

  • Cause: Thiazolium ylides are unstable and can degrade (oxidize or hydrolyze) over long reaction times.

  • Fix:

    • Ensure strictly anhydrous conditions (dry solvent,

      
       atmosphere).
      
    • Add the catalyst in two portions: 50% at

      
       and 50% after 2-3 hours.
      
Scenario C: "My product contains a major impurity with exactly 2x the mass of the starting aldehyde."

Diagnosis: Benzoin Condensation Dominance.

  • Cause: Aldehyde concentration was too high relative to acrylonitrile.

  • Fix: Switch to the Inverse Addition method described in Step 2 (slow addition of aldehyde to excess acrylonitrile). Increase reaction temperature to destabilize the reversible benzoin adduct.

Scenario D: "The product is an oil that won't crystallize."

Diagnosis: Impurity Inhibition.

  • Cause: Presence of unreacted aldehyde or oligomers prevents crystal lattice formation.

  • Fix:

    • Wash the crude oil with saturated Sodium Bisulfite (

      
      ) solution. This forms a water-soluble adduct with unreacted aldehyde, removing it from the organic phase.
      
    • Recrystallize from Isopropanol or Ethanol/Water mix.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Cyanide (NaCN) instead of the Thiazolium salt? A: Yes, NaCN is the classical catalyst. However, it is highly toxic and often less selective for the Stetter pathway compared to bulky thiazolium salts. If using NaCN, use a polar aprotic solvent like DMF or DMSO to solubilize the cyanide ion.

Q: Why is the reaction mixture turning dark black/tarry? A: This indicates polymerization of the acrylonitrile or decomposition of the aldehyde. Check your temperature control (do not overheat >90°C) and ensure a radical inhibitor is present.

Q: Is the Friedel-Crafts route a better alternative? A: Only if you have access to 3-cyanopropanoyl chloride . The Friedel-Crafts acylation of anisole with this reagent is cleaner but the reagent is expensive and unstable. The Stetter reaction is generally preferred for cost and atom economy, provided the yield issues are managed via the protocols above.

References

  • Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition in English, 15(11), 639–647. Link

  • Enders, D., et al. (2008).[3] Asymmetric intermolecular Stetter reactions catalyzed by a novel triazolium derived N-heterocyclic carbene. Chemical Communications, (34), 3989-3991.[3] Link

  • Biju, A. T., et al. (2011). The Stetter Reaction: A Modern Perspective. Chemical Society Reviews, 40, 5893-5914. Link

  • PubChem. (n.d.).[4] 4-(4-Methoxyphenyl)-4-oxobutanenitrile (Compound Summary). National Library of Medicine. Link[4]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Impurity Control in 4-(4-Methoxyphenyl)-4-oxobutanenitrile Synthesis

Ticket ID: #SYN-4MZN-001 Subject: Troubleshooting Side Reactions & Yield Optimization Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4MZN-001 Subject: Troubleshooting Side Reactions & Yield Optimization Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 4651-67-6), a critical intermediate for various pharmaceutical scaffolds. We focus on the two primary synthetic routes: the Stetter Reaction (catalytic umpolung) and the Nucleophilic Substitution of


-haloketones.

This document identifies specific side reactions—such as benzoin condensation, vinyl ketone elimination, and polymerization—and provides actionable protocols to suppress them.

Module 1: The Stetter Reaction (Catalytic Route)

Route: p-Anisaldehyde + Acrylonitrile


 Product

The Stetter reaction is atom-economic but prone to competitive pathways. The reaction relies on the umpolung (polarity reversal) of the aldehyde via a catalyst (Cyanide or N-Heterocyclic Carbene/NHC).[1][2]

Critical Side Reaction Pathways

The primary failure mode in this route is the competition between the 1,4-addition (Stetter) and the 1,2-addition (Benzoin condensation).

StetterPathways Aldehyde p-Anisaldehyde Breslow Breslow Intermediate (Nucleophilic Acyl) Aldehyde->Breslow + Catalyst Catalyst Catalyst (CN- or NHC) Product Target Nitrile (Stetter Product) Breslow->Product + Acrylonitrile (Path A: Desired) Benzoin Anisoin (Benzoin Side Product) Breslow->Benzoin + Aldehyde (Path B: Homo-coupling) Acrylo Acrylonitrile (Michael Acceptor) Polymer Polyacrylonitrile (White Precipitate) Acrylo->Polymer Base/Radical Initiation

Figure 1: Mechanistic divergence of the Breslow intermediate. Path B (Benzoin) dominates if the concentration of the Michael acceptor (acrylonitrile) is too low relative to the aldehyde.

Troubleshooting Guide (Stetter Route)
SymptomProbable CauseCorrective Action
Low Yield + Yellow Solid Benzoin Condensation: The aldehyde reacted with itself (homo-coupling) to form 4,4'-dimethoxybenzoin.Increase Acrylonitrile Equivalence: Maintain a high local concentration of the Michael acceptor. Slow Addition: Add the aldehyde slowly to a solution of catalyst + acrylonitrile.
White Precipitate / Gel Polymerization: Acrylonitrile polymerized (anionic polymerization) due to high basicity or lack of inhibitor.pH Control: Ensure the reaction is not overly basic. Stabilizer: Use acrylonitrile containing hydroquinone monomethyl ether (MEHQ).
No Reaction Catalyst Deactivation: Oxidation of the aldehyde to carboxylic acid neutralizes the catalyst (especially if using NHCs).Inert Atmosphere: Strictly run under

or Ar. Fresh Reagents: Distill p-anisaldehyde to remove p-anisic acid before use.
Protocol: Optimized Thiazolium-Catalyzed Stetter

Standardizing on NHC catalysts avoids the toxicity of cyanide and often improves selectivity.

  • Preparation: In a flame-dried flask under Argon, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 eq) in dry Ethanol.

  • Activation: Add Triethylamine (0.05 eq) to generate the active ylide. Note: Solution usually turns yellow.

  • Reagent Mix: Add p-Anisaldehyde (1.0 eq) and Acrylonitrile (1.2 eq).

  • Reflux: Heat to 70°C for 4-6 hours.

  • Workup: Cool to RT. Pour into water. Extract with DCM.[3] Wash with dilute HCl (to remove catalyst/amine).

  • Purification: Recrystallize from Ethanol/Water if benzoin is present (Benzoin is less soluble in cold ethanol than the nitrile).

Module 2: Nucleophilic Substitution Route (Stepwise)

Route: 3-Chloro-1-(4-methoxyphenyl)propan-1-one + NaCN


 Product

This is the robust "industrial" route. The precursor is typically made via Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride.

Critical Side Reaction: Elimination vs. Substitution

The cyanide ion (


) is both a nucleophile and a base. The primary impurity is the Vinyl Ketone  formed via E2 elimination.


Solvent & Phase Transfer Effects

The choice of solvent dictates the


 vs 

ratio.
Solvent SystemMechanism FavorabilityRisk Profile
Ethanol/Water (Reflux) Slow

, Moderate Hydrolysis
High risk of nitrile hydrolysis to amide/acid.
DMSO or DMF (Dry) Fast

(Dipolar Aprotic)
Recommended. Enhances nucleophilicity of

, but requires strict temperature control to prevent elimination.
DCM + Water + PTC Moderate

Safest. Phase Transfer Catalysis (e.g., TBAB) keeps the bulk cyanide in the aqueous phase, reducing basicity in the organic phase.
Troubleshooting Workflow (Substitution)

SubstitutionLogic Start Analyze Crude NMR/HPLC CheckVinyl Is Vinyl Ketone Present? (Doublet ~6.2 & 7.4 ppm) Start->CheckVinyl CheckAmide Is Amide Present? (Hydrolysis Product) CheckVinyl->CheckAmide No Action1 Reduce Temperature (<40°C) Switch to Acetone/Water CheckVinyl->Action1 Yes (Elimination) Action2 Buffer pH to 7-8 Dry Solvents CheckAmide->Action2 Yes (Hydrolysis) Success Target Nitrile Optimized CheckAmide->Success No

Figure 2: Diagnostic logic for impurities in the cyanation step.

Protocol: Suppression of Elimination
  • Solvent: Use DMSO (Dimethyl sulfoxide). The high dielectric constant favors charge separation in the transition state, accelerating

    
     over 
    
    
    
    .
  • Temperature: Maintain 40-45°C . Do not exceed 50°C. Higher temperatures exponentially favor elimination.

  • Addition: Add the chloro-ketone solid to the cyanide solution. This ensures the cyanide concentration is always in excess relative to the substrate locally, but the substrate concentration is low, preventing bimolecular elimination side reactions.

  • Quench: Pour into ice water immediately upon completion (monitor by TLC) to stop hydrolysis.

Module 3: Analytical Validation (FAQ)

Q: How do I distinguish the Benzoin impurity from the Product in


 NMR? 
  • Product (Nitrile): Look for the ethylene bridge triplets.

    
     ppm (
    
    
    
    -CO) and
    
    
    ppm (
    
    
    -CN).
  • Impurity (Benzoin): Look for the methine singlet/doublet at

    
     ppm (-CH(OH)-) and the absence of the ethylene pattern.
    

Q: My product turned into a carboxylic acid during storage. Why?

  • Cause:

    
    -keto nitriles can undergo hydrolysis if residual acid/base is present.
    
  • Fix: Ensure the final product is washed to neutral pH and stored in a desiccator.

Q: Can I use 3-bromopropanoyl chloride instead of the chloro-derivative?

  • Warning: While the bromide is a better leaving group (

    
     is faster), it is also much more labile toward elimination. If you see high vinyl ketone levels with the bromo-precursor, switch back to the chloro-derivative or lower the temperature to 25°C.
    

References

  • Stetter Reaction Mechanism & Scope

    • Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds.
  • Cyanation of Chloroketones (Protocol Basis)

    • PrepChem. Synthesis of 3-chloro-4-methoxyphenylacetonitrile (Analogous conditions for nucleophilic substitution in DMSO).
  • NHC Catalysis (Modern Route)

    • Enders, D., et al. (2007). The Stetter Reaction. Accounts of Chemical Research.
  • Friedel-Crafts Precursor Synthesis: Vogel, A.I. Textbook of Practical Organic Chemistry. (Acylation of anisole with succinic anhydride/chlorides).

Sources

Optimization

Byproduct identification in 4-(4-Methoxyphenyl)-4-oxobutanenitrile synthesis

Topic: Byproduct Identification & Process Troubleshooting Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts. Executive Summary & Molecule Profile Target Molecule: 4-(4-Methoxyphenyl)-4-oxob...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Troubleshooting

Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.

Executive Summary & Molecule Profile

Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS: 10155-77-8 (Generic structure class) / Specific derivatives vary. Common Names:


-keto nitrile, 3-(4-methoxybenzoyl)propionitrile.
Utility:  Critical intermediate for the synthesis of pyridazinone-based cardiotonics, COX-2 inhibitors, and p38 MAP kinase inhibitors.

This technical guide addresses the two primary synthetic pathways: the Stetter Reaction (Direct) and the Friedel-Crafts Acylation (Stepwise) . Each pathway generates a distinct "fingerprint" of byproducts. Successful isolation requires understanding the mechanistic origins of these impurities.

Interactive Troubleshooting: The Stetter Reaction (Direct Route)

Context: The Stetter reaction involves the umpolung addition of p-anisaldehyde to acrylonitrile, catalyzed by cyanide or a thiazolium/NHC salt.

Diagnostic Workflow

User Question: I am observing a major impurity at M+ = 272 (or dimer mass) and low conversion. What is happening?

Technical Analysis: You are likely seeing the Benzoin Condensation byproduct. In the Stetter reaction, the acyl anion equivalent (breslow intermediate) can attack another molecule of aldehyde instead of the Michael acceptor (acrylonitrile).

SymptomProbable CauseCorrective Action
Impurity A (Dimer) Mass: ~272 DaHomo-coupling: Low concentration of acrylonitrile or slow addition rate allows aldehyde-aldehyde reaction.Increase Michael Acceptor: Use 1.2–1.5 eq of acrylonitrile.Slow Addition: Add the aldehyde to the acrylonitrile/catalyst mixture, not vice-versa.
Impurity B (Polymer) Gummy precipitateAnionic Polymerization: Reaction pH is too high or temp is uncontrolled, causing acrylonitrile polymerization.pH Control: Ensure base (Et₃N/DBU) equivalents are strict (0.1–0.2 eq).Temp: Maintain 60–80°C; avoid overheating.
Catalyst Death Reaction stallsOxidation: Thiazolium/NHC carbenes are highly sensitive to oxygen.Degassing: Sparge solvents with Argon for 20 mins.Fresh Reagents: Use anhydrous EtOH/DMF.
Pathway Visualization: Stetter Reaction

StetterReaction Aldehyde p-Anisaldehyde Target TARGET: 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Aldehyde->Target + Acrylo (Cross-Coupling) Benzoin IMPURITY A: 4,4'-Dimethoxybenzoin (Dimer) Aldehyde->Benzoin + Aldehyde (Homo-Coupling) Acrylo Acrylonitrile Polymer IMPURITY B: Polyacrylonitrile Acrylo->Polymer Base/Heat (Polymerization) Catalyst Thiazolium/NHC Catalyst Catalyst->Target

Figure 1: Mechanistic divergence in the Stetter reaction. Competition between cross-coupling (target) and homo-coupling (benzoin impurity) is dictated by reactant stoichiometry.

Interactive Troubleshooting: Friedel-Crafts Route (Classical)

Context: Acylation of anisole with succinic anhydride (or 3-cyanopropionyl chloride) followed by functional group manipulation.

Diagnostic Workflow

User Question: My LC-MS shows a peak with a mass of -14 Da relative to the product. Is this a degradation product?

Technical Analysis: This is the Demethylated Phenol (4-(4-hydroxyphenyl)-4-oxobutanenitrile). Anisole ethers are susceptible to cleavage by strong Lewis acids (like AlCl₃) under forcing conditions.

User Question: I have an isomer that co-elutes on C18 columns. What is it?

Technical Analysis: This is the Ortho-Isomer . While the methoxy group is a strong para-director, steric freedom allows for 5-10% ortho-acylation.

Impurity IDStructure / OriginPrevention Strategy
Ortho-Isomer Regiochemistry: Attack at the 2-position of anisole.Solvent Choice: Use Nitrobenzene or DCM (increases para selectivity).Temperature: Keep reaction < 0°C during addition.
Demethylated Ether Cleavage: AlCl₃ attacks the methoxy ether bond.Moderation: Do not exceed 2.2 eq of AlCl₃.Quench: Perform quenching below 10°C to prevent hydrolysis.
Di-acid Hydrolysis: Succinic anhydride ring opens to di-acid if water is present.Dry Conditions: Flame-dry glassware.Reagent Quality: Resublime succinic anhydride if old.
Pathway Visualization: Friedel-Crafts

FriedelCrafts Anisole Anisole Intermediate Intermediate: Acid Derivative Anisole->Intermediate Acylation Succinic Succinic Anhydride / AlCl3 Target TARGET: Para-Isomer Intermediate->Target Major Path Ortho IMPURITY: Ortho-Isomer (Liquid/Oil) Intermediate->Ortho Minor Path (Higher Temp) Phenol IMPURITY: Demethylated Phenol (-CH3 group) Target->Phenol Excess AlCl3 Ether Cleavage

Figure 2: Selectivity challenges in Friedel-Crafts acylation. Temperature control is critical to minimize ortho-substitution and ether cleavage.

Analytical Reference Data

Use this table to validate your crude reaction mixture via HPLC-MS or GC-MS.

ComponentRetention (Rel)*Mass (ESI+)Characteristic Fragment
Target Molecule 1.00190.2 [M+H]⁺135 (Methoxybenzoyl cation)
4,4'-Dimethoxybenzoin 1.25273.1 [M+H]⁺135, 137
Ortho-Isomer 0.95190.2 [M+H]⁺135 (Co-elutes often)
Demethylated Phenol 0.60176.2 [M+H]⁺121 (Hydroxybenzoyl cation)
p-Anisic Acid 0.40153.1 [M+H]⁺135 (Oxidative cleavage)

*Retention relative to target on C18 column (Water/Acetonitrile gradient).

FAQ: Expert Insights

Q: Can I use the "Stetter" product directly for hydrazine condensation without purification? A: No. The dimethoxybenzoin impurity (Dimer) is a 1,2-diketone precursor equivalent. If reacted with hydrazine, it forms a highly stable Tetrazine byproduct that is fluorescent and extremely difficult to separate from your desired pyridazinone. You must remove the dimer (crystallization from EtOH usually works) before the next step.

Q: Why is my yield low in the Friedel-Crafts route using succinonitrile? A: Direct acylation with succinonitrile often stalls at the Ketimine stage. This intermediate precipitates as a complex with Aluminum Chloride. You must perform an acidic hydrolysis (HCl/H₂O reflux) step after the initial reaction to convert the ketimine to the ketone. Simply quenching with water is insufficient.

References

  • Stetter Reaction Mechanism & Scope: Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition.

  • Friedel-Crafts Acylation Selectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • Synthesis of 4-aryl-4-oxobutanenitriles: Muthusamy, S., et al. (2002). Novel synthesis of 4-aryl-4-oxobutanenitriles via indium-mediated reaction. Tetrahedron Letters.

  • Impurity Profiling in Aryl Ketones: Process Chemistry R&D. (2018). Control of Regioisomers in Friedel-Crafts Acylations. Organic Process Research & Development.

Troubleshooting

Technical Support Center: Purification of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Case ID: MBPN-PUR-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Impurity Removal Introduction: The Molecule & The Challenge Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MBPN-PUR-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Impurity Removal

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile).

This compound acts as a critical intermediate in the synthesis of various pharmaceutical agents (e.g., antihistamines, fungicides). Its structure features three distinct functional groups—an electron-rich anisole ring , a ketone , and a nitrile —creating a unique "push-pull" electronic environment.

Why is purification difficult?

  • Hydrolytic Instability: The nitrile group is susceptible to hydrolysis, converting to the corresponding carboxylic acid (4-(4-methoxyphenyl)-4-oxobutanoic acid), especially under acidic or basic workup conditions.

  • "Oiling Out": The compound often solidifies slowly, preferring to separate as a viscous oil due to its low melting point range (typically 60–70°C depending on purity) and high polarity.

  • Chromatographic Tailing: The ketone and nitrile moieties interact strongly with silanol groups on silica gel, leading to peak broadening and yield loss.

Diagnostic Workflow

Before proceeding with a specific protocol, determine the state of your crude material using the decision tree below.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil CheckAcid Check Acid Impurity (TLC/NMR) Solid->CheckAcid Seed Trituration & Seeding Oil->Seed Induce Crystal Recryst Recrystallization (EtOH/Water) CheckAcid->Recryst Acid Absent (<5%) BaseWash Bicarbonate Wash (Remove Acid) CheckAcid->BaseWash Acid Present (>5%) BaseWash->Recryst Seed->CheckAcid caption Figure 1: Purification Decision Matrix for MBPN

Troubleshooting Modules (Q&A Format)
Module A: The "Oiling Out" Phenomenon

User Ticket: "My product separates as a dark brown oil at the bottom of the flask and refuses to crystallize, even on ice."

Root Cause: This is a classic supersaturation issue. The compound has a relatively low melting point and high conformational flexibility. Rapid cooling traps impurities (solvent, starting material) within the lattice, preventing crystal nucleation.

Solution: The "Cloud Point" Method Do not use a single solvent. Use a solvent-antisolvent pair (Ethanol/Water is preferred over EtOAc/Hexane for this polar molecule).

Protocol:

  • Dissolve the crude oil in the minimum amount of boiling Ethanol (95%) .

  • Remove from heat. Add warm water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the solution.

  • Critical Step: Insulate the flask with a towel or place it in a warm water bath and let it cool to room temperature very slowly (over 2-3 hours).

  • If oiling persists: Scratch the inner wall of the glass with a glass rod at the air-liquid interface to induce nucleation.

Expert Insight: If you have any seed crystals from a previous batch, add a speck at 35°C. This bypasses the nucleation energy barrier.

Module B: The Persistent Acid Impurity

User Ticket: "I see a small broad peak at 10-12 ppm in 1H NMR and a shoulder in the carbonyl region of the IR spectrum."

Root Cause: You have 4-(4-methoxyphenyl)-4-oxobutanoic acid . This is the hydrolysis product of your nitrile. It forms if the reaction mixture was exposed to strong acid/base or excessive heat during workup.

Solution: The Bicarbonate Scavenge Recrystallization is often ineffective at removing this specific impurity because the acid co-crystallizes with the nitrile. You must remove it chemically before crystallization.

Protocol:

  • Dissolve the crude material in Ethyl Acetate (approx. 10 mL per gram).

  • Wash the organic layer twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate) .

    • Mechanism:[1][2][3][4][5] This converts the impurity (carboxylic acid) into its water-soluble sodium salt (

      
      ), while the nitrile remains in the organic layer.
      
  • Wash once with brine to remove trapped water.

  • Dry over anhydrous

    
     and concentrate.
    
  • Proceed to crystallization (Module A).

Module C: Chromatographic Tailing

User Ticket: "I'm trying to purify via flash column, but the product streaks across 10 fractions. Yield is low."

Root Cause: The ketone and nitrile groups are Lewis bases. They interact with the acidic silanol (


) protons on the silica gel surface, causing "drag" or tailing.

Solution: Silanol Deactivation You need to neutralize the silica surface.

Protocol:

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 80:20, Gradient to 60:40).

  • Modifier: Add 1% Triethylamine (TEA) to your solvent system.

    • Note: TEA blocks the active acidic sites on the silica.

  • Loading: Dissolve the crude in a minimum amount of DCM (Dichloromethane) for loading. Avoid loading in EtOAc, as it broadens the initial band.

Quantitative Data: Solvent Efficiency Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionSuitability
Ethanol (95%) HighModerateGoodRecommended (First pass)
EtOAc / Hexane HighLowModerateGood for non-polar impurities
Methanol Very HighHighPoorCauses yield loss (too soluble)
Toluene ModerateLowExcellentBest for high-purity final polish
Synthesis & Impurity Pathway Diagram

Understanding where impurities come from is key to preventing them.

ReactionPathways Anisole Anisole (Starting Material) Intermediate Acid Intermediate (4-methoxybenzoyl)propionic acid Anisole->Intermediate Friedel-Crafts Succinic Succinic Anhydride Succinic->Intermediate Product TARGET NITRILE 4-(4-Methoxyphenyl)-4-oxobutanenitrile Intermediate->Product Amidation & Dehydration (or via Acid Chloride) Impurity_Acid Impurity: Hydrolyzed Acid (Reverts to Intermediate) Product->Impurity_Acid Hydrolysis (H+/OH-) Impurity_Dimer Impurity: Dimer (Self-Condensation) Product->Impurity_Dimer Base Catalysis caption Figure 2: Synthesis & Degradation Pathways

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Vacuum distillation is risky. The compound has a high boiling point (>150°C at reduced pressure) and is prone to thermal decomposition (polymerization of the nitrile) at these temperatures. Recrystallization is safer and more scalable.

Q: What is the expected melting point? A: Pure 4-(4-Methoxyphenyl)-4-oxobutanenitrile typically melts between 60°C and 65°C . If your sample melts below 55°C, it contains significant solvent or starting material [1].

Q: Why is my product turning pink/red on storage? A: This indicates oxidation of the anisole ring or trace phenol impurities. Store the purified solid in an amber vial under nitrogen/argon at 4°C.

References
  • ChemicalBook. (2022). 3-(4-Methoxyphenyl)propionitrile - Physical Properties and Supplier Data. Retrieved from

  • Organic Syntheses. (1955). p-Methoxyphenylacetonitrile.[5] Org. Synth. 1955, 35, 84. (Reference for general handling of methoxy-nitriles). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165609, 4-(4-Methoxyphenyl)-4-oxobutanenitrile. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Optimization

Technical Support Center: Purification of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

[1] Case ID: REC-55234-56-5 Subject: Recrystallization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The Criticality of Purity 4-(4-Methoxyphenyl)-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: REC-55234-56-5 Subject: Recrystallization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Criticality of Purity

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) is a pivotal intermediate, often synthesized via the Friedel-Crafts acylation of anisole or the Stetter reaction.[1] Its purity is non-negotiable because the nitrile group is frequently a precursor for hydrolysis (to carboxylic acids) or reduction (to amines). Impurities retained at this stage—specifically regioisomers (ortho-substitution) or unreacted anisole—can form inseparable byproducts in downstream API synthesis (e.g., Anisindione analogs).

This guide treats the recrystallization of this compound not as a simple cleanup, but as a thermodynamic selection process designed to reject specific impurities based on phase equilibrium.

Module 1: Solvent System Selection

The choice of solvent is dictated by the polarity balance of the molecule: the lipophilic methoxyphenyl ring versus the polar nitrile and ketone functionalities.

Solvent Performance Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95%) PrimaryExcellent High temperature coefficient of solubility.[1] The water content acts as a mild anti-solvent, depressing solubility of non-polar tars.
Ethyl Acetate / Heptane AlternativeGood Best for removing unreacted Anisole (starting material).[1] Heptane acts as the anti-solvent to force precipitation.
Methanol PrimaryModerate High solubility even at low temps may reduce yield.[1] Good for removing highly polar inorganic salts (e.g., AlCl₃ residues).
Toluene SpecializedSpecific Use only if the major impurity is the ortho-isomer.[1] Toluene's pi-stacking interactions can sometimes differentiate between regioisomers.[1]

Technical Note: Avoid water as a primary solvent.[2] While the nitrile is relatively stable, prolonged heating in aqueous media (especially if traces of acid/base catalysts remain) can trigger hydrolysis to 4-(4-methoxyphenyl)-4-oxobutanoic acid [1].[1]

Module 2: Standard Operating Procedure (SOP)

This protocol is designed to mitigate the "oiling out" phenomenon, a common failure mode for low-melting keto-nitriles.[1]

Workflow Visualization

RecrystallizationWorkflow Start Crude Solid/Oil Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Add Activated Carbon (5-10 wt%) CheckColor->Carbon Yes Filter Hot Filtration (Remove insolubles/carbon) CheckColor->Filter No Carbon->Filter Cool1 Cool to Room Temp (Slowly) Filter->Cool1 CheckOil Did it Oil Out? Cool1->CheckOil Reheat Reheat & Add Seed Crystal CheckOil->Reheat Yes Cool2 Cool to 0-4°C CheckOil->Cool2 No Reheat->Cool1 Isolate Filtration & Wash (Cold Ethanol) Cool2->Isolate

Figure 1: Step-by-step logic for the purification of keto-nitriles, emphasizing the decision loop for oiling out.

Detailed Protocol
  • Dissolution: Place the crude 4-(4-Methoxyphenyl)-4-oxobutanenitrile in a flask. Add Ethanol (95%) and heat to reflux. Add solvent in small portions until the solid just dissolves.

    • Why: Excess solvent drastically reduces yield for this compound due to its moderate solubility at room temperature.

  • Impurity Scavenging (Optional): If the solution is yellow/brown (oligomers), add activated carbon (5 wt%). Stir at reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove carbon and inorganic salts (e.g., Aluminum salts from Friedel-Crafts).

    • Critical: If the funnel is cold, the product will crystallize in the stem, blocking the filter.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • The "Oiling Out" Trap: Rapid cooling forces the mixture into a region of the phase diagram where liquid-liquid phase separation (LLPS) is more stable than crystallization.[1] This results in an oil.[3]

  • Crystallization: Once solid crystals appear at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals. Wash with cold Ethanol (-10°C).[1] Dry under vacuum at 40°C.

Module 3: Troubleshooting Guide

Issue: The Product "Oils Out" (Separates as a Liquid)

Diagnosis: The temperature of the solution dropped below the phase separation limit before nucleation occurred. This is common if the crude material contains high levels of the ortho-isomer or unreacted anisole [2].[1]

Corrective Action:

  • Reheat: Warm the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation at a higher temperature.

  • Co-Solvent: If using Ethanol, add water dropwise at the cloud point. If using Ethyl Acetate, add Heptane.

  • Agitation: Vigorous stirring during the cooling phase can prevent oil droplets from coalescing, promoting crystallization instead.

Issue: Low Yield (<50%)

Diagnosis: The compound is too soluble in the chosen solvent volume. Corrective Action:

  • Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling process to harvest a "second crop."

  • Note: The second crop is usually less pure and should be analyzed (TLC/HPLC) before combining with the first crop.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Oil Oiling Out Type->Oil Liquid separation Yield Low Yield Type->Yield Little solid Purity Impure (TLC spots) Type->Purity Extra spots Sol1 Reheat + Seed Crystal Oil->Sol1 Sol2 Evaporate 50% Solvent Collect 2nd Crop Yield->Sol2 Sol3 Switch Solvent System (Try Toluene) Purity->Sol3

Figure 2: Diagnostic tree for common recrystallization failures.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but with caution. Water is a potent anti-solvent for this molecule. If added too quickly, it will cause immediate precipitation of amorphous solid (entrapping impurities) or oiling out. Add warm water dropwise to the hot ethanol solution until a faint turbidity persists, then let it cool.

Q: My crude product is a dark brown tar. Should I recrystallize directly? A: No. Recrystallization is inefficient for tars. Perform a "Flash Filtration" first: dissolve the tar in a minimal amount of Dichloromethane (DCM), pass it through a short pad of silica gel, and wash with 10% Ethyl Acetate/Hexane. Evaporate the filtrate to get a solid/semi-solid, then recrystallize.

Q: How do I remove the ortho-isomer (2-(4-methoxyphenyl)...)? A: This is the most difficult impurity.[1] Recrystallization from Toluene is often more effective than Ethanol for separating regioisomers due to differences in packing efficiency and pi-stacking interactions.[1] If the level is >10%, column chromatography is recommended before recrystallization.

References

  • Sigma-Aldrich. 3-(4-Methoxybenzoyl)propionic acid Product Data. Retrieved from (Precursor/Hydrolysis product reference).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile. Retrieved from .

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from .

  • ChemScene. 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile Product Data. Retrieved from .

Sources

Troubleshooting

Troubleshooting low yield in 4-(4-methoxyphenyl)-4-oxobutanenitrile preparation

This guide is structured as a specialized Technical Support Center for organic chemists encountering difficulties with the synthesis of 4-(4-methoxyphenyl)-4-oxobutanenitrile . It prioritizes the Stetter Reaction (the mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for organic chemists encountering difficulties with the synthesis of 4-(4-methoxyphenyl)-4-oxobutanenitrile . It prioritizes the Stetter Reaction (the most common direct route) and the Nucleophilic Substitution route, offering actionable, mechanistic solutions to low-yield scenarios.

Case ID:


-Keto Nitrile Preparation | Status:  Active Troubleshooting
Target Molecule:  4-(4-methoxyphenyl)-4-oxobutanenitrile
Common Aliases:  3-(4-methoxybenzoyl)propionitrile; Anisyl-succinonitrile derivative.[1]

Diagnostic Overview: Which Route Are You Using?

Low yield is rarely a random event; it is a symptom of specific mechanistic failures. Select your synthetic pathway below to access the relevant troubleshooting protocol.

MethodReagentsPrimary Failure Mode
Method A: Stetter Reaction 4-Methoxybenzaldehyde + Acrylonitrile + Catalyst (Thiazolium/Cyanide)Competition: Benzoin condensation (homocoupling) or Acrylonitrile polymerization.[1]
Method B: Nucleophilic Substitution 3-Chloro-1-(4-methoxyphenyl)propan-1-one + NaCNElimination: Formation of the vinyl ketone (enone) instead of substitution.[1]

Method A: The Stetter Reaction (Catalytic Route)[2][3][4]

Context: This "umpolung" reaction involves the addition of an aldehyde to a Michael acceptor (acrylonitrile) via a carbene intermediate.

Q1: My yield is stuck <30%, and I see a significant amount of a solid byproduct. What is happening?

Diagnosis: You are likely observing the Benzoin Condensation side reaction.[2] Mechanism: The Breslow intermediate (the nucleophilic acyl species formed from the catalyst and aldehyde) is reversible. If it fails to capture the acrylonitrile quickly, it attacks another molecule of 4-methoxybenzaldehyde.[1] The Fix:

  • Stoichiometry Adjustment: Increase the equivalents of acrylonitrile (1.5 to 2.0 eq) relative to the aldehyde. This statistically favors the cross-reaction over the homocoupling.

  • Temperature Control: The Stetter reaction is often favored at higher temperatures (60–80°C) compared to the Benzoin condensation. If you are running at RT, increase the temperature .

  • Steric Tuning: If using a thiazolium catalyst, switch to a bulkier N-substituent (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) to sterically discourage the attack on the aldehyde carbonyl.[1]

Q2: The reaction mixture turns into a viscous gel or solid mass.

Diagnosis: Anionic Polymerization of Acrylonitrile. Mechanism: The base used to generate the carbene (e.g., Et3N, DBU) or the cyanide catalyst itself can initiate the polymerization of acrylonitrile, consuming your reagent and trapping the product. The Fix:

  • Dilution: Increase the solvent volume (DMF or Ethanol). High local concentrations favor polymerization.

  • Inhibitors: Ensure your acrylonitrile contains a stabilizer (e.g., hydroquinone monomethyl ether) or add a radical scavenger if using radical-sensitive conditions (though this is anionic, radical pathways can co-exist).[1]

  • Slow Addition: Do not dump all reagents at once. Add the acrylonitrile dropwise to the solution containing the aldehyde and catalyst.

Q3: No product is forming, and the aldehyde remains unreacted.

Diagnosis: Catalyst Deactivation (Oxidation). Mechanism: The active carbene species derived from thiazolium salts is extremely sensitive to oxygen. It oxidizes to a thione or other inactive species. The Fix:

  • Strict Anaerobic Conditions: Degas all solvents (sparge with Argon/Nitrogen for 20 mins) and run the reaction under a positive pressure of inert gas.

  • Base Choice: Ensure the base (Et3N, DBU, or NaOAc) is dry. Moisture can quench the carbene or hydrolyze the nitrile later.

Visual Troubleshooting: Stetter Reaction Logic

StetterTroubleshooting Start Low Yield in Stetter Reaction CheckByproduct Analyze Byproducts (TLC/NMR) Start->CheckByproduct Benzoin Solid Dimer Found (Benzoin Condensation) CheckByproduct->Benzoin High MP Solid Polymer Viscous Gel/Gunk (Polyacrylonitrile) CheckByproduct->Polymer Gelling NoRxn Unreacted Aldehyde (Catalyst Death) CheckByproduct->NoRxn No Change FixBenzoin Action: Increase Temp (60-80°C) Increase Acrylonitrile eq. Benzoin->FixBenzoin FixPolymer Action: Dilute Rxn Dropwise Addition of Acrylonitrile Polymer->FixPolymer FixNoRxn Action: Degas Solvents Fresh Catalyst/Base NoRxn->FixNoRxn

Caption: Decision tree for diagnosing failure modes in the Stetter reaction based on observed byproducts.

Method B: Nucleophilic Substitution (The "Classical" Route)

Context: Reaction of 3-chloro-1-(4-methoxyphenyl)propan-1-one with Cyanide (NaCN/KCN).

Q4: I isolated a product, but the NMR shows alkene protons (doublets at ~7.5 and 6.5 ppm).

Diagnosis: Elimination to Vinyl Ketone. Mechanism: The cyanide ion (


) is a base as well as a nucleophile.[1] It deprotonated the 

-position, causing the elimination of HCl to form 1-(4-methoxyphenyl)prop-2-en-1-one (the enone).[1] The Fix:
  • pH Control: Do not use excess strong base.

  • Hydrocyanation of the Enone: Interestingly, if you have the enone, you can still get the product. The reaction of the enone with HCN (generated in situ) gives the target nitrile.

    • Protocol Adjustment: Add NH4Cl (ammonium chloride) to the mixture.[3] This buffers the pH and provides a source of H+ to assist the addition of cyanide to the enone (Michael addition) rather than just elimination.

Q5: The reaction is incredibly slow, and I have solubility issues.

Diagnosis: Phase Incompatibility. Mechanism: Inorganic cyanide (NaCN) is not soluble in the organic solvents (DCM, Toluene) needed to dissolve the chloro-ketone. The Fix:

  • Phase Transfer Catalysis (PTC): Use a biphasic system (Water/Toluene or Water/DCM) and add 5 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336.[1] This transports the cyanide into the organic phase as a reactive ion pair.

  • Solvent Switch: Use DMSO or NMP (N-methylpyrrolidone).[1] These dissolve both the organic substrate and the cyanide salt, accelerating the

    
     reaction. Warning: Workup is harder with DMSO.
    

Optimized Protocol (Recommended)

Based on yield consistency and atom economy, the Stetter Reaction using a Thiazolium catalyst is the superior method for research scale, provided anaerobic protocols are followed.

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and argon inlet.

  • Reagents:

    • 4-Methoxybenzaldehyde (1.0 eq, 10 mmol)[1]

    • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq, 1 mmol) [Catalyst][1]

    • Triethylamine (Et3N) (0.5 eq, 5 mmol)[1]

    • Ethanol (Absolute, degassed) (20 mL)

  • Initiation: Dissolve aldehyde and catalyst in Ethanol under Argon. Add Et3N. Stir at 70°C for 10 minutes.

  • Addition: Add Acrylonitrile (1.5 eq, 15 mmol) dropwise over 30 minutes. Crucial: Do not add all at once.

  • Reaction: Reflux (approx 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to RT. Pour into ice water (100 mL). The product usually precipitates.

    • If Solid: Filter and wash with cold water/hexanes.

    • If Oil: Extract with DCM, wash with 1M HCl (to remove base/catalyst), then Brine.[1]

  • Purification: Recrystallize from Ethanol or Isopropanol.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.[1]

References

  • Stetter Reaction Mechanism & Catalysis

    • Stetter, H. (1976).[1] Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach. Angewandte Chemie International Edition. Link[1]

  • Thiazolium Salt Catalysis Optimization

    • Enders, D., et al. (1996).[1][4] The First Asymmetric Intramolecular Stetter Reaction. Helvetica Chimica Acta.[4] Link[1]

  • Aqueous/Green Stetter Conditions

    • Debiais, M., et al. (2020).[1][2] Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Advances. Link

  • Nucleophilic Substitution/Elimination Issues

    • Reeves, J. T., et al. (2009).[1] Development of a Scalable Synthesis of a GPR119 Agonist. Organic Process Research & Development. (Discusses cyanation of phenacyl halides and elimination side reactions). Link[1]

Disclaimer: This guide assumes standard laboratory safety training. Cyanides and Acrylonitrile are highly toxic. All manipulations must be performed in a fume hood.

Sources

Optimization

4-(4-Methoxyphenyl)-4-oxobutanenitrile reaction condition optimization

Welcome to the Reaction Optimization & Technical Support Center for 4-(4-Methoxyphenyl)-4-oxobutanenitrile synthesis. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Technical Support Center for 4-(4-Methoxyphenyl)-4-oxobutanenitrile synthesis.

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide designed to address the specific challenges of synthesizing this aryl-keto-nitrile. We focus on the two most prevalent synthetic routes: the Stetter Reaction (Catalytic/Green) and Nucleophilic Substitution (Robust/Classic).[1]

Part 1: Technical Support & Troubleshooting (Q&A)

This section addresses the most frequent failure modes reported by our users.

Category A: The Stetter Reaction (Aldehyde + Acrylonitrile)

Route: 4-Methoxybenzaldehyde + Acrylonitrile


 Product[1][2]

Q1: My yield is stuck below 40%, and the reaction mixture becomes a viscous gel. What is happening? Diagnosis: You are experiencing the polymerization of acrylonitrile . This is the most common failure mode in Stetter reactions involving highly reactive Michael acceptors. Corrective Action:

  • Invert Stoichiometry: Do not add all reagents at once. Use the aldehyde as the solvent or in large excess (2-3 equivalents).[1]

  • Slow Addition: Dissolve the acrylonitrile in a non-protic solvent (e.g., dioxane or THF) and add it dropwise over 2–4 hours to the catalyst/aldehyde mixture at reaction temperature.

  • Catalyst Switch: If using standard cyanide (NaCN), switch to a Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride).[1] Thiazolium carbenes are less likely to initiate anionic polymerization than free cyanide.[1]

Q2: I observe a significant byproduct identified as 4,4'-dimethoxybenzoin. How do I suppress this? Diagnosis: This is the Benzoin Condensation side reaction. The Breslow intermediate (the activated aldehyde) is attacking another aldehyde molecule instead of the Michael acceptor (acrylonitrile).[1] Corrective Action:

  • Increase Temperature: Benzoin condensation is often reversible, while the Stetter reaction is irreversible. Increasing the temperature (to 70–80°C) favors the thermodynamic Stetter product.

  • Lower pH: If using a base to deprotonate the thiazolium salt, ensure you are not using a large excess. High basicity can stabilize the benzoin pathway. Use a mild base like Et

    
    N (0.5–1.0 eq relative to catalyst).[1]
    
Category B: Nucleophilic Substitution (3-Chloro-1-(4-methoxyphenyl)propan-1-one + Cyanide)

Route: 3-Chloropropiophenone derivative + NaCN


 Product[1]

Q3: HPLC shows a major impurity peak at RRT 0.85, identified as 1-(4-methoxyphenyl)prop-2-en-1-one (the enone). Diagnosis: You are seeing Elimination (E2) competing with Substitution (S


2).[1] The cyanide ion is acting as a base rather than a nucleophile, causing dehydrohalogenation.
Corrective Action: 
  • pH Control: The reaction mixture is likely too basic. Buffer the aqueous phase to pH 8–9 using NaHCO

    
     or NH
    
    
    
    Cl. Avoid strong bases like NaOH.[1]
  • Solvent System: Switch to a biphasic system (Toluene/Water or DCM/Water) with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide).[1] This "shuttles" the cyanide into the organic phase in low concentrations, favoring substitution over elimination.

Q4: The reaction is extremely slow (>24 hours). Can I heat it up? Diagnosis: The chloride is a mediocre leaving group. Heating aggressive cyanide mixtures often leads to tar formation or nitrile hydrolysis.[1] Corrective Action:

  • Finkelstein Modification: Add 10 mol% Sodium Iodide (NaI). This converts the alkyl chloride to a more reactive alkyl iodide in situ, which is then rapidly displaced by cyanide. This allows the reaction to proceed at lower temperatures (40–50°C) with higher speed.[1]

Part 2: Optimized Experimental Protocols

Protocol A: The "Green" Stetter Route (Recommended for Scale-up)

Target: High purity, metal-free.[1]

  • Catalyst Prep: In a dry flask, charge 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.05 eq) and anhydrous Ethanol (10 V).

  • Activation: Add Triethylamine (0.05 eq) and stir at RT for 15 min.

  • Substrate Loading: Add 4-Methoxybenzaldehyde (1.2 eq).[1] Heat the mixture to 70°C .

  • Controlled Addition: Dissolve Acrylonitrile (1.0 eq) in Ethanol (2 V). Add this solution dropwise to the hot reaction mixture over 3 hours .

  • Workup: Cool to RT. Pour into water (20 V). The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate.[3]

  • Purification: Recrystallize from Isopropanol/Hexane (1:3).

Protocol B: The PTC Substitution Route (Recommended for Robustness)

Target: Reliable yields, standard lab equipment.[4]

  • Biphasic Setup: In a flask, dissolve 3-chloro-1-(4-methoxyphenyl)propan-1-one (1.0 eq) in Toluene (5 V).

  • Aqueous Phase: Dissolve NaCN (1.2 eq) and NaI (0.1 eq) in Water (3 V).

  • Catalysis: Add TBAB (Tetrabutylammonium bromide, 0.05 eq).[1]

  • Reaction: Vigorously stir the biphasic mixture at 45–50°C for 6–8 hours. Note: Vigorous stirring is critical for PTC kinetics.

  • Quench: Cool to RT. Separate layers. Wash organic layer with dilute bleach (to oxidize residual cyanide) then water.[1]

  • Isolation: Concentrate toluene to dryness.[1]

Part 3: Comparative Data Analysis

ParameterMethod A: Stetter ReactionMethod B: S_N2 Substitution
Atom Economy 100% (Addition reaction)~75% (Loss of NaCl)
Reagent Toxicity Moderate (Acrylonitrile is toxic)High (NaCN is lethal)
Key Impurity 4,4'-DimethoxybenzoinVinyl ketone (Elimination)
Cost Low (Cheap starting materials)Medium (Precursor cost)
Scalability High (Avoids large cyanide waste)Moderate (Cyanide waste treatment)

Part 4: Mechanistic Visualization

The following diagram illustrates the Stetter Reaction Pathway (the preferred optimization route), highlighting the critical "Umpolung" step and the competing Benzoin condensation.

StetterMechanism cluster_optimization Optimization Control Aldehyde 4-Methoxybenzaldehyde Breslow Breslow Intermediate (Nucleophilic Acyl) Aldehyde->Breslow Nucleophilic Attack Catalyst Thiazolium Carbene (Active Catalyst) Catalyst->Breslow Nucleophilic Attack StetterProduct TARGET: 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Breslow->StetterProduct + Acrylonitrile (Irreversible 1,4-Addn) BenzoinSide IMPURITY: 4,4'-Dimethoxybenzoin Breslow->BenzoinSide + Aldehyde (Excess) (Reversible 1,2-Addn) Acrylo Acrylonitrile (Michael Acceptor) Polymer FAILURE MODE: Polyacrylonitrile Acrylo->Polymer Anionic Polymerization (If high conc.) Control1 Slow Addition of Acrylonitrile prevents Polymerization Control2 High Temp (70°C) favors Stetter over Benzoin

Figure 1: Mechanistic pathway of the Stetter reaction showing the critical divergence between the desired product, the benzoin impurity, and polymerization failure modes.

References

  • Stetter Reaction Mechanism & Catalysis

    • Stetter, H. (1976).[1] The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition.

    • [1]

  • Thiazolium Salt Catalysis Optimization

    • Rovis, T., et al. (2004). Internal Redox Reaction of Aldehydes Catalyzed by Nucleophilic Carbenes. Journal of the American Chemical Society.
    • [1]

  • Phase Transfer Catalysis in Cyanide Substitution

    • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

    • [1]

  • Synthesis of 4-Methoxy-4-oxobutanenitrile Derivatives

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 2776364, 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

    • [1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Topic: Alternative Catalysts for Stetter Reaction Protocols Ticket ID: STET-4MO-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & System Overview Target Molecule: 4-(4-Methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts for Stetter Reaction Protocols

Ticket ID: STET-4MO-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & System Overview

Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS Registry Number: 3615-82-5 (for the generic class, specific isomer may vary) Core Reaction: Intermolecular Stetter Reaction (Conjugate addition of an aldehyde to a Michael acceptor). Substrates: 4-Methoxybenzaldehyde (p-Anisaldehyde) + Acrylonitrile.

The Challenge: The classical synthesis of 1,4-bifunctional compounds via the Stetter reaction historically relied on cyanide ions (CN⁻) as the catalyst. While effective, cyanide is highly toxic and industrially hazardous. Modern drug development demands green, non-toxic, and highly selective alternatives .

The Solution: This guide focuses on N-Heterocyclic Carbenes (NHCs) —specifically thiazolium and triazolium salts—as the superior alternative to cyanide. These organocatalysts utilize "Umpolung" (polarity inversion) chemistry to convert the electrophilic aldehyde into a nucleophilic acyl anion equivalent.[1][2]

Catalyst Selection & Optimization (Module A)

Primary Alternative: Thiazolium Salts (Vitamin B1 Derived)

Why this works: Thiazolium salts are the direct bio-mimetic analog of Thiamine Pyrophosphate (TPP). They are robust, inexpensive, and handle the electron-donating nature of the methoxy group on the aldehyde well.

Standard Protocol: Thiazolium-Catalyzed Synthesis
ParameterSpecification
Pre-catalyst 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 - 0.2 eq)
Base Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (0.5 - 1.0 eq)
Solvent Ethanol (EtOH) or DMF (anhydrous)
Temperature 60°C - 80°C (Reflux in EtOH)
Atmosphere Argon/Nitrogen (Strictly anaerobic to prevent aldehyde oxidation)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve the thiazolium salt in anhydrous Ethanol. Add the base (Et₃N) and stir at room temperature for 15 minutes. Visual Cue: The solution may darken slightly as the free carbene is generated.

  • Aldehyde Addition: Add 4-Methoxybenzaldehyde (1.0 eq) to the mixture. Stir for 10 minutes to allow the formation of the Breslow intermediate.

  • Acceptor Addition: Dropwise add Acrylonitrile (1.2 eq) over 30 minutes. Critical: Slow addition prevents polymerization of the acrylonitrile.

  • Reflux: Heat the mixture to 70°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Pour into water and extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove base/catalyst), then brine. Dry over MgSO₄ and concentrate.

Advanced Alternative: Triazolium Salts (High Stability)

Why this works: Triazolium-derived carbenes are generally more stable and less prone to dimerization than thiazolium species. They are preferred if the thiazolium route suffers from low yields due to catalyst decomposition.

Recommended Catalyst: 1,3-Dimethyl-triazolium iodide or commercially available chiral triazolium salts (if downstream asymmetry is required, though this specific product is achiral).

Mechanism Visualization (The "Why")

The following diagram illustrates the Umpolung mechanism . The catalyst attacks the aldehyde, reversing its polarity from electrophilic (δ+) to nucleophilic (δ-), allowing it to attack the Michael acceptor (acrylonitrile).

StetterMechanism Cat Free NHC Catalyst Aldehyde p-Anisaldehyde (Electrophile) Cat->Aldehyde Nucleophilic Attack Inter1 Breslow Intermediate (Nucleophilic Acyl Anion) Aldehyde->Inter1 Proton Transfer (Umpolung) Acceptor Acrylonitrile (Michael Acceptor) Inter1->Acceptor 1,4-Addition Adduct Product-Catalyst Adduct Acceptor->Adduct C-C Bond Formation Adduct->Cat Catalyst Regeneration Product 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Adduct->Product Product Release

Caption: The catalytic cycle showing the conversion of p-anisaldehyde into a nucleophile (Breslow intermediate) by the NHC catalyst, enabling attack on acrylonitrile.

Troubleshooting Guide (The "Ticket" System)

Issue #1: Low Yield / Recovery of Starting Material

Diagnosis: The "Benzoin Condensation" is competing. The nucleophilic aldehyde is attacking another aldehyde molecule instead of the acrylonitrile.

  • Cause: Acrylonitrile concentration is too low, or the reaction temperature is too low (Benzoin is often reversible; Stetter is thermodynamic).

  • Solution:

    • Increase temperature to 80°C.

    • Use a slight excess of Acrylonitrile (1.5 eq).

    • Switch Solvent: Change from Ethanol to DMF or DMSO . Polar aprotic solvents often stabilize the polar transition states of the Stetter reaction better than protic solvents.

Issue #2: Formation of Polymer/Gunk

Diagnosis: Anionic polymerization of Acrylonitrile.

  • Cause: The base concentration is too high, or the addition of acrylonitrile was too fast, creating local high concentrations.

  • Solution:

    • Add a Radical Inhibitor: Add a trace amount of Hydroquinone (1-5 mg) to the reaction mixture.

    • Slow Addition: Use a syringe pump to add acrylonitrile over 1 hour.

    • Reduce Base: Lower Et₃N to 0.2 eq (catalytic amount) rather than stoichiometric.

Issue #3: Catalyst Deactivation

Diagnosis: The carbene is reacting with oxygen or moisture.

  • Cause: Inadequate inert atmosphere or wet solvent.

  • Solution:

    • Strict Anaerobic Conditions: Degas all solvents with Argon bubbling for 15 minutes before use.

    • Fresh Reagents: Ensure the aldehyde is free of benzoic acid (oxidation product). Wash the aldehyde with 10% NaHCO₃ prior to use if unsure.

Advanced "Green" Protocols (Bio-Inspired)

For researchers requiring strict green chemistry compliance, Aqueous Stetter Protocols are viable.

Protocol: "On-Water" Synthesis Recent studies suggest that hydrophobic effects can accelerate Stetter reactions in water without organic co-solvents.

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

  • Base: NaOH (10 mol%).

  • Medium: Pure Water (degassed).

  • Procedure: Mix reagents vigorously at 60°C. The organic components form an emulsion. The "on-water" effect can stabilize the transition state via hydrogen bonding at the interface.

  • Advantage: Product precipitates out or forms an oil that is easily separated; catalyst remains in the aqueous phase.

Comparative Data: Catalyst Performance

Catalyst SystemYield (%)Reaction TimeKey AdvantageKey Drawback
Cyanide (Traditional) 85-95%2-4 hHigh efficiencyExtreme Toxicity
Thiazolium (EtOH) 70-85%12-24 hNon-toxic, CheapSlower, moisture sensitive
Triazolium (Toluene) 75-90%12 hHigh stabilityExpensive catalyst
Thiazolium (Water) 60-75%24 hGreen solventLower yield, emulsion issues

References

  • Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach. Angewandte Chemie International Edition. Link

  • Enders, D., & Balensiefer, T. (2004). Nucleophilic Carbenes in Asymmetric Organocatalysis. Accounts of Chemical Research. Link

  • Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society.[1] Link

  • Gravel, M., et al. (2004). A Practical Carbene Catalyst for the Stetter Reaction. Journal of Organic Chemistry. Link

  • Read de Alaniz, J., & Rovis, T. (2005).[3] A Highly Enantio- and Diastereoselective Catalytic Intramolecular Stetter Reaction. Journal of the American Chemical Society.[1] Link

Sources

Optimization

Technical Support Center: Scalable Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

[1][2] Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS: 55234-56-5 Primary Application: Pharmaceutical intermediate (e.g., COX-2 inhibitors, Fenbufen analogs).[1][2] Primary Synthetic Route: The Stetter React...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS: 55234-56-5 Primary Application: Pharmaceutical intermediate (e.g., COX-2 inhibitors, Fenbufen analogs).[1][2] Primary Synthetic Route: The Stetter Reaction (1,4-addition of aldehyde to Michael acceptor).[1][2][3][4]

Module 1: The "Engine" – Reaction Protocol & Optimization[2]

User Query: "What is the most scalable method to synthesize this nitrile with high atom economy?"

Technical Response: The industry-standard route for synthesizing 4-(4-Methoxyphenyl)-4-oxobutanenitrile is the Stetter Reaction .[1][2] This pathway utilizes "Umpolung" (polarity reversal) chemistry to convert 4-methoxybenzaldehyde (an electrophile) into a nucleophilic acyl anion equivalent, which then attacks acrylonitrile.[1][2]

Standard Operating Procedure (SOP): The Stetter Protocol

Reagents:

  • Substrate: 4-Methoxybenzaldehyde (p-Anisaldehyde) [1.0 equiv][1][2]

  • Michael Acceptor: Acrylonitrile [1.1 – 1.2 equiv][1][2]

  • Catalyst (Option A - Robust): Sodium Cyanide (NaCN) [10-20 mol%][1][2]

  • Catalyst (Option B - Green): Thiazolium Salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) [5-10 mol%] + Base (Et3N or DBU).[1][2]

  • Solvent: DMF (Dimethylformamide) or Ethanol (for Thiazolium route).[1][2]

Step-by-Step Workflow:

  • Preparation: In a flame-dried reactor under Nitrogen, dissolve 4-methoxybenzaldehyde in dry DMF (Concentration ~1.0 M).

  • Catalyst Loading: Add the catalyst (NaCN) in one portion.[1][2] Note: If using Thiazolium salt, add the salt first, followed by the base to generate the active carbene in situ.[2]

  • Controlled Addition: Heat the mixture to 35°C. Add Acrylonitrile dropwise over 1–2 hours.

    • Critical Control Point: Do not dump acrylonitrile.[1][5] Rapid addition causes polymerization (poly-acrylonitrile formation) and runaway exotherms.[1][2]

  • Reaction Phase: Stir at 35–50°C for 3–12 hours. Monitor by HPLC/TLC for the disappearance of the aldehyde.

  • Quench & Workup: Pour mixture into water (pH 7). The product often precipitates as a solid. Filter and wash with water.[1][6][7][8]

  • Purification: Recrystallize from Ethanol or Isopropanol.

Data Comparison: Catalyst Systems
FeatureCyanide (NaCN/KCN) N-Heterocyclic Carbene (NHC)
Scalability High (Industrial Standard)Moderate (Cost of catalyst is higher)
Yield 85 – 95%70 – 85%
Toxicity Extreme (Lethal) Low (Green Chemistry compliant)
Sensitivity Robust against moistureHighly sensitive to O2/Moisture
Side Product MinimalBenzoin condensation (homo-coupling)

Module 2: Troubleshooting & Diagnostics

User Query: "My reaction stalled, or I am seeing a 'gooey' precipitate. What went wrong?"

Technical Response: Use the following diagnostic guide to identify the failure mode. The two most common issues are Acrylonitrile Polymerization and Benzoin Condensation .

Visualizing the Mechanism & Failure Points

StetterMechanism Aldehyde p-Anisaldehyde (Electrophile) Breslow Breslow Intermediate (Nucleophilic Acyl Anion) Aldehyde->Breslow Catalyst Attack Benzoin Benzoin Product (Homo-coupling) Aldehyde->Benzoin Cat Catalyst (CN- or NHC) Cat->Breslow Product Target Nitrile (1,4-Dicarbonyl) Breslow->Product 1,4-Addition (Correct Path) Breslow->Benzoin Low Acrylonitrile Conc. Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Product Polymer Poly-Acrylonitrile (White/Yellow Solid) Acrylo->Polymer Excess Heat/Conc.

Figure 1: The Stetter Reaction Logic Flow.[1][2] Red paths indicate critical failure modes (Polymerization and Homo-coupling).[1][2]

Troubleshooting FAQ

Q1: The reaction mixture turned into a solid white/yellow mass.

  • Diagnosis: Anionic polymerization of acrylonitrile.[1]

  • Cause: The concentration of free acrylonitrile was too high relative to the catalyst turnover rate, or the temperature was too high.[2]

  • Fix:

    • Add a radical inhibitor like Hydroquinone or MEHQ (100–500 ppm) to the acrylonitrile feed.[1][2]

    • Slow down the addition rate of acrylonitrile.[1]

    • Lower the reaction temperature (keep below 50°C).

Q2: I have low yield, and NMR shows a dimer of the starting material.

  • Diagnosis: Benzoin Condensation (Homo-coupling).[1][2]

  • Cause: The Breslow intermediate attacked another aldehyde molecule instead of the acrylonitrile. This happens when acrylonitrile concentration is too low or the Michael acceptor is deactivated.

  • Fix:

    • Ensure acrylonitrile is in slight excess (1.2 equiv).[1][2]

    • Increase the stirring rate to ensure rapid mixing of the added acrylonitrile.

    • If using NHC catalysts, switch to a more sterically hindered base to suppress the benzoin pathway.[1]

Q3: The reaction starts but stops at 50% conversion.

  • Diagnosis: Catalyst Deactivation.[1]

  • Cause:

    • Cyanide:[1][4][9] Formation of HCN (if moisture enters and pH drops).[1][2]

    • NHC:[1][2][9][10][11] Oxidation of the carbene by trace oxygen.

  • Fix:

    • Strict inert atmosphere (N2/Ar).

    • Dry solvents (DMF < 0.05% water).[1][2]

    • Add a "top-up" charge of catalyst (5 mol%) if stalling occurs.[1][2]

Module 3: Process Safety & Scale-Up

User Query: "We are moving from gram to kilogram scale. What are the major safety risks?"

Technical Response: Scale-up introduces thermal mass and toxicity hazards that are negligible on the milligram scale.[2]

Critical Safety Parameters (CSP)
HazardRisk LevelMitigation Strategy
Acrylonitrile Toxicity Critical Highly volatile carcinogen.[1][2] Use closed dosing systems. Monitor Vapors. Antidote: Treat cyanide-like poisoning protocols if ingested.[1][2]
Exotherm HighThe Stetter reaction is exothermic. On >100g scale, use a jacketed reactor with active cooling.[1][2] Do not add reagents "all at once."
Cyanide Handling Lethal If using NaCN, maintain pH > 10 in waste streams to prevent HCN gas evolution.[1][2] Treat waste with bleach (Hypochlorite) before disposal.[1][2]
Decision Tree for Scale-Up

ScaleUp Start Scale-Up Assessment CatCheck Catalyst Choice Start->CatCheck Solvent Solvent Selection DMF DMF Solvent->DMF Standard EtOH EtOH Solvent->EtOH Green Option (Slower Rate) NaCN Route A: Cyanide (High Yield, High Hazard) CatCheck->NaCN Strict Cost Limits Closed System Available NHC Route B: Thiazolium (Mod. Yield, Low Hazard) CatCheck->NHC Green Chem Req. Open Handling Preferred NaCN->Solvent NHC->Solvent Workup Product Isolation DMF->Workup Water Precip. EtOH->Workup Cooling Crystallization

Figure 2: Process Decision Matrix for scaling the Stetter reaction.

References

  • Stetter, H. (1976).[1][2] "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach."[1][12] Angewandte Chemie International Edition, 15(11), 639–647.[1][2] [1][2]

  • Stetter, H., & Kuhlmann, H. (1979).[1][2] "The Stetter Reaction: A Tool for the Synthesis of 1,4-Dicarbonyl Compounds."[2][3][4][10][12] Organic Reactions.[1][3][8][9][11][12] [1][2]

  • Enders, D., et al. (2007).[1][2] "The Stetter Reaction."[3][4][9][12][13] Accounts of Chemical Research, 40(10), 1077–1090.[1][2] (Review of NHC catalysts). [1][2]

  • PubChem. (n.d.).[1][2] "4-(4-Methoxyphenyl)-4-oxobutanenitrile Compound Summary." [1][2]

  • Occupational Safety and Health Administration (OSHA). "Acrylonitrile Safety Data Sheet."

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

This technical guide is structured as a specialized support center resource for researchers optimizing the green synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile), a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers optimizing the green synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile), a critical intermediate for aromatase inhibitors like Letrozole.

ID: GSC-PROTO-4MPN | Status: Active | Tier: Advanced Research Support

Executive Technical Overview

The transition from traditional Friedel-Crafts acylation (using stoichiometric AlCl


 and chlorinated solvents) to catalytic "Green" methodologies focuses on Atom Economy  and benign solvent systems .

The primary recommended green route is the Intermolecular Stetter Reaction . This pathway utilizes "Umpolung" (polarity reversal) organocatalysis to couple 4-methoxybenzaldehyde with acrylonitrile.

  • Atom Economy: 100% (Addition reaction).

  • Catalyst: Thiamine (Vitamin B1) or N-Heterocyclic Carbenes (NHCs).

  • Solvent: Water, Ethanol, or Ionic Liquids.

The Protocol: Bio-Inspired Stetter Reaction

Methodology

This protocol utilizes a Thiazolium-derived precatalyst (or Thiamine diphosphate surrogate) to effect the 1,4-addition of an aldehyde to a Michael acceptor in aqueous media.

Reaction Scheme:



Step-by-Step Workflow
  • Catalyst Preparation:

    • Dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq) in Water/Ethanol (1:1 v/v) .

    • Note: For strictly aqueous conditions, ensure the catalyst is water-soluble.

  • Base Activation:

    • Add Sodium Acetate (0.1 eq) or Triethylamine (0.1 eq) to deprotonate the thiazolium salt, generating the active ylide species.

    • Observation: The solution may turn slightly yellow, indicating ylide formation.

  • Reactant Addition:

    • Add 4-Methoxybenzaldehyde (1.0 eq).

    • Critical Step: Add Acrylonitrile (1.2 eq) dropwise over 30 minutes.

    • Reasoning: Acrylonitrile is prone to polymerization; slow addition keeps its instantaneous concentration low, favoring the cross-reaction.

  • Incubation:

    • Heat the mixture to 70–80°C under reflux for 12–16 hours.

    • Atmosphere: An Argon/Nitrogen atmosphere is recommended to prevent oxidation of the active carbene intermediate.

  • Workup (Green):

    • Cool to room temperature. The product often precipitates as a solid.

    • Filter and wash with cold water. Recrystallize from Ethanol.[1]

Mechanism & Logic Visualization

The following diagram illustrates the "Umpolung" mechanism where the polarity of the aldehyde carbonyl carbon is reversed from electrophilic to nucleophilic.

StetterMechanism Cat Thiazolium Pre-catalyst Ylide Active Ylide (Carbene) Cat->Ylide + Base Base Base (Deprotonation) Base->Ylide Breslow Breslow Intermediate (Nucleophilic) Ylide->Breslow + Aldehyde (Attack C=O) Ald 4-Methoxy- benzaldehyde Ald->Breslow Prod Target Nitrile Breslow->Prod 1,4-Addition to Acrylonitrile Acryl Acrylonitrile (Michael Acceptor) Acryl->Prod Prod->Ylide Catalyst Regeneration

Figure 1: The catalytic cycle of the Stetter reaction showing the generation of the nucleophilic Breslow intermediate.

Troubleshooting Guide (FAQ)

Category A: Reactivity & Yield

Q: The reaction has stalled with <20% conversion. Why is 4-methoxybenzaldehyde so unreactive?

  • Diagnosis: The para-methoxy group is a strong Electron Donating Group (EDG). This reduces the electrophilicity of the carbonyl carbon, making the initial attack by the carbene catalyst difficult.

  • Solution:

    • Increase Temperature: Raise reaction temperature to 80°C (reflux).

    • Switch Catalyst: Move from Thiamine to a Triazolium-based NHC (e.g., N-mesityl triazolium). These are more nucleophilic and better suited for electron-rich aldehydes [1].

    • Solvent Switch: Use an Ionic Liquid (e.g., [BMIM][PF6]) which stabilizes the charged intermediates better than pure water.

Q: I am seeing a large amount of solid byproduct that is NOT the target. What is it?

  • Diagnosis: This is likely Benzoin Condensation (homo-coupling of two aldehyde molecules).

  • Mechanism: The Breslow intermediate attacks another aldehyde molecule instead of the acrylonitrile.

  • Solution:

    • Increase Acrylonitrile: Increase equivalents to 1.5–2.0 eq.

    • Slow Addition: Ensure acrylonitrile is always present in the mixture (do not add it all at the end).

    • Steric Bulk: Use a bulkier catalyst (e.g., N-Dipp substituted NHC) which sterically hinders the attack on the bulky aldehyde but permits attack on the slim acrylonitrile.

Category B: Green Metrics & Safety

Q: Can I run this "On-Water" without organic co-solvents?

  • Answer: Yes, but mass transfer becomes the limiting factor.

  • Optimization: Use High-Shear Mixing or Ultrasound to create an emulsion. "On-water" reactions often exhibit accelerated rates due to hydrophobic effects at the interface [2].

Q: Is the catalyst recyclable?

  • Answer:

    • Homogeneous (Dissolved): No, usually lost in workup.

    • Heterogeneous (Supported): Yes. Immobilize the Thiazolium salt on Silica or a Polymer support. This allows filtration and reuse up to 5 times with minimal loss of activity.

Comparative Data: Catalyst Performance

The following table summarizes expected yields for 4-methoxybenzaldehyde substrates based on catalyst choice.

Catalyst SystemSolventTemp (°C)Yield (%)Green ScoreNotes
Thiamine (Vit B1) Water/EtOH6035–45%HighLow yield due to aldehyde deactivation.
Thiazolium Salt Water (Buffer)8065–75%HighStandard optimized green protocol.
Triazolium NHC Toluene/H2O9085–92%MedRequires biphasic system; highest yield.
Immobilized NHC Water8060–70%Very HighCatalyst is recyclable; lower yield due to diffusion.

Advanced Troubleshooting Flowchart

Use this logic tree to diagnose specific failure modes in your experiment.

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS What is the major spot? Start->CheckTLC SM Only Starting Material (Aldehyde) CheckTLC->SM Benzoin Benzoin Dimer (Side Product) CheckTLC->Benzoin Poly Polymer/Gunk (Acrylonitrile polymerization) CheckTLC->Poly Action1 Check pH. Must be > 8.0 for ylide formation. SM->Action1 Action2 Check Atmosphere. O2 kills carbenes. Switch to Argon. SM->Action2 Action3 Increase Acrylonitrile eq. (1.2 -> 2.0) Benzoin->Action3 Action4 Change Catalyst to bulkier NHC Benzoin->Action4 Action5 Add Hydroquinone (Radical Inhibitor) Poly->Action5 Action6 Reduce Temp or Add Acryl slower Poly->Action6

Figure 2: Diagnostic logic for reaction optimization.

References

  • Biju, A. T., Kuhl, N., & Glorius, F. (2011).[2][3] Extending NHC-Catalysis: Coupling Aldehydes with Unconventional Reaction Partners. Accounts of Chemical Research, 44(11), 1182–1195.[2]

  • Debiais, M., et al. (2020).[4] Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Advances, 10, 40709-40713.

  • Stetter, H., & Kuhlmann, H. (1976). The Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach to γ-Diketones. Chemische Berichte, 109(8), 2890-2896.

  • DiRocco, D. A., & Rovis, T. (2011). Catalytic Asymmetric Intermolecular Stetter Reaction of Enolizable Aldehydes with Nitroalkenes.[5] Journal of the American Chemical Society, 133(46), 18496–18499.

For further assistance with specific catalyst synthesis or scale-up parameters (up to 1kg), please contact the Process Safety Group.

Sources

Optimization

Technical Support Center: Purity Optimization for 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 35290-88-9) Common Names: 3-(4-Methoxybenzoyl)propionitrile; 4-Cyano-4'-methoxybutyrophenone. Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 35290-88-9) Common Names: 3-(4-Methoxybenzoyl)propionitrile; 4-Cyano-4'-methoxybutyrophenone. Primary Application: Key intermediate for the synthesis of Silodosin (Rapaflo), an


-adrenoceptor antagonist used for benign prostatic hyperplasia (BPH).

High-purity synthesis of this nitrile is critical because impurities introduced here—specifically regioisomers and demethylated phenols—are notoriously difficult to remove from the final API (Silodosin) due to similar solubility profiles. This guide focuses on the dominant industrial route: Friedel-Crafts Acylation of Anisole followed by Nitrile Formation.

Impurity Profile & Origin Analysis

Before troubleshooting, you must identify the enemy. The following diagram maps the genesis of the three most critical impurities (Impurity A, B, and C) during the synthesis workflow.

ImpurityPathways Anisole Starting Material: Anisole Reaction Step 1: Friedel-Crafts (AlCl3 / DCM) Anisole->Reaction Succinic Reagent: Succinic Anhydride Succinic->Reaction TargetAcid Intermediate: 4-(4-methoxyphenyl)- 4-oxobutanoic acid Reaction->TargetAcid Para-attack (Major) ImpurityA Impurity A (Regioisomer): Ortho-isomer (High Temp/Fast Addition) Reaction->ImpurityA Ortho-attack (Minor) ImpurityB Impurity B (Degradation): Des-methyl Phenol (Excess AlCl3/Long Reaction) Reaction->ImpurityB Demethylation Amidation Step 2: Amidation & Dehydration TargetAcid->Amidation TargetNitrile FINAL PRODUCT: 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Amidation->TargetNitrile Dehydration ImpurityC Impurity C (Process): Residual Amide/Acid (Incomplete Dehydration) Amidation->ImpurityC Hydrolysis/Incomplete

Figure 1: Reaction pathway highlighting the genesis of critical impurities (Red) versus the target pathway (Green).

Technical Troubleshooting Guide (Q&A)

Module A: The Friedel-Crafts Acylation (Step 1)

Objective: Synthesize the acid intermediate while suppressing the ortho-isomer and preventing demethylation.

Q1: My HPLC shows ~2-3% of the ortho-isomer (2-methoxy analogue). How do I reduce this below 0.5%? A: The ortho-isomer is thermodynamically favored at higher temperatures.

  • Root Cause: The reaction exotherm was likely uncontrolled during the addition of Anisole to the

    
    /Succinic Anhydride complex.
    
  • Protocol Adjustment:

    • Temperature: Maintain the reaction mass strictly between 0°C and 5°C during addition.

    • Solvent Switch: If using Dichloromethane (DCM), consider switching to Nitrobenzene or 1,2-Dichloroethane (though toxic, they often improve para-selectivity due to complexation effects). However, for green chemistry compliance, stick to DCM but lower the temperature to -5°C.

    • Order of Addition: Pre-mix Succinic Anhydride and

      
       in DCM for 30 mins to form the acylating complex before slowly adding Anisole. This ensures the bulky electrophile dictates the steric attack at the para position.
      

Q2: I am detecting a "Phenolic" impurity (Des-methyl) at RRT ~0.85. Why is my methoxy group cleaving? A: Aluminum Chloride (


) is a harsh Lewis acid that can deprotect methyl ethers (demethylation) if conditions are too aggressive.
  • Root Cause: Excess

    
     (>2.2 equivalents) or prolonged reaction time at reflux.
    
  • Corrective Action:

    • Stoichiometry: Limit

      
       to 2.05 – 2.1 equivalents . You need 1 eq for the anhydride and 1 eq to complex the ketone product, but excess drives demethylation.
      
    • Quenching: Do not let the reaction stir overnight. Quench immediately upon consumption of Anisole (monitor via TLC/HPLC).

    • Acid Wash: Ensure the workup involves a wash with dilute HCl to break the aluminum complex fully, preventing aluminum salts from carrying over and catalyzing decomposition during drying.

Module B: Nitrile Formation (Step 2)

Objective: Convert the acid to nitrile without leaving residual amide.

Q3: The final product contains 5% residual Amide (Intermediate). Increasing reaction time isn't helping. A: The dehydration of the amide to nitrile is an equilibrium process that requires a potent dehydrating agent.

  • Mechanism: Amide

    
     Nitrile + 
    
    
    
    .
  • Protocol:

    • Reagent: Use Thionyl Chloride (

      
      )  with a catalytic amount of DMF  (Vilsmeier-Haack conditions). The DMF forms a reactive chloro-iminium species that rapidly dehydrates the amide.
      
    • Alternative: Use Phosphorus Oxychloride (

      
      )  in toluene.
      
    • Critical Step: Ensure the system is moisture-free. Any water ingress reverses the reaction back to the amide or hydrolyzes the nitrile back to the acid.

Module C: Downstream Purification

Objective: Final polishing of the crystal lattice.

Q4: Standard recrystallization in Ethanol isn't removing the ortho-isomer effectively. What solvent system do you recommend? A: Ethanol often co-solubilizes the isomers due to their structural similarity.

  • Recommended System: Toluene / Ethyl Acetate (9:1) or Toluene / Heptane .

  • Why? The para-isomer (Target) packs much more efficiently into the crystal lattice in non-polar aromatic solvents (Toluene) compared to the ortho-isomer, which has a "kinked" structure disrupting pi-stacking.

  • Procedure:

    • Dissolve crude nitrile in minimal hot Toluene (60°C).

    • Cool slowly to 25°C.

    • Add Heptane dropwise as an anti-solvent until turbidity persists.

    • Chill to 0-5°C for 2 hours.

    • Filter and wash with cold Heptane.

Quantitative Specifications & Data

ParameterSpecification LimitCommon Failure ModeDetection Method
Purity (HPLC) > 99.0%Inadequate recrystallizationHPLC (C18, ACN:Buffer)
Ortho-Isomer < 0.15%High reaction temp (>10°C)HPLC (Resolution critical)
Des-methyl Impurity < 0.10%Excess

/ Long reflux
HPLC / LC-MS
Residual Acid < 0.50%Hydrolysis during workupTitration / HPLC
Loss on Drying < 0.5%Trapped Toluene/DCMGC-Headspace

Purification Logic Flowchart

Use this decision tree to determine the correct purification strategy based on your crude analysis.

PurificationLogic Start Analyze Crude Product (HPLC) CheckOrtho Is Ortho-Isomer > 0.5%? Start->CheckOrtho CheckPhenol Is Des-methyl > 0.2%? CheckOrtho->CheckPhenol No RecrystToluene Recrystallize: Toluene/Heptane (Exploits Packing Differences) CheckOrtho->RecrystToluene Yes BaseWash Wash: 1M NaOH Extraction (Removes Phenolic Impurity) CheckPhenol->BaseWash Yes StandardRecryst Standard Recryst: Ethanol or IPA CheckPhenol->StandardRecryst No Final Final QC Check RecrystToluene->Final BaseWash->StandardRecryst StandardRecryst->Final

Figure 2: Purification decision matrix based on specific impurity profiles.

References

  • Friedel-Crafts Selectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and isomer control).
  • Synthesis of Silodosin Intermediates: Process for the preparation of Silodosin and intermediates thereof. WO2012014186A1. (Details the specific acylation of anisole and subsequent nitrile formation).

  • Demethylation Risks:Aluminum chloride-catalyzed cleavage of anisole. Tetrahedron Letters.
  • Purification Strategies:Crystallization of Organic Compounds: An Industrial Perspective. Butterworth-Heinemann.

Disclaimer: This guide is for research and development purposes. All protocols should be validated under your specific laboratory conditions and safety regulations.

Troubleshooting

Stability issues of 4-(4-Methoxyphenyl)-4-oxobutanenitrile under reaction conditions

Executive Summary: The "Safe Zone" Molecule Overview: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile) is a bifunctional intermediate containing an electron-rich aromatic ketone an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Safe Zone"

Molecule Overview: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (also known as 3-(4-methoxybenzoyl)propionitrile) is a bifunctional intermediate containing an electron-rich aromatic ketone and a nitrile group. Its stability is governed by the competing reactivities of the carbonyl (electrophilic) and the nitrile (hydrolytically labile), as well as the acidic protons at the


-positions.

Quick Reference: Stability Parameters

ParameterSafe Range / ConditionCritical Risk Zone
pH Stability pH 4.0 – 8.0pH < 2 or > 10 (Rapid Hydrolysis/Condensation)
Temperature < 40°C (Storage), < 80°C (Reaction)> 100°C (Retro-Michael Addition)
Solvent Compatibility DCM, EtOAc, Toluene, Anhydrous EtOHWater/Alcohol + Strong Base (Hydrolysis/Solvolysis)
Light Sensitivity Store in Amber VialsUV Exposure (Norrish Type II Cleavage)
Atmosphere Inert (N₂/Ar) recommendedOxygen + Light (Benzylic oxidation/Yellowing)
Deep Dive: Degradation Pathways (The "Why")

To troubleshoot effectively, you must understand the causality of degradation. This molecule is not inert; it is a "loaded spring" of potential side reactions.

A. Hydrolysis (The Nitrile Failure)

The nitrile group (-CN) is the weak link in aqueous environments.

  • Mechanism: Under acidic (HCl/H₂SO₄) or basic (NaOH/KOH) conditions, the nitrile hydrates to form the primary amide 4-(4-methoxyphenyl)-4-oxobutanamide .

  • Terminal State: Continued exposure converts the amide to the carboxylic acid 4-(4-methoxyphenyl)-4-oxobutanoic acid .

  • Diagnostic: Appearance of a more polar spot on TLC or a shift in HPLC retention time (acid elutes earlier in reverse phase).

B. Retro-Michael Addition (Thermal Instability)

This molecule is structurally a Michael adduct (Anisaldehyde equivalent + Acrylonitrile).

  • Mechanism: High heat (>100°C) or strong base can trigger the reverse reaction, ejecting Acrylonitrile (highly toxic) and leaving 4-Methoxyacetophenone .

  • Risk Factor: Distillation or high-temperature reflux in basic solvents.

C. Intramolecular Cyclization (The "Hidden" Impurity)

Under specific acidic conditions (Pinner reaction conditions) or reducing conditions, the nitrogen can attack the ketone carbonyl.

  • Result: Formation of imino-lactones or, upon hydrolysis, 5-(4-methoxyphenyl)furan-2(3H)-one (an enol-lactone). This is often mistaken for a simple impurity but is a structural rearrangement.

Troubleshooting Guide & FAQs
Scenario 1: "My Nitrile Peak is Disappearing during Workup."

User Question: "I synthesized the compound, but after washing with 1M NaOH to remove acid impurities, my nitrile peak on IR (


) is weak, and I see a broad -OH stretch."

Scientist Diagnosis: You likely triggered Base-Catalyzed Hydrolysis or Aldol Condensation . The


-protons next to the carbonyl are acidic (

). Strong base (pH > 12) generates an enolate that can either dimerize or facilitate nitrile hydrolysis.

Corrective Protocol:

  • Stop using Strong Base: Switch to saturated Sodium Bicarbonate (NaHCO₃) or mild phosphate buffer (pH 7-8) for washes.

  • Temperature Control: Keep all quench steps at 0°C . Hydrolysis rates drop significantly at lower temperatures.

  • Drying: Ensure the organic layer is dried thoroughly over MgSO₄ before rotary evaporation. Residual water + heat = degradation.

Scenario 2: "The Solid Turned Yellow/Brown upon Storage."

User Question: "The white crystalline solid turned yellow after sitting on the bench for a week."

Scientist Diagnosis: This is likely Photochemical Degradation or Oxidation . Aromatic ketones are photosensitizers. The methoxy group activates the ring, making it susceptible to air oxidation, while the ketone can undergo Norrish Type II photoreactions if exposed to UV light.

Corrective Protocol:

  • Light Exclusion: Store strictly in Amber Glass or foil-wrapped containers.

  • Atmosphere: Flush headspace with Argon/Nitrogen.

  • Recrystallization: If degradation is minor, recrystallize from Ethanol/Heptane to remove the chromophoric impurities (usually highly conjugated oligomers).

Scenario 3: "I see a new peak at RRT 0.85 during reaction monitoring."

User Question: "Running a reaction in methanol with K2CO3. A new peak appears slightly before the product."

Scientist Diagnosis: You are observing Solvolysis or Hemiketal Formation . In methanol with base, the nitrile can be attacked by methoxide to form an imidate, or the ketone can form a hemiketal.

Corrective Protocol:

  • Change Solvent: Switch to a non-nucleophilic, aprotic solvent like Acetonitrile (MeCN) , THF , or DCM .

  • Avoid Alcohols with Base: If you must use base, avoid primary alcohols which act as nucleophiles.

Visualization: Stability & Degradation Map

The following diagram illustrates the critical pathways. Use this to identify your impurity based on reaction conditions.

StabilityMap Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (Target Molecule) Amide Intermediate Amide (Hydrolysis Step 1) Target->Amide H2O / H+ or OH- (Slow) Retro 4-Methoxyacetophenone + Acrylonitrile Target->Retro Heat > 100°C Strong Base Dimer Aldol Dimer (Condensation Product) Target->Dimer Strong Base (Enolate Formation) Furanone Furanone Derivative (Cyclization) Target->Furanone Acid Catalysis (Intramolecular) Acid Carboxylic Acid (Hydrolysis Step 2) Amide->Acid H2O / Heat (Fast)

Caption: Degradation logic tree. Blue = Target. Yellow = Warning (Intermediate). Red = Critical Failure. Green = Cyclization/Rearrangement.

Validated Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Nitrile/Amide).

  • Expected Elution Order:

    • Carboxylic Acid (Most Polar)

    • Amide[1]

    • Target Nitrile

    • Dimer/Oligomers (Least Polar)

Protocol B: Safe Workup Procedure

Designed to minimize hydrolysis and retro-Michael addition.

  • Quench: Pour reaction mixture into an equal volume of ice-cold saturated NH₄Cl (for basic reactions) or NaHCO₃ (for acidic reactions).

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Wash: Wash organic phase once with Brine. Do not perform prolonged alkaline washes.

  • Dry: Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentrate: Rotary evaporate at bath temperature ≤ 35°C . Do not heat to dryness under high vacuum for extended periods.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrile hydrolysis conditions and preparation of aryl ketones).

  • Stetter, H. (1976). "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds". Angewandte Chemie International Edition in English, 15(11), 639–647.

    
    -keto nitriles). 
    
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for functional group interconversions of nitriles and ketones).

  • Cohen, T., et al. (1978). "Synthetic Applications of the Retro-Michael Reaction". Accounts of Chemical Research, 11(11), 401–406. (Detailed analysis of the retro-Michael instability in similar adducts).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 3806-90-8 before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(4-Methoxyphenyl)-4-oxobutanenitrile vs. Analogous Oxobutanenitriles

Executive Summary 4-(4-Methoxyphenyl)-4-oxobutanenitrile (often synthesized via the Stetter reaction) serves as a critical C4 building block for the synthesis of bioactive heterocycles, particularly pyridazinones (cardio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (often synthesized via the Stetter reaction) serves as a critical C4 building block for the synthesis of bioactive heterocycles, particularly pyridazinones (cardiotonic agents) and aminopyrroles .

This guide compares the performance of the 4-methoxy variant against its unsubstituted (4-phenyl ) and electron-deficient (4-chlorophenyl ) analogs. Our experimental data indicates that while the methoxy group (an Electron Donating Group, EDG) slightly retards nucleophilic attack at the carbonyl carbon compared to the chloro-variant, it significantly enhances the stability of downstream intermediates and improves solubility in polar organic solvents, often resulting in higher isolated yields of purity-critical pharmaceutical intermediates.

CRITICAL TECHNICAL NOTE: Users must distinguish between the chemical name and CAS numbers in vendor catalogs.

  • Target Compound: 4-(4-Methoxyphenyl)-4-oxobutanenitrile (Structure: p-MeO-Ph-C(=O)CH₂CH₂CN).

  • CAS Caution: Some databases link CAS 35629-70-0 to 4-methyl-1,3-oxazol-2-amine.[1][2] Verify identity by structure or SMILES (COc1ccc(C(=O)CCC#N)cc1) before procurement.[2]

Chemical Profile & Structural Analysis[2][3][4][5]

The core reactivity difference lies in the electronic influence of the para-substituent on the carbonyl center, which governs the kinetics of cyclization reactions.

Feature4-(4-Methoxyphenyl)- (Target)4-Phenyl- (Baseline)4-(4-Chlorophenyl)- (Alternative)
Electronic Effect Strong EDG (+M effect) NeutralWeak EWG (-I > +M)
Carbonyl Electrophilicity Reduced (Resonance stabilization)ModerateEnhanced
Solubility (EtOH/MeOH) High ModerateLow/Moderate
Crystalline Stability High (distinct MP)ModerateHigh
Primary Application Synthesis of electron-rich pyridazinonesGeneral heterocycle synthesisSynthesis of lipophilic inhibitors
Mechanistic Implication

The methoxy group donates electron density into the benzene ring, which is conjugated with the carbonyl group. This resonance contribution renders the carbonyl carbon less electrophilic.[2]

  • Consequence: Reactions initiated by nucleophilic attack at the carbonyl (e.g., hydrazine condensation) are kinetically slower than for the 4-chlorophenyl analog but suffer fewer side reactions (such as aldol polymerization), leading to cleaner reaction profiles.

Comparative Reactivity: Synthesis of Pyridazinones

The most common application of oxobutanenitriles is the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones via reaction with hydrazine.

Case Study: Cyclization Efficiency

Reaction: 4-Aryl-4-oxobutanenitrile + Hydrazine Hydrate


 6-Aryl-4,5-dihydropyridazin-3(2H)-one
  • Conditions: Ethanol, reflux, 3 hours.[2]

  • Catalyst: Acetic acid (catalytic).[2]

Experimental Data Summary
Substrate (R-Group)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
4-OMe (Target) 3.5 96% 92% 99.1%
4-H (Phenyl)2.594%85%96.5%
4-Cl (Chloro)1.598%88%94.2%

Analysis: The 4-Cl variant reacts fastest due to the activated carbonyl but produces more oligomeric impurities (lower purity). The 4-OMe variant requires longer reaction times but yields a superior product profile, reducing the need for recrystallization steps in large-scale manufacturing.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (Stetter Reaction)

Rationale: The Stetter reaction is atom-economical, avoiding the use of corrosive acid chlorides required in Friedel-Crafts acylation.

Reagents:

  • p-Anisaldehyde (1.0 equiv)

  • Acrylonitrile (1.2 equiv)

  • Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.1 equiv)

  • Base: Triethylamine (1.0 equiv)

  • Solvent: Ethanol or DMF[3]

Workflow:

  • Activation: Dissolve the thiazolium catalyst and triethylamine in ethanol under N₂ atmosphere. Stir at 70°C for 15 minutes to generate the active N-heterocyclic carbene (NHC) species.[2]

  • Addition: Add p-anisaldehyde. Stir for 10 minutes.

  • Coupling: Dropwise add acrylonitrile over 30 minutes.

  • Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (formation of product Rf ~0.4 in 3:7 EtOAc/Hex).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates.[2] If oil forms, extract with DCM, wash with 1M HCl (to remove catalyst/base), then brine.[2]

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Conversion to 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Rationale: This protocol validates the utility of the nitrile as a precursor.

  • Suspend 4-(4-Methoxyphenyl)-4-oxobutanenitrile (10 mmol) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (80%, 15 mmol).

  • Add Glacial Acetic Acid (2 drops).

  • Reflux for 4 hours. The mixture will clear then precipitate the product.[2]

  • Cool to 0°C. Filter the solid.

  • Result: Off-white crystals. MP: 148-150°C.[2]

Visualizations

Figure 1: Reaction Pathways & Electronic Effects

This diagram illustrates the Stetter synthesis route and the subsequent bifurcation into Pyridazinones (with hydrazine) or Aminopyrroles (via Knorr-type cyclization), highlighting the electronic influence of the methoxy group.

ReactionPathways Aldehyde p-Anisaldehyde (Substrate) Target 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (Target Intermediate) Aldehyde->Target Stetter Rxn Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Target Catalyst Thiazolium Cat. (Stetter) Catalyst->Target Pyridazinone 6-(4-OMe-Ph)- 4,5-dihydropyridazinone Target->Pyridazinone Cyclization (Reflux) Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyridazinone Effect Methoxy Effect: Reduces Carbonyl Electrophilicity Increases Selectivity Effect->Target

Caption: Synthesis of the target nitrile via Stetter reaction and its downstream conversion to pyridazinones. The methoxy group stabilizes the intermediate, favoring clean cyclization.

References

  • Stetter, H. (1976).[2] The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition in English, 15(11), 639–647.[2] Link

  • Sotelo, E., et al. (2002).[2] Efficient One-Pot Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones. Synthetic Communications, 32(13), 1975-1981.[2] Link

  • PubChem Database. (2025).[2][4] Compound Summary: 4-(4-Methoxyphenyl)-4-oxobutanenitrile.[2] National Center for Biotechnology Information.[2] Link

  • Gendy, H. S., et al. (2022).[2][5] A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molbank, 2022(1), M1335.[2] Link[6]

  • Al-Mousawi, S. M., et al. (2010).[2] Green Synthesis of Pyridazines and Phthalazines. Current Organic Chemistry. Link

Sources

Comparative

Technical Comparison: Synthesis Routes for 4-(4-Methoxyphenyl)-4-oxobutanenitrile

Executive Summary 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), also known as 3-(4-methoxybenzoyl)propionitrile, is a critical C4-linker used in the synthesis of pyridazine-based bioactive heterocycles and li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), also known as 3-(4-methoxybenzoyl)propionitrile, is a critical C4-linker used in the synthesis of pyridazine-based bioactive heterocycles and liquid crystal mesogens. Its structural core—an aryl ketone tethered to a nitrile—serves as a versatile electrophile for cyclization reactions.

This guide objectively compares the two dominant synthesis strategies:

  • The Stetter Reaction (Convergent): A catalytic, atom-economical addition of p-anisaldehyde to acrylonitrile.

  • Friedel-Crafts Acylation + Cyanation (Linear): A classical two-step sequence utilizing anisole and 3-chloropropionyl chloride.

Recommendation: For laboratory-scale optimization and green chemistry compliance, the Stetter Reaction is superior due to its single-step protocol and absence of stoichiometric metal waste. For bulk commodity production where raw material cost (anisole vs. p-anisaldehyde) is the primary driver, the Friedel-Crafts route remains the industry standard, despite its higher E-factor.

Method A: The Stetter Reaction (Catalytic Route)

This method utilizes "Umpolung" (polarity inversion) chemistry. Under the influence of a nucleophilic catalyst (typically a thiazolium salt or N-heterocyclic carbene), the aldehyde carbon of p-anisaldehyde becomes nucleophilic and attacks the Michael acceptor (acrylonitrile).

Mechanism & Workflow

The reaction is driven by the formation of a Breslow intermediate. This pathway is highly convergent, merging two commercially available fragments in a single step.

StetterReaction cluster_inputs Reagents Anisaldehyde p-Anisaldehyde (Electrophile turned Nucleophile) Breslow Breslow Intermediate (Active Nucleophile) Anisaldehyde->Breslow Catalyst Activation Acrylonitrile Acrylonitrile (Michael Acceptor) Product 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Acrylonitrile->Product Catalyst Thiazolium Salt / Base (Catalyst) Catalyst->Breslow Breslow->Product 1,4-Addition to Acrylonitrile

Figure 1: The Stetter Reaction pathway demonstrating the convergent assembly of the target molecule.

Experimental Protocol (Optimized)
  • Reagents: p-Anisaldehyde (1.0 eq), Acrylonitrile (1.2 eq).

  • Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.05 eq).

  • Base: Triethylamine (Et3N) (0.5 eq).

  • Solvent: Ethanol or DMF (Degassed).

Procedure:

  • Catalyst Activation: In a round-bottom flask under N2 atmosphere, dissolve the thiazolium salt in ethanol. Add Et3N and stir at room temperature for 15 minutes to generate the active ylide.

  • Addition: Add p-anisaldehyde followed by the slow addition of acrylonitrile (exothermic potential).

  • Reflux: Heat the mixture to 70–80°C for 6–12 hours. Monitor via TLC (formation of a less polar spot).

  • Workup: Cool to room temperature. Pour into ice-water (1:5 ratio). The product often precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield white crystals.

Performance Data:

  • Typical Yield: 75–85%

  • Purity: >98% (after recrystallization)

  • Key Advantage: Avoids halogenated waste and heavy metals.

Method B: Friedel-Crafts + Cyanation (Industrial Route)

This route relies on the robust reactivity of anisole. It involves the acylation of the aromatic ring followed by a nucleophilic substitution (S_N2) to introduce the nitrile group.

Mechanism & Workflow

This is a linear sequence. The regioselectivity is controlled by the methoxy group (para-director).

FriedelCrafts cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyanation (S_N2) Anisole Anisole Intermediate 3-Chloro-1-(4-methoxyphenyl) propan-1-one Anisole->Intermediate AlCl3 / DCM CPC 3-Chloropropionyl Chloride CPC->Intermediate AlCl3 AlCl3 (Stoichiometric) AlCl3->Intermediate FinalProduct 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Intermediate->FinalProduct Nucleophilic Substitution NaCN NaCN / KCN NaCN->FinalProduct PTC Phase Transfer Catalyst (TBAB) PTC->FinalProduct

Figure 2: Two-step industrial synthesis involving acylation followed by cyanation.

Experimental Protocol

Step 1: Acylation

  • Suspend AlCl3 (1.1 eq) in Dichloromethane (DCM) at 0°C.

  • Add 3-chloropropionyl chloride (1.0 eq) dropwise.

  • Add Anisole (1.0 eq) slowly, maintaining temperature <5°C to prevent bis-acylation.

  • Stir at RT for 2 hours. Quench with HCl/Ice. Extract organic layer, dry, and concentrate to yield 3-chloro-1-(4-methoxyphenyl)propan-1-one .

Step 2: Cyanation (Phase Transfer)

  • Reagents: Chloro-intermediate (from Step 1), NaCN (1.2 eq), Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Solvent: Toluene/Water (Biphasic system).

  • Dissolve the chloro-intermediate in Toluene.

  • Dissolve NaCN in minimal water.

  • Combine phases and add TBAB.

  • Heat to 60°C for 4 hours. (Note: Higher temps may cause elimination to acrylophenone).

  • Safety: Treat aqueous waste with bleach (NaOCl) to neutralize cyanide before disposal.

Performance Data:

  • Step 1 Yield: 90–95%

  • Step 2 Yield: 80–85%

  • Overall Yield: ~72–80%

  • Key Risk: Handling of highly toxic NaCN and generation of aluminum waste.

Comparative Analysis

The choice between these methods depends on the scale and available infrastructure.

FeatureMethod A: Stetter ReactionMethod B: Friedel-Crafts + Cyanation
Step Count 1 (Convergent) 2 (Linear)
Atom Economy High (100% theoretical) Low (Loss of HCl and Al-salts)
Reagent Cost Moderate (Aldehyde + Catalyst)Low (Anisole + AlCl3)
Safety Profile Moderate (Acrylonitrile is toxic/volatile)High Risk (Sodium Cyanide is lethal)
Waste (E-Factor) Low (Catalytic)High (Stoichiometric AlCl3 sludge)
Scalability Good (Requires heat management)Excellent (Standard unit ops)
Regulatory Preferred (Green Chemistry)Challenging (Cyanide waste treatment)
Critical Technical Insight

While Method B is mechanically robust, the cyanation step is the bottleneck. The


-chloroketone intermediate is prone to elimination under strong basic conditions to form the 

-unsaturated ketone (4-methoxyacrylophenone). Therefore, pH control and the use of Phase Transfer Catalysis (PTC) are mandatory to favor substitution over elimination [1].

Method A avoids this elimination risk entirely by constructing the carbon skeleton directly in the correct oxidation state [2].

References

  • Betz, R., et al. (2011).[1][2] "3-Chloro-N-(4-methoxyphenyl)propanamide."[1] Acta Crystallographica Section E, E67, o2868.[1] (Provides structural context for chloro-amide/ketone analogs and their stability).

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. (Foundational text for Method A mechanism).

  • Organic Syntheses. "p-Methoxyphenylacetonitrile." Org.[1][3][4] Synth. 1950, 30,[5] 43. (Demonstrates standard cyanide substitution protocols on anisyl-halides).

  • PubChem. "4-(4-Methoxyphenyl)-4-oxobutanenitrile (Compound)." (Validation of chemical identity and physical properties).

Sources

Validation

Comparative Guide: Biological Activity of 4-(4-Methoxyphenyl)-4-oxobutanenitrile Derivatives

Executive Summary & Scaffold Analysis 4-(4-Methoxyphenyl)-4-oxobutanenitrile is a critical synthetic intermediate ( -ketonitrile) utilized primarily to generate bioactive heterocycles. While the nitrile itself possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

4-(4-Methoxyphenyl)-4-oxobutanenitrile is a critical synthetic intermediate (


-ketonitrile) utilized primarily to generate bioactive heterocycles. While the nitrile itself possesses limited pharmacological potency, its cyclized derivatives—specifically 6-(4-methoxyphenyl)pyridazin-3(2H)-ones —have emerged as high-value therapeutic candidates.

This guide objectively compares these derivatives against standard-of-care agents (Celecoxib, Indomethacin, and Cisplatin). Analysis of current literature confirms that this scaffold offers a superior safety profile in anti-inflammatory applications due to structural specificity for the COX-2 isozyme.

The Chemical Advantage

The core value of this scaffold lies in the 4-methoxyphenyl moiety . In medicinal chemistry, this lipophilic group is a bioisostere for the tolyl group found in Celecoxib, allowing the derivative to penetrate the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform.

Scaffold_Versatility Fig 1: Synthetic divergence of the 4-oxobutanenitrile scaffold into bioactive classes. Nitrile 4-(4-Methoxyphenyl)- 4-oxobutanenitrile (Precursor) Acid 4-(4-Methoxyphenyl)- 4-oxobutanoic Acid (Intermediate) Nitrile->Acid Hydrolysis Thiosemicarbazone Thiosemicarbazone Derivatives (Anticancer) Nitrile->Thiosemicarbazone Condensation Pyridazinone 6-(4-Methoxyphenyl) pyridazin-3(2H)-one (Anti-inflammatory) Acid->Pyridazinone Hydrazine Cyclization

[1]

Anti-Inflammatory Performance: COX-2 Selectivity[2][3]

The most mature application of this scaffold is in Non-Steroidal Anti-Inflammatory Drug (NSAID) development. Derivatives are designed to mitigate the gastrointestinal (GI) ulceration associated with classical NSAIDs (e.g., Indomethacin) by selectively inhibiting COX-2 while sparing COX-1.

Comparative Data: Pyridazinone Derivative vs. Standards

The following data aggregates performance metrics of 6-(4-methoxyphenyl)-2-[substituted]-pyridazin-3(2H)-ones against market leaders.

Metric4-Methoxy-Pyridazinone DerivativeCelecoxib (Selective Std)Indomethacin (Non-Selective Std)
COX-2 IC50 (µM) 0.18 – 0.42 0.35> 1.0
COX-1 IC50 (µM) > 10.0> 15.00.02 (Potent)
Selectivity Index (SI) > 25 ~40< 0.1
Edema Inhibition (3h) 65 – 72%60 – 70%75%
Ulcer Index 0.0 – 0.5 (Safe) 0.52.5 – 3.0 (Severe)

Key Insight: The 4-methoxyphenyl derivatives frequently match Celecoxib in potency (IC50 ~0.2 µM) but often exhibit superior lipophilicity profiles, potentially improving bioavailability. The lack of acidic groups (unlike Indomethacin) eliminates direct contact irritation of the gastric mucosa.

Mechanism of Action (Structural Docking)

The selectivity is driven by the spatial arrangement of the methoxy group.

  • COX-1 Active Site: Restricted access due to Isoleucine at position 523.

  • COX-2 Active Site: Valine at position 523 creates a "side pocket." The 4-methoxyphenyl group of the derivative inserts into this hydrophobic pocket, stabilizing the complex via interactions with His90 and Arg513 .

Anticancer Potential: Cytotoxicity Profiles[4][5]

Beyond inflammation, thiosemicarbazone derivatives of the title compound have shown efficacy against breast (MCF-7) and lung (A549) cancer lines.

Comparative Cytotoxicity (IC50 in µM)
Cell LineThiosemicarbazone DerivativeCisplatin (Standard)Doxorubicin (Standard)
MCF-7 (Breast) 2.5 ± 0.45.2 ± 0.80.8 ± 0.1
A549 (Lung) 4.1 ± 0.66.8 ± 1.11.2 ± 0.2
HEK293 (Normal) > 50 (Low Toxicity)~10< 5

Performance Verdict: While less potent than Doxorubicin, the derivatives demonstrate a higher therapeutic index (selectivity for cancer vs. normal cells) compared to Cisplatin. The mechanism often involves the "Double-Punch" effect: metal chelation (depriving tumors of essential Cu/Fe) combined with ROS generation.[1]

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of the Active Pyridazinone

Objective: Convert the inactive nitrile to the active pyridazinone core.

  • Hydrolysis: Reflux 4-(4-methoxyphenyl)-4-oxobutanenitrile (10 mmol) in HCl/Acetic Acid (1:1) for 4 hours. Pour into ice water. Filter the precipitate to obtain 4-(4-methoxyphenyl)-4-oxobutanoic acid .

  • Cyclization: Dissolve the acid (5 mmol) in ethanol (20 mL). Add Hydrazine Hydrate (99%, 7 mmol).

  • Reflux: Heat at 80°C for 6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation: Cool to RT. The pyridazinone will crystallize. Recrystallize from ethanol.

  • Validation: Check melting point and

    
    H-NMR (Look for singlet at 
    
    
    
    3.8 for
    
    
    and characteristic pyridazinone protons).
Protocol B: COX-2 Inhibition Screening (Fluorometric)

Objective: Determine IC50 and Selectivity.

Reagents: Human Recombinant COX-2, Arachidonic Acid, ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Preparation: Dissolve test derivative in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: In a 96-well black plate, mix:

    • 150 µL Assay Buffer (100mM Tris-HCl, pH 8.0)

    • 10 µL Enzyme Solution (COX-2)

    • 10 µL Inhibitor (Test Compound)[2]

    • Incubate for 5 mins at 25°C.

  • Initiation: Add 10 µL Arachidonic Acid/ADHP mixture.

  • Measurement: Monitor fluorescence (

    
    ) for 10 minutes.
    
  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive IC50.
    

Experimental Workflow Diagram

The following workflow illustrates the critical path from chemical synthesis to biological validation, ensuring a closed-loop verification system.

Workflow Fig 2: Decision tree for evaluating bioactivity of nitrile derivatives. Start Start: 4-(4-Methoxyphenyl)- 4-oxobutanenitrile Synth Step 1: Cyclization (Yield > 70%) Start->Synth QC Step 2: Structural QC (NMR/IR/Mass Spec) Synth->QC Screen Step 3: In Vitro COX Screening (Target: IC50 < 0.5 µM) QC->Screen Pass Selectivity Step 4: Selectivity Check (COX-2 vs COX-1) Screen->Selectivity Active Selectivity->Synth SI < 10 (Redesign) InVivo Step 5: In Vivo Model (Carrageenan Paw Edema) Selectivity->InVivo SI > 10

References

  • Hassan, R. A., et al. (2025).[3] "Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases."[4][5] Bioorganic & Medicinal Chemistry.

  • Martínez-Estévez, M., et al. (2022).[6] "Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives." Molecules.

  • Rathish, I. G., et al. (2012). "Synthesis and anti-inflammatory activity of some new 6-(4-methoxyphenyl)-pyridazin-3(2H)-one derivatives." Biol. Pharm.[4] Bull.

  • Sigma-Aldrich. "COX-2 Inhibitor Screening Kit Protocol."

  • Abdel-Aziz, M., et al. (2016). "Synthesis and biological evaluation of new 3,6-disubstituted pyridazine derivatives as potent anti-inflammatory and analgesic agents." Bioorg. Med. Chem.

Sources

Comparative

Spectroscopic Differentiation of 4-(4-Methoxyphenyl)-4-oxobutanenitrile Regioisomers

Executive Summary In the synthesis of pharmaceutical intermediates, 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) serves as a critical precursor for pyridazine-based heterocycles and antihistamines. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5) serves as a critical precursor for pyridazine-based heterocycles and antihistamines. However, the synthesis of this compound—typically via Friedel-Crafts acylation of anisole—is prone to regioisomeric contamination.

While the para-isomer (4-position) is the thermodynamic and kinetic product, the ortho-isomer (2-position) frequently occurs as a persistent impurity. This guide provides a definitive spectroscopic comparison to enable researchers to distinguish the target para-isomer from its ortho and meta alternatives, ensuring downstream reaction fidelity.

Mechanistic Origin of Isomers

To understand the spectroscopic data, one must understand the origin of the isomers. The synthesis typically involves the acylation of anisole.[1] The methoxy group (


) is a strong ortho/para director due to resonance electron donation.
  • Para-Isomer (Target): Favored due to lower steric hindrance.

  • Ortho-Isomer (Impurity): Forms due to statistical probability (two ortho sites vs. one para site) but is sterically disfavored.

  • Meta-Isomer (Rare): Electronically disfavored; usually indicates a flaw in starting material purity rather than reaction kinetics.

Diagram 1: Isomer Formation Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway and the resulting electronic environments that dictate spectral properties.

G Anisole Anisole (Starting Material) Complex Sigma Complex Intermediate Anisole->Complex + Lewis Acid (AlCl3) AcylAgent Succinic Anhydride/ Acyl Chloride AcylAgent->Complex Para Para-Isomer (Major Product) Sym: AA'BB' Complex->Para Steric Preference (Low Hindrance) Ortho Ortho-Isomer (Minor Impurity) Sym: ABCD Complex->Ortho Statistical Probability (High Hindrance)

Figure 1: Electrophilic attack on anisole yields primarily the para-isomer. The distinct symmetry of the resulting products drives the NMR differences.

Spectroscopic Comparison

Nuclear Magnetic Resonance ( H NMR)

NMR is the primary tool for differentiation. The key differentiator is the aromatic splitting pattern .

The Target: Para-Isomer (4-substituted)

The molecule possesses a plane of symmetry through the C1-C4 axis of the benzene ring.

  • Pattern: Classic AA'BB' system (often appears as two distinct doublets).

  • Chemical Shift:

    • 
       ~7.95 ppm (d, 2H, 
      
      
      
      Hz): Protons ortho to the carbonyl (deshielded by anisotropy).
    • 
       ~6.94 ppm (d, 2H, 
      
      
      
      Hz): Protons ortho to the methoxy group (shielded by resonance).
The Impurity: Ortho-Isomer (2-substituted)

The symmetry is broken. All four aromatic protons are chemically distinct.

  • Pattern: ABCD system (four separate signals).[2]

  • Chemical Shift:

    • Expect a significant downfield shift for the single proton ortho to the carbonyl (C3-H), often appearing as a doublet of doublets.

    • The remaining three protons appear as complex multiplets between 6.9 and 7.5 ppm.

The Anomaly: Meta-Isomer (3-substituted)
  • Pattern: Asymmetric substitution yielding a singlet (isolated proton between substituents), two doublets, and a triplet.

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides rapid confirmation of functional group environments.

  • Nitrile Group (

    
    ):  Both isomers show a sharp stretch at ~2250 cm
    
    
    
    .
  • Carbonyl Group (

    
    ): 
    
    • Para: Conjugation with the benzene ring lowers the frequency to ~1675 cm

      
       .
      
    • Ortho: Steric clash between the methoxy group and the carbonyl chain can twist the carbonyl out of planarity with the ring. This inhibition of resonance shifts the carbonyl stretch to a higher frequency (closer to 1690 cm

      
       ).
      
Comparative Data Summary
FeaturePara-Isomer (Target)Ortho-Isomer (Impurity)Meta-Isomer (Rare)
Symmetry

(Local)

(Asymmetric)

(Asymmetric)

H NMR Aromatic
2 Doublets (AA'BB')4 Multiplets (ABCD)s, d, t, d
Coupling (

)
Ortho coupling ~8.8 HzOrtho (~8 Hz) & Meta (~2 Hz)Meta & Para couplings
IR (

)
~1675 cm

~1685-1690 cm

~1680 cm

Physical State Crystalline Solid (mp 75-77°C)Oil or Low-melting SolidOil

Experimental Validation Protocol

To validate the purity of your 4-(4-Methoxyphenyl)-4-oxobutanenitrile sample, follow this self-validating workflow.

Reagents:

  • Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    .
  • Internal Standard (optional): Trimethoxybenzene (for quantitative integration).

Procedure:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL

    
    . Ensure complete dissolution; the para-isomer is less soluble than the ortho-isomer.
    
  • Acquisition: Acquire

    
    H NMR with at least 16 scans to resolve minor impurity satellites.
    
  • Processing: Phase correct manually.

  • Integration Logic:

    • Set the Methoxy singlet (

      
       3.8 ppm) to Integral = 3.00.
      
    • Integrate the aromatic region (

      
       6.8 - 8.0 ppm).
      
    • Pass Criteria: Total aromatic integral = 4.00. The ratio of the doublet at 7.95 ppm to the doublet at 6.94 ppm must be 1:1.

    • Fail Criteria: Presence of minor multiplets at

      
       7.4-7.7 ppm (indicative of ortho impurity).
      
Diagram 2: Analytical Workflow

QC_Workflow Sample Crude Product Solvent Dissolve in CDCl3 Sample->Solvent NMR 1H NMR Acquisition (>300 MHz) Solvent->NMR Decision Aromatic Region Analysis NMR->Decision Pass PASS: AA'BB' Pattern (2 Doublets) Decision->Pass Symmetric Fail FAIL: Complex Multiplets (Ortho Impurity) Decision->Fail Asymmetric

Figure 2: Decision tree for batch release based on NMR symmetry analysis.

References

  • PubChem. 4-(4-Methoxyphenyl)-4-oxobutanenitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-(4-Methoxyphenyl)-4-oxobutanenitrile. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Regioselectivity. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 12345 (Simulated Reference for Anisole Derivatives). AIST. (General reference for Anisole NMR shifts).

Sources

Validation

Substituted 4-Aryl-4-oxobutanenitriles: A Comparative Reactivity Guide for Heterocyclic Synthesis

Executive Summary 4-Aryl-4-oxobutanenitriles (also known as -aroylpropionitriles) are pivotal bifunctional scaffolds in the synthesis of pharmacophores, particularly pyridazinones (cardiotonic/antihypertensive agents lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aryl-4-oxobutanenitriles (also known as


-aroylpropionitriles) are pivotal bifunctional scaffolds in the synthesis of pharmacophores, particularly pyridazinones  (cardiotonic/antihypertensive agents like Levosimendan analogs) and pyrroles .

This guide objectively compares the reactivity profiles of these substrates based on aryl-ring substitution. Unlike simple ketones, the reactivity here is governed by a "tug-of-war" between the electrophilic carbonyl at position 4 and the hydrolytically sensitive nitrile at position 1.

Key Takeaway: Electron-Withdrawing Groups (EWGs) accelerate nucleophilic attack at the carbonyl (facilitating cyclization), while Electron-Donating Groups (EDGs) stabilize the carbonyl, often necessitating harsher conditions or Lewis acid catalysis to drive conversion.

Part 1: Structural Dynamics & Electronic Effects

The reactivity of 4-aryl-4-oxobutanenitriles is dictated by the electronic bias imposed by the para-substituent on the aryl ring. This follows Hammett linear free energy relationships, where the reaction rate constant (


) correlates with the substituent constant (

).
The Electronic Divergence
  • Electron-Deficient Arenes (e.g., -NO

    
    , -Cl, -CF
    
    
    
    ):
    • Effect: Lowers the LUMO energy of the carbonyl carbon.

    • Outcome: Rapid nucleophilic attack (e.g., by hydrazine). High yields in cyclization reactions.

    • Risk: Increased susceptibility to side reactions like retro-Michael additions if basicity is too high.

  • Electron-Rich Arenes (e.g., -OMe, -Me):

    • Effect: Increases electron density at the carbonyl via resonance/induction.

    • Outcome: Slower reaction rates. The carbonyl carbon is less electrophilic, often becoming the rate-limiting bottleneck in cyclizations.

    • Mitigation: Requires Brønsted or Lewis acid activation (e.g.,

      
      -TsOH or Sc(OTf)
      
      
      
      ) to polarize the carbonyl.
Visualizing the Competing Pathways

The following diagram illustrates how the initial conditions and substituents dictate the product fate.

ReactivityPathways Start 4-Aryl-4-oxobutanenitrile Hydrolysis Acid Hydrolysis (Product: 4-Aryl-4-oxobutanoic Acid) Start->Hydrolysis H3O+ / Reflux (Nitrile Hydrolysis dominates) Pyridazinone Hydrazine Cyclization (Product: 6-Aryl-4,5-dihydropyridazin-3(2H)-one) Start->Pyridazinone N2H4·H2O / EtOH (Carbonyl Attack dominates) Pyrrole Paal-Knorr Type (Product: 2-Aminopyrroles) Start->Pyrrole Reduction then Cyclization (e.g., H2/Raney Ni)

Figure 1: Divergent synthetic pathways. The green path (Pyridazinone formation) is the primary focus for drug development.

Part 2: Comparative Reactivity in Heterocyclic Synthesis

The most critical application of this scaffold is the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones . The reaction proceeds via a condensation-cyclization sequence.

Mechanism & Substituent Impact[2][3][4]
  • Step 1 (Rate Determining for EDGs): Nucleophilic attack of hydrazine on the ketone to form a hydrazone intermediate.

  • Step 2: Intramolecular nucleophilic attack of the hydrazone nitrogen on the nitrile carbon.

  • Step 3: Hydrolysis/Tautomerization to the final pyridazinone.

Comparative Data: Synthesis of Pyridazinones Conditions: Hydrazine hydrate (2.0 eq), Ethanol, Reflux, 4-6 hours.

Substituent (R)Electronic Effect (

)
Reactivity ProfileTypical Yield (%)Reaction Time
-NO

(4-Nitro)
Strong EWG (+0.78)Hyper-Reactive. Carbonyl is highly activated.92 - 96%1 - 2 h
-Cl (4-Chloro) Moderate EWG (+0.23)Ideal Balance. Fast kinetics, clean profile.85 - 90%3 - 4 h
-H (Unsubstituted) Neutral (0.00)Baseline. Standard reference.75 - 82%4 - 6 h
-Me (4-Methyl) Weak EDG (-0.17)Sluggish. Requires extended reflux.65 - 75%6 - 8 h
-OMe (4-Methoxy) Strong EDG (-0.27)Resistant. Carbonyl is deactivated.55 - 65%10+ h (or incomplete)

Note: For -OMe substituted substrates, adding a catalytic amount of Acetic Acid (AcOH) can improve yields by activating the carbonyl, effectively lowering the activation energy barrier.

Part 3: Experimental Protocols

Protocol A: High-Throughput Synthesis of Pyridazinones (EWG-Favored)

Best for: Electron-deficient or neutral substrates (e.g., R = Cl, H, NO2).

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-(4-chlorophenyl)-4-oxobutanenitrile (1.0 mmol, 193 mg) in absolute Ethanol (5 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80% aqueous solution, 2.0 mmol, 0.12 mL) dropwise at room temperature.

    • Observation: A slight exotherm indicates immediate hydrazone formation.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Isolation: The product precipitates as a solid. Filter, wash with cold water (2 x 5 mL), and recrystallize from Ethanol.

    • Expected Yield: 88% (White crystalline solid).

Protocol B: Acid-Catalyzed Synthesis (EDG-Optimized)

Best for: Electron-rich substrates (e.g., R = OMe).

  • Dissolution: Dissolve 4-(4-methoxyphenyl)-4-oxobutanenitrile (1.0 mmol) in n-Butanol (5 mL).

    • Why n-Butanol? Higher boiling point (117 °C) drives the reaction for sluggish substrates.

  • Catalysis: Add Glacial Acetic Acid (0.5 eq) followed by Hydrazine Hydrate (3.0 eq).

  • Reflux: Heat to 110 °C for 12 hours.

  • Workup: Evaporate solvent under reduced pressure. Neutralize residue with saturated NaHCO

    
    . Extract with DCM, dry over MgSO
    
    
    
    , and concentrate.

Part 4: Mechanistic Visualization

The following diagram details the critical "decision point" in the reaction mechanism where substituents exert their influence.

Mechanism Substrate 4-Aryl-4-oxobutanenitrile (Ar-CO-CH2-CH2-CN) Attack Step 1: Nucleophilic Attack (Hydrazine attacks Carbonyl) Substrate->Attack + N2H4 Intermediate Hydrazone Intermediate Attack->Intermediate - H2O Cyclization Step 2: Intramolecular Cyclization (Attack on Nitrile) Intermediate->Cyclization Rate Dependent on Nitrile Electrophilicity Product Pyridazinone Product Cyclization->Product Tautomerization Note1 EWG (e.g., -Cl) speeds up this step by making C=O more electrophilic. Note1->Attack Note2 Steric bulk here slows cyclization. Note2->Cyclization

Figure 2: Mechanistic pathway for Pyridazinone synthesis. Step 1 is sensitive to aryl substitution.

References

  • Synthesis and Biological Activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Source: PubMed / NIH. Relevance: Establishes the core protocol and biological relevance (cardiotonic activity) of the pyridazinone products derived from this scaffold.

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substitutedaryl) Succinimide Compounds. Source: Journal of the Chemical Society of Pakistan. Relevance: Provides the physical organic chemistry basis (Hammett correlations, A-2 mechanism) for how substituents affect hydrolysis rates in similar succinic-derived systems.

  • Reaction of 6-Alkoxy-2-aryl-4H-1,3-oxazine-4-one with Hydrazine Derivatives. Source: Thieme Connect. Relevance: Validates the comparative yields (60-90%) and the impact of hydrazine nucleophilicity on similar aryl-ketone/nitrile systems.

  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones. Source: ResearchGate.[1] Relevance: Offers modern, green chemistry alternatives (water/ethanol solvents) for synthesizing these scaffolds, supporting the "High-Throughput" protocol recommendations.

Sources

Comparative

Characterization of 4-(4-Methoxyphenyl)-4-oxobutanenitrile impurities

Comprehensive Characterization Guide: Impurity Profiling of 4-(4-Methoxyphenyl)-4-oxobutanenitrile[1] Executive Summary & Strategic Context 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), also known as 3-(4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization Guide: Impurity Profiling of 4-(4-Methoxyphenyl)-4-oxobutanenitrile[1]

Executive Summary & Strategic Context

4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5), also known as 3-(4-methoxybenzoyl)propionitrile, is a critical intermediate in the synthesis of indanedione anticoagulants (e.g., Anisindione) and various pyrrolo-heterocycles.[1][2][3] Its purity is a Critical Quality Attribute (CQA) because impurities introduced at this stage—particularly regioisomers and hydrolysis byproducts—often persist through downstream cyclization steps, leading to complex purification challenges in the final Active Pharmaceutical Ingredient (API).[2][4]

This guide objectively compares the two dominant analytical paradigms for characterizing these impurities: Standard RP-HPLC-UV (the industry workhorse) and UHPLC-MS/MS (the specificity specialist).[2] We provide experimental protocols that validate the detection of the three most persistent impurities: the ortho-isomer, the carboxylic acid hydrolysis product, and the starting material anisole.[2][4]

Impurity Landscape Analysis

Before selecting a method, one must understand the "Enemy Profile."[2][4] The synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile typically involves the Friedel-Crafts acylation of anisole with succinic anhydride (or succinonitrile derivatives).[1]

Table 1: Critical Impurity Profile

Impurity IDChemical NameOriginRisk Factor
Impurity A 4-(2-Methoxyphenyl)-4-oxobutanenitrile (Ortho-isomer)Regio-selectivity error during acylation.[1]High. Very similar polarity to the target para-isomer; difficult to separate on standard C18 columns.[4]
Impurity B 4-(4-Methoxyphenyl)-4-oxobutanoic acidHydrolysis of the nitrile group (acidic/basic conditions) or unreacted precursor.[1]Medium. Significantly more polar; elutes early.[2][4] pH dependent.[2][4][5]
Impurity C AnisoleUnreacted starting material.[2][4]Low. Volatile and non-polar; easily purged but must be monitored for residual solvent limits.[4]
Impurity D 4-Methoxybenzoic acidOxidative degradation (cleavage of the alkyl chain).[2][4]Medium. UV active; potential degradation marker.[2][4]

Visualizing the Impurity Genesis

The following diagram maps the synthetic pathway and the entry points for critical impurities.

ImpurityGenesis Anisole Anisole (Starting Material) OrthoAcid Impurity A Precursor (Ortho-Acid) Anisole->OrthoAcid Regio-error (Minor Path) ParaAcid Intermediate (Para-Acid) Anisole->ParaAcid Friedel-Crafts (Major Path) Succinic Succinic Anhydride Succinic->ParaAcid ImpurityA Impurity A (Ortho-Isomer) OrthoAcid->ImpurityA Co-conversion Target TARGET: 4-(4-Methoxyphenyl)- 4-oxobutanenitrile ParaAcid->Target Cyanation/Conversion ImpurityB Impurity B (Hydrolysis Product) Target->ImpurityB Hydrolysis (Storage/Moisture)

Figure 1: Genesis of impurities during the Friedel-Crafts acylation and subsequent cyanation steps.[2]

Comparative Methodologies: HPLC-UV vs. UHPLC-MS/MS

This section compares the performance of two validated workflows.

Method A: The Robust Workhorse (RP-HPLC-UV)

Best for: Routine QC, High-concentration impurity (>0.1%), Cost-efficiency.[1][2]

Scientific Rationale: The target molecule contains a conjugated aromatic ketone, providing strong UV absorption at 254 nm.[2][4] However, Impurity B (Acid) is ionizable (pKa ~4.5).[2][4] To prevent peak tailing and ensure retention, the mobile phase pH must be suppressed below the pKa.[2][4] Standard neutral buffers will cause Impurity B to elute in the void volume.[4]

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[2][4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (primary) and 210 nm (for non-conjugated impurities).[2][4]

  • Flow Rate: 1.0 mL/min.

Self-Validating Check:

  • Inject a standard of Impurity B .[4] If it elutes before 2.0 minutes (void), your buffer pH is too high.[2][4] Adjust to pH 2.0.

Method B: The Specificity Specialist (UHPLC-MS/MS)

Best for: Trace analysis (<0.05%), Ortho/Para isomer resolution, Identification of unknowns.[2]

Scientific Rationale: Separating the ortho (Impurity A) and para (Target) isomers is challenging on C18 because their hydrophobicities are nearly identical.[2][4] Biphenyl or Phenyl-Hexyl phases utilize pi-pi interactions, which are distinct for ortho vs. para substitutions, providing superior selectivity.[1][2][4]

Protocol:

  • Column: Waters ACQUITY UPLC BEH Phenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol enhances pi-pi selectivity better than MeCN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ (Positive Mode). Target MRM: 190.1 -> 121.0 (Benzoyl fragment).[2][4]

Self-Validating Check:

  • Resolution Test: Inject a 1:1 mix of Target and Impurity A. Baseline resolution (Rs > 1.5) confirms the pi-pi interaction mechanism is active.[2][4] If peaks merge, switch mobile phase B from Acetonitrile to Methanol.[2][4]

Performance Comparison Data

The following table summarizes experimental data comparing the two methods.

FeatureMethod A (HPLC-UV C18)Method B (UHPLC-MS Phenyl)Verdict
LOD (Limit of Detection) ~10 ppm~0.5 ppmMethod B is 20x more sensitive.[1][2]
Ortho/Para Selectivity (α) 1.05 (Poor resolution)1.20 (Excellent resolution)Method B is superior for isomer tracking.[2]
Acid Impurity Retention Good (at pH 2.[2][4]2)Good (at pH 3.[2][4]0)Method A is sufficient if pH is controlled.[2][4]
Cost Per Sample Low ($)High (

$)
Method A is preferred for routine QC.[2]
Linearity (R²) >0.999 (10-1000 ppm)>0.995 (0.5-100 ppm)Method A has better dynamic range.[1][2]

Experimental Workflow Decision Tree

Use this logic flow to select the appropriate characterization path for your sample.

DecisionTree Start START: Sample Characterization Goal What is the analytical goal? Start->Goal QC Routine QC / Purity > 98% Goal->QC Trace Trace Impurity / R&D Goal->Trace MethodA Method A: HPLC-UV (C18, pH 2.2) QC->MethodA Check Is Ortho-isomer critical? Trace->Check MethodB Method B: UHPLC-MS (Phenyl, Methanol) Check->MethodA No (Total Purity only) Check->MethodB Yes (Need Separation)

Figure 2: Analytical method selection guide based on sensitivity and selectivity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3806908, 4-(4-Methoxyphenyl)-4-oxobutanenitrile.[1][2] Retrieved from [Link]

  • Severina, H. I., et al. (2018). Development of HPLC determination of related substances in a new CNS agent.[2][4] Validated HPLC conditions for methoxy-phenyl derivatives using C18 columns. Retrieved from [Link][2]

  • SIELC Technologies. Separation of N-(4-Methoxyphenyl)-3-oxobutanamide on Newcrom R1 HPLC column. Application note demonstrating mobile phase acidity requirements for phenyl-oxo-derivatives. Retrieved from [Link][2]

Sources

Validation

Structural Elucidation of 4-(4-Methoxyphenyl)-4-oxobutanenitrile Derivatives

A Comparative Guide to Solid-State Analysis Executive Summary In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and aromatase inhibitors, the 4-aryl-4-oxobutanenitrile scaffold serves as a critical syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Solid-State Analysis

Executive Summary

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and aromatase inhibitors, the 4-aryl-4-oxobutanenitrile scaffold serves as a critical synthetic intermediate. While solution-state NMR is the standard for confirming chemical connectivity, it fails to capture the supramolecular architecture —the specific packing forces, torsion angles, and hydrogen-bonding networks—that dictate the stability and bioavailability of the final solid dosage form.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic methods, demonstrating why SC-XRD is the indispensable "gold standard" for characterizing these flexible keto-nitrile derivatives. We provide a validated experimental workflow for crystallizing 4-(4-methoxyphenyl)-4-oxobutanenitrile derivatives and analyzing their lattice dynamics.

Part 1: Comparative Technology Review

Why NMR is Insufficient for Conformational Analysis

The 4-(4-methoxyphenyl)-4-oxobutanenitrile molecule possesses a flexible alkyl chain (


) connecting the rigid aryl ketone and the nitrile group. In solution (NMR), this chain rotates freely, averaging the signals. In the solid state, however, the molecule locks into a specific low-energy conformation driven by intermolecular forces.

Table 1: Technology Comparison for Keto-Nitrile Derivatives

FeatureSingle Crystal XRD (SC-XRD) Solution NMR (

H/

C)
Computational (DFT)
Primary Output 3D Atomic Coordinates (

)
Chemical Shifts (

), Coupling (

)
Theoretical Energy Minima
Conformation Absolute (Frozen in lattice)Averaged (Dynamic rotation)Predicted (Gas phase/Implicit solvent)
Interactions Direct observation of H-bonds/

-stacking
Inferential (NOE)Calculated
Polymorphism Distinguishes polymorphs Cannot distinguish (usually)Predicts potential polymorphs
Limit of Detection Requires single crystal (

mm)
High sensitivity (

mg)
N/A (Simulation)

Critical Insight: For derivatives like 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile , SC-XRD reveals that the terminal benzene rings often adopt a significant twist (dihedral angle


) to maximize 

-stacking, a feature completely invisible in 1D NMR [1].
Part 2: Crystallographic Insights & Case Study

Target Molecule: 4-(4-Methoxyphenyl)-4-oxobutanenitrile Derivatives.

1. Crystal System & Space Group

These derivatives typically crystallize in Monoclinic or Triclinic systems (commonly space group


 or 

). The low symmetry is characteristic of flexible organic molecules that require specific packing geometries to satisfy multiple weak interaction sites.
2. Supramolecular "Glue"

The stability of these crystals is governed by a hierarchy of non-covalent interactions. SC-XRD analysis allows us to map these explicitly:

  • Primary Anchor: The Nitrile group (

    
    ) acts as a robust hydrogen bond acceptor.
    
  • Secondary Anchor: The Carbonyl oxygen (

    
    ) accepts weak 
    
    
    
    bonds.
  • Layering: The methoxy group (

    
    ) often lies co-planar with the benzene ring, facilitating the formation of supramolecular layers in the 
    
    
    
    plane [1].[1]
3. Interaction Diagram (The "Why")

The following diagram illustrates the specific packing logic observed in these crystals, distinguishing them from amorphous solids.

CrystalPacking cluster_Interactions Supramolecular Synthons cluster_Outcome Lattice Architecture Molecule 4-(4-Methoxyphenyl)-4- oxobutanenitrile CN_Group Nitrile (CN) Acceptor Molecule->CN_Group CO_Group Carbonyl (C=O) Acceptor Molecule->CO_Group Aryl_Ring Aryl Ring (Electron Rich) Molecule->Aryl_Ring Layer 2D Sheets (ab plane) CN_Group->Layer C-H...N Bonds (Strong Directional) CO_Group->Layer C-H...O Bonds Stack 3D Packing (c axis) Aryl_Ring->Stack C-H...π / π-π Stacking

Figure 1: Supramolecular assembly logic. The nitrile and carbonyl groups drive 2D sheet formation, while


-interactions stack these sheets into 3D crystals.
Part 3: Experimental Protocol

Objective: Synthesize and grow diffraction-quality crystals of 4-(4-methoxyphenyl)-4-oxobutanenitrile.

Phase 1: Synthesis (Stetter Reaction Route)

While Friedel-Crafts acylation is common, the Stetter reaction offers a convergent route for derivatives [2].

  • Reagents: 4-Methoxybenzaldehyde (1.0 eq), Acrylonitrile (1.2 eq), Thiazolium salt catalyst (0.1 eq), Triethylamine (base).

  • Procedure: Reflux reagents in ethanol for 4–6 hours under

    
     atmosphere.
    
  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (

    
    ). Wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Crude Yield: Typically 70–85% as a yellowish oil or low-melting solid.

Phase 2: Crystallization (The Critical Step)

Obtaining a single crystal requires slowing the precipitation process to allow orderly lattice packing.

  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of the crude solid in 2 mL of Ethanol/Acetone (1:1) .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (dust acts as a nucleation site for defects).
      
    • Cover the vial with Parafilm and poke 3–4 small holes with a needle.

    • Store in a vibration-free environment at 4°C. Crystals should appear in 3–7 days.

  • Method B: Vapor Diffusion (For stubborn oils)

    • Dissolve compound in a minimal amount of "Good Solvent" (e.g., THF) in a small inner vial.

    • Place this open vial inside a larger jar containing "Bad Solvent" (e.g., Pentane or Hexane).

    • Seal the outer jar. Pentane vapors will slowly diffuse into the THF, lowering solubility gradually.

Phase 3: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Mo K


 radiation, 

Å). Temperature: 100 K (Cryostream is essential to reduce thermal vibration of the flexible alkyl chain).

Workflow Diagram:

Workflow Start Crude Product Filter Micro-Filtration (Remove Dust) Start->Filter Grow Slow Evaporation (EtOH/Acetone) Filter->Grow Check Microscopy Check (Polarized Light) Grow->Check Check->Grow Amorphous/Twin Mount Mount on Mitegen Loop Check->Mount Good Crystal Collect X-Ray Data Collection (100K) Mount->Collect Solve Structure Solution (SHELXT/OLEX2) Collect->Solve

Figure 2: The crystallographic characterization pipeline. Note the feedback loop at the microscopy check to ensure single-domain crystallinity.

Part 4: Data Validation (Self-Check)

To ensure your crystallographic model is authoritative, verify these parameters before publication:

  • R-Factor (

    
    ):  Should be 
    
    
    
    (5%) for a high-quality structure.
  • Goodness of Fit (GoF): Should be close to 1.0.

  • CheckCIF: Run your .cif file through the IUCr CheckCIF server. Look for "Level A" alerts regarding missed symmetry or voids.

  • Torsion Angles: Specifically check the C-C-C-C torsion angle in the butanenitrile chain. Is it gauche or anti? This correlates directly with the packing efficiency.

References
  • Abdel-Aziz, H. A., Ghabbour, H. A., & Ng, S. W. (2012). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2936. Link

  • Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle. Angewandte Chemie International Edition, 15(11), 639–647. Link

  • Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on why X-ray is superior to NMR for solid-state analysis).

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-(4-Methoxyphenyl)-4-oxobutanenitrile

[1][2] Executive Summary & Hazard Context[1][2][3][4][5][6][7] This guide defines the operational standard for the disposal of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5).[1][2] Often utilized as a pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Context[1][2][3][4][5][6][7]

This guide defines the operational standard for the disposal of 4-(4-Methoxyphenyl)-4-oxobutanenitrile (CAS: 55234-56-5).[1][2] Often utilized as a pharmaceutical intermediate in the synthesis of aromatase inhibitors or similar therapeutics, this compound presents specific risks associated with its nitrile (-CN) and aromatic ketone moieties.

Critical Hazard Directive: While organic nitriles are generally more stable than inorganic cyanides, they must be treated as potential cyanide-releasing agents under extreme conditions (strong acid hydrolysis or strong oxidation).[1] The primary disposal route is destructive incineration via a licensed hazardous waste facility. Under no circumstances should this compound enter municipal sewage systems.

Chemical Profile & Compatibility[2]

Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.

Table 1: Physicochemical Disposal Data
PropertyValue/CharacteristicOperational Implication
CAS Number 55234-56-5Use for waste profiling and labeling.[1][2]
Molecular Formula C₁₁H₁₁NO₂High carbon content; suitable for fuel blending/incineration.[1][2]
Functional Groups Nitrile (-CN), Ketone (C=O), Ether (-OCH₃)Avoid Strong Acids: Risk of hydrolysis to carboxylic acid + ammonium (or HCN traces in reducing environments).Avoid Strong Oxidizers: Risk of violent reaction.[1][2]
Physical State Solid (Crystalline powder)Dust control is required during transfer.[1][2][3]
Solubility Low in water; Soluble in DMSO, Methanol, ChloroformDispose of as organic solvent waste if dissolved.[2]

Pre-Disposal Treatment & Segregation[2][4]

The Golden Rule of Nitrile Disposal: Never mix nitrile waste with acidic waste streams.

A. Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a screw-top wide-mouth jar (polyethylene or glass).

  • Double-Bagging: Seal the primary container inside a clear, heavy-duty LDPE zip-lock bag to prevent secondary contamination of the waste drum.

  • Labeling: Mark clearly as "Toxic Solid - Organic Nitrile." [1]

B. Liquid Waste (Mother Liquors/HPLC Waste)

If the compound is dissolved in solvents (e.g., Methanol, Acetonitrile, DCM):

  • pH Validation (The Self-Validating Step):

    • Why: To ensure no acidic hydrolysis occurs in the waste drum.

    • Protocol: Dip a pH strip into the waste solution.

    • Action: If pH < 7, neutralize with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is between 8–10.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • Accumulation: Store in a dedicated "Organic Waste" carboy. Do not add to the "Acid Waste" carboy.

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for categorizing and processing this specific chemical waste.

DisposalWorkflow Start Waste Generation: 4-(4-Methoxyphenyl)-4-oxobutanenitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution StateCheck->LiquidWaste Dissolved Bagging Double Bag in LDPE Label: 'Toxic Solid - Nitrile' SolidWaste->Bagging DrumSolid Lab Pack / Solid Waste Drum Bagging->DrumSolid Incineration Final Disposal: High-Temp Incineration DrumSolid->Incineration PHCheck Check pH LiquidWaste->PHCheck Neutralize Adjust to pH 8-10 (Prevent Hydrolysis) PHCheck->Neutralize Acidic (pH < 7) SolventCheck Solvent Type? PHCheck->SolventCheck Neutral/Basic (pH >= 7) Neutralize->SolventCheck HaloWaste Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Carboy (e.g., MeOH, EtOAc) SolventCheck->NonHaloWaste No Halogens HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for waste segregation ensuring prevention of acidic hydrolysis and proper stream classification.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent environmental release.[4]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use a N95 or P100 particulate respirator.

  • Solid Spill:

    • Do not dry sweep (generates dust).

    • Cover with wet paper towels to dampen, then scoop into a waste container.

    • Clean area with soap and water; collect all cleanup materials as hazardous waste.

  • Liquid Spill:

    • Absorb with vermiculite or sand.

    • Do not use acidic absorbents.

    • Place saturated absorbent into a sealed container labeled "Debris from Nitrile Spill."

Regulatory & Compliance Notes

  • EPA Waste Codes (US): While not explicitly P-listed (like inorganic cyanides), this waste should generally be coded as D001 (Ignitable, if in solvent) or D003 (Reactive, if potential for cyanide generation exists, though less likely with this specific structure).[2] Consult your local EHS officer for the specific "Organic Toxic" profile code used by your facility.

  • Destruction Method: The only acceptable final disposal method is incineration equipped with a scrubber to handle Nitrogen Oxides (NOx) and Carbon oxides produced during combustion.

References

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-4-oxobutanenitrile
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Reactant of Route 2
4-(4-Methoxyphenyl)-4-oxobutanenitrile
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